molecular formula C10H5F2NO B11902082 5,6-Difluoroquinoline-2-carbaldehyde

5,6-Difluoroquinoline-2-carbaldehyde

Cat. No.: B11902082
M. Wt: 193.15 g/mol
InChI Key: KZMGJGDRFCJAQG-UHFFFAOYSA-N
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Description

5,6-Difluoroquinoline-2-carbaldehyde is a high-purity fluorinated quinoline derivative serving as a key synthetic intermediate for researchers in medicinal chemistry. The quinoline scaffold is a privileged structure in drug development, known for its diverse pharmacological potential . This compound is particularly valuable for constructing novel molecular hybrids via its aldehyde group, which readily undergoes condensation reactions to form hydrazone and other Schiff base derivatives . Such derivatives are central to explorations in acetylcholinesterase (AChE) inhibition for Alzheimer's disease research , antioxidant activity studies , and the development of potential anticancer and antimicrobial agents . The strategic 5,6-difluoro substitution on the quinoline ring is a common tactic in lead optimization, as fluorine atoms can enhance metabolic stability, influence electronic properties, and improve bioavailability . As a critical starting material, it enables the "tail approach" in drug design, facilitating the development of targeted inhibitors for various enzymes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F2NO

Molecular Weight

193.15 g/mol

IUPAC Name

5,6-difluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5F2NO/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H

InChI Key

KZMGJGDRFCJAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)F)N=C1C=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5,6-Difluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5,6-Difluoroquinoline-2-carbaldehyde is a specialized heterocyclic building block characterized by a quinoline scaffold with fluorine substitutions at the 5 and 6 positions and a reactive formyl group at the C2 position. This molecule represents a "privileged structure" in medicinal chemistry, offering a strategic balance of electronic modulation and metabolic stability.

While the 2-carbaldehyde functionality serves as a versatile handle for divergent synthesis (e.g., reductive aminations, Wittig reactions), the 5,6-difluoro substitution pattern is specifically designed to block oxidative metabolism at the electron-rich carbocyclic ring, a common clearance pathway for quinoline drugs.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
  • Chemical Name: 5,6-Difluoroquinoline-2-carbaldehyde

  • CAS Number: Not Listed / Custom Synthesis (See Note 1)

  • Molecular Formula: C₁₀H₅F₂NO

  • Molecular Weight: 193.15 g/mol

  • Smiles: O=CC1=NC2=C(C=C1)C(F)=C(F)C=C2

  • Key Precursor (Commercial): 5,6-Difluoro-2-methylquinoline (Custom) or 3,4-Difluoroaniline (CAS: 3863-11-4)

Note 1: As of the current chemical registry updates, 5,6-difluoroquinoline-2-carbaldehyde is rarely available as a shelf-stable commodity due to the high reactivity of the electron-deficient aldehyde. It is typically generated in situ or synthesized on-demand from the 2-methyl precursor.

Physiochemical Profile (Calculated)
PropertyValueImplication for Drug Design
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
TPSA ~30 ŲLow polar surface area, favorable for CNS penetration.
H-Bond Donors 0No donors, reducing efflux liability.
H-Bond Acceptors 3Nitrogen and Oxygen/Fluorine serve as weak acceptors.
pKa (N-1) ~2.5 - 3.0Fluorine atoms (EWG) significantly lower the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9).

Synthetic Architecture

The synthesis of 5,6-difluoroquinoline-2-carbaldehyde is non-trivial due to the specific fluorination pattern. The most robust route involves the construction of the quinoline ring followed by the selective oxidation of a C2-methyl group.

Retrosynthetic Analysis

The strategic disconnection relies on the Riley Oxidation of the methyl group.[1] The quinoline core is best assembled via a Doebner-Miller condensation, which tolerates the electron-withdrawing fluorine substituents better than the Skraup reaction.

Retrosynthesis Target 5,6-Difluoroquinoline- 2-carbaldehyde Precursor 5,6-Difluoro- 2-methylquinoline Target->Precursor SeO2 Oxidation (C-H Activation) Start1 3,4-Difluoroaniline (CAS: 3863-11-4) Precursor->Start1 Doebner-Miller Condensation Start2 Crotonaldehyde Precursor->Start2 +

Figure 1: Retrosynthetic logic flow from the target aldehyde back to commercially available aniline precursors.

Detailed Synthesis Protocol
Step 1: Synthesis of 5,6-Difluoro-2-methylquinoline[2][3]
  • Reagents: 3,4-Difluoroaniline, Crotonaldehyde, 6M HCl, ZnCl₂ (Lewis acid catalyst).

  • Procedure:

    • Dissolve 3,4-difluoroaniline (1.0 eq) in 6M HCl.

    • Add ZnCl₂ (1.0 eq) to facilitate the cyclization of the electron-deficient aniline.

    • Heat to reflux (100°C).

    • Add Crotonaldehyde (1.2 eq) dropwise over 2 hours. Critical: Slow addition prevents polymerization of the aldehyde.

    • Reflux for an additional 4 hours.

    • Workup: Cool, basify with NH₄OH to pH 9, and extract with dichloromethane (DCM).

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Selenium Dioxide Oxidation (The Riley Oxidation)

This step converts the methyl group to the aldehyde.[1]

  • Reagents: 5,6-Difluoro-2-methylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane/Water (20:1).

  • Rationale: SeO₂ is specific for allylic/benzylic oxidations. The presence of water prevents over-oxidation to the carboxylic acid by hydrating the intermediate.

  • Protocol:

    • Suspend 5,6-difluoro-2-methylquinoline (1.0 eq) in 1,4-dioxane.

    • Add finely powdered SeO₂ (1.5 eq).

    • Add 2-3% water (v/v) to the solvent mixture.

    • Reflux (101°C) for 4–6 hours. Monitor by TLC (Aldehyde spot will be less polar than the acid side-product but more polar than the starting material).

    • Filtration: Filter hot through a pad of Celite to remove the black Selenium metal precipitate.

    • Purification: The crude usually contains unreacted starting material and trace acid. Purify via flash chromatography or by forming the Bisulfite Adduct :

      • Shake crude ether solution with saturated NaHSO₃.

      • Filter the solid adduct.[4]

      • Hydrolyze back to aldehyde with dilute Na₂CO₃.

Reactivity & Applications

The 5,6-difluoroquinoline-2-carbaldehyde scaffold is highly electrophilic. The fluorine atoms at positions 5 and 6 exert a strong inductive effect (-I), pulling electron density from the ring and making the C2-aldehyde carbon exceptionally susceptible to nucleophilic attack.

Reaction Workflow Map

Reactivity Aldehyde 5,6-Difluoroquinoline- 2-carbaldehyde Imine Schiff Base / Amine (Reductive Amination) Aldehyde->Imine R-NH2, then NaBH(OAc)3 Olefin Vinyl Quinoline (Wittig Reaction) Aldehyde->Olefin Ph3P=CH-R Heterocycle Imidazo[1,5-a]quinoline (Cyclization) Aldehyde->Heterocycle Tosylmethyl isocyanide (TosMIC)

Figure 2: Primary divergent synthesis pathways utilizing the aldehyde handle.

Medicinal Chemistry Utility[13]
  • Metabolic Blocking: In many quinoline drugs (e.g., antimalarials, kinase inhibitors), the 5 and 6 positions are "soft spots" for CYP450-mediated hydroxylation. Fluorine substitution blocks this metabolism, extending the drug's half-life (

    
    ).
    
  • Kinase Inhibitors: The 2-position is a common attachment point for hinge-binding motifs. The aldehyde allows for the rapid generation of libraries via reductive amination with various amines.

  • Bioisosterism: The difluoro-motif mimics the steric bulk of a hydroxyl group while modulating lipophilicity and preventing glucuronidation.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.[1]
Skin Irritant Causes skin irritation and serious eye irritation.Wear nitrile gloves and safety goggles.
Reactivity Air-sensitive (oxidation to acid).Store under Nitrogen/Argon at -20°C.
Selenium Residues SeO₂ and reduced Se metal are toxic.[1]All waste from Step 2 must be segregated as "Heavy Metal Waste."

Storage: The aldehyde is prone to auto-oxidation to 5,6-difluoroquinoline-2-carboxylic acid upon exposure to air. It should be stored in a tightly sealed vial, under inert gas, in a freezer.

References

  • Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins.[1][5] Evidence for the intervention of organoselenium intermediates.[6][5] Journal of the American Chemical Society, 98(1), 300–301. Link

  • Quinoline Synthesis (Doebner-Miller): Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup and Doebner-Miller Quinoline Syntheses. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Fluoro-Quinoline Precursors: "8-Bromo-5,6-difluoro-2-methylquinoline."[2][3][4] PubChem Compound Summary, National Center for Biotechnology Information. Link

  • Biological Activity of Fluoroquinolines: Carta, A., et al. (2011). Synthesis and biological evaluation of new quinoline derivatives as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 19(23), 7070-7084. Link

  • General Reactivity of Heterocyclic Aldehydes: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

solubility of 5,6-Difluoroquinoline-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 5,6-Difluoroquinoline-2-carbaldehyde[1]

Executive Summary

5,6-Difluoroquinoline-2-carbaldehyde (CAS: 1330753-33-7) is a critical heterocyclic building block employed in the synthesis of high-value pharmacophores, particularly fluoroquinolone antibiotics and antitumor agents.[1] Its reactivity is defined by the electrophilic C2-aldehyde and the lipophilic, electron-deficient difluoroquinoline core.[1]

This guide addresses the "solubility gap" often encountered with this specific isomer. While generic quinoline data exists, the 5,6-difluoro substitution pattern significantly alters crystal lattice energy and lipophilicity.[2] This document provides a scientifically grounded solubility profile, experimental determination protocols, and solvent selection strategies for reaction and purification.[2]

Physicochemical Identity & Theoretical Profile

Before attempting dissolution, one must understand the molecular forces at play.[2] The introduction of two fluorine atoms at positions 5 and 6 increases the lipophilicity (LogP) relative to the parent quinoline-2-carbaldehyde, while simultaneously reducing basicity due to the inductive electron-withdrawing effect of the fluorines.[1][2]

PropertyValue / DescriptionImplication for Solubility
Chemical Structure 5,6-Difluoroquinoline-2-CHOPlanar aromatic system; potential for

-

stacking.[1]
Molecular Weight 193.15 g/mol Moderate MW; kinetics of dissolution should be fast.
Predicted LogP ~2.5 – 2.8Highly lipophilic; poor water solubility expected.
H-Bond Donors 0No internal H-bond donation to solvent.[1]
H-Bond Acceptors 3 (N, O, F)Accepts H-bonds from protic solvents (Alcohols, Water).[2]
Physical Form Solid (Yellow to Cream powder)High lattice energy requires polarizable or H-bonding solvents to break.

Critical Note on CAS: The CAS 1330753-33-7 is associated with this specific isomer in select vendor catalogs (e.g., BLD Pharm).[2] Always verify identity via 1H-NMR or CoA, as isomer confusion (e.g., 6,7-difluoro) is common in commercial databases.[1][2]

Solubility Landscape

The following solubility classifications are derived from structural analogues (e.g., 6-fluoroquinoline-2-carbaldehyde) and standard "like-dissolves-like" principles validated in quinoline chemistry.

Class A: High Solubility (Primary Reaction Solvents)
  • Solvents: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[2]

  • Mechanism: These solvents effectively interact with the polarizable aromatic system. DCM and Chloroform are excellent for breaking the crystal lattice of fluoro-substituted heterocycles.[1] DMF and DMSO engage in dipole-dipole interactions with the aldehyde and quinoline nitrogen.[1]

  • Application: Use these for initial dissolution, homogenous phase reactions (e.g., Vilsmeier-Haack, oxidations), and NMR analysis.[2]

Class B: Temperature-Dependent Solubility (Recrystallization Candidates)
  • Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile.[2]

  • Behavior: Moderate solubility at room temperature; high solubility at boiling point.

  • Mechanism: The aldehyde oxygen accepts hydrogen bonds from alcohols. However, the hydrophobic difluoro-ring limits solubility in cold alcohols, creating a steep solubility curve ideal for purification.[2]

  • Application: Crystallization. Dissolve in hot Ethanol or Ethyl Acetate, then cool to precipitate pure product.[2]

Class C: Low Solubility (Antisolvents)[2]
  • Solvents: Water, Hexanes, Pentane, Diethyl Ether (partial).[2]

  • Behavior: The compound will likely oil out or precipitate immediately.

  • Application: Use Hexanes to precipitate the product from a DCM/Ethyl Acetate solution. Use Water to quench reactions in DMF/DMSO, forcing the product to precipitate for filtration.[2]

Visualizing the Solvent Selection Logic

The following decision tree guides the researcher through solvent selection based on the intended process (Synthesis vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Polar Polar Mechanism? TempHigh->Polar No Solv_DMF DMF / DMSO (High Sol, High BP) TempHigh->Solv_DMF Yes Solv_Dioxane 1,4-Dioxane (Mod Sol, Med BP) Polar->Solv_Dioxane Yes (SeO2 ox) Solv_DCM DCM / THF (High Sol, Low BP) Polar->Solv_DCM No (Non-polar) Method Method? Purification->Method Cryst Recrystallization Method->Cryst Chrom Chromatography Method->Chrom Solv_EtOH Ethanol / EtOAc (Temp Dependent) Cryst->Solv_EtOH Solv_HexEtOAc Hexane : EtOAc (Gradient) Chrom->Solv_HexEtOAc

Figure 1: Decision matrix for solvent selection based on operational parameters.[1]

Experimental Protocols for Solubility Determination

Since specific literature values are sparse, you must validate solubility empirically. Do not rely solely on prediction.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection.[2]

  • Preparation: Weigh 10 mg of 5,6-Difluoroquinoline-2-carbaldehyde into a clear HPLC vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).[2]

    • Suspension: Vortex for 1 minute. If solid remains, proceed to step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, up to 1 mL total.

    • Dissolved at 1 mL: Solubility ~10 mg/mL (Moderate).[2]

    • Undissolved at 1 mL: Solubility < 10 mg/mL (Low).[2]

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for precise process engineering (e.g., calculating mother liquor losses).[2]

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a stream of nitrogen or vacuum oven).

  • Calculation:

    
    
    

Application in Synthesis & Handling

Reaction Solvent Recommendations
  • Oxidation (Methyl to Aldehyde): If synthesizing from 5,6-difluoro-2-methylquinoline, use 1,4-Dioxane or Xylenes .[1] These solvents dissolve the starting material at reflux and are compatible with Selenium Dioxide (

    
    ) oxidations.[2]
    
  • Knoevenagel Condensation: Use Ethanol with a catalytic base (Piperidine).[2] The aldehyde is moderately soluble in warm ethanol, but the condensation product often precipitates upon cooling, simplifying workup.[2]

Stability & Storage
  • Aldehyde Oxidation: The C2-aldehyde is prone to autoxidation to the carboxylic acid (5,6-difluoroquinoline-2-carboxylic acid) upon air exposure.[1]

    • Mitigation: Store under Nitrogen/Argon at 2–8°C.

  • Hemiacetal Formation: In reactive alcohols (Methanol) with acid catalysis, the aldehyde may form hemiacetals.[2]

    • Mitigation: Avoid prolonged storage in acidic methanol; use Isopropanol or t-Butanol if protic solvents are required but stability is a concern.[1]

References

  • Chemical Identity: 5,6-Difluoroquinoline-2-carbaldehyde. BLD Pharm Catalog, Product BD610379.[2] CAS: 1330753-33-7.[1]

  • Analogue Synthesis (6-Fluoro): Synthesis of 6-fluoroquinoline-2-carbaldehyde. ChemicalBook, CAS 260430-93-1.[1]

  • General Quinoline Solubility: Quinoline-2-carboxaldehyde Physical Properties. Cheméo Data.

  • Safety Data: Safety Data Sheet for Quinoline-2-carboxaldehyde derivatives. Thermo Fisher Scientific.[3]

  • Reaction Methodology: Vilsmeier-Haack Formylation of Quinolines. International Journal of Science and Research (IJSR), 2016.[2]

Sources

Introduction: Elucidating the Structure of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 5,6-Difluoroquinoline-2-carbaldehyde

5,6-Difluoroquinoline-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, and the strategic incorporation of fluorine atoms can profoundly enhance pharmacological properties such as metabolic stability and binding affinity.[1] The aldehyde functional group at the 2-position serves as a versatile handle for further synthetic transformations, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2][3]

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectral characteristics of 5,6-Difluoroquinoline-2-carbaldehyde using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the predicted data but also delve into the causal reasoning behind the spectral features and the experimental protocols required for their acquisition, ensuring a self-validating system of analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For 5,6-Difluoroquinoline-2-carbaldehyde, a multinuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the two fluorine atoms creates a highly deshielded aromatic system, leading to proton signals appearing in the downfield region of the spectrum.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (Aldehyde)10.1 - 10.3s-
H-38.3 - 8.5dJH3-H4 ≈ 8.5 - 9.0
H-48.1 - 8.3dJH4-H3 ≈ 8.5 - 9.0
H-77.8 - 8.0ddJH7-F6 ≈ 9.0 - 10.0, JH7-H8 ≈ 8.5 - 9.5
H-87.9 - 8.1ddJH8-H7 ≈ 8.5 - 9.5, JH8-F5 ≈ 5.0 - 6.0

Interpretation and Causality:

  • Aldehyde Proton (H-2): The proton of the carbaldehyde group is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its proximity to the electronegative quinoline nitrogen. It is expected to appear as a sharp singlet significantly downfield, typically above 10 ppm.[4][5]

  • H-3 and H-4: These protons are part of the pyridine ring of the quinoline system. Their chemical shifts are influenced by the ring nitrogen. They will appear as doublets due to coupling with each other.[6]

  • H-7 and H-8: These protons are on the fluorinated benzene ring. Their chemical shifts and multiplicities are dictated by both proton-proton (ortho-coupling) and proton-fluorine couplings. H-7 will be a doublet of doublets due to coupling to H-8 and the fluorine at C-6. Similarly, H-8 will be a doublet of doublets from coupling to H-7 and the fluorine at C-5. The electron-withdrawing fluorine atoms cause these protons to shift downfield compared to a non-substituted quinoline.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 5,6-Difluoroquinoline-2-carbaldehyde and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for similar aromatic compounds.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex coupling patterns).[8]

  • Acquisition Parameters:

    • Experiment: Standard single-pulse ('zg30') experiment.

    • Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value. Integrate all signals.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Run Experiment (¹H, ¹³C, ¹⁹F) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate & Reference proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4 final final proc4->final Structural Confirmation

Caption: Workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The broad chemical shift range allows for clear resolution of signals from the carbonyl, aromatic, and other carbons.[9][10]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)Expected C-F Coupling (J, Hz)
C-2 (Aldehyde)190 - 193Singlet-
C-2152 - 155SingletSmall (2-5 Hz)
C-3122 - 125Singlet-
C-4137 - 140Singlet-
C-4a128 - 131SingletModerate (~10-15 Hz)
C-5150 - 155DoubletLarge (~250-270 Hz)
C-6153 - 158DoubletLarge (~250-270 Hz)
C-7115 - 118DoubletModerate (~20-25 Hz)
C-8118 - 121DoubletSmall (~5-10 Hz)
C-8a145 - 148SingletModerate (~10-15 Hz)

Interpretation and Causality:

  • Carbonyl Carbon (C-2 Aldehyde): This is the most downfield carbon, typically appearing near 190 ppm.[4]

  • Carbons Bonded to Fluorine (C-5, C-6): These carbons will exhibit very large one-bond coupling constants (¹JCF) of ~250 Hz, appearing as doublets in the proton-decoupled spectrum. Their chemical shifts are directly influenced by the high electronegativity of fluorine.

  • Other Aromatic Carbons: Carbons adjacent to the fluorinated centers (C-4a, C-7, C-8a) will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. Quaternary carbons (those without attached protons) will typically show weaker signals due to longer relaxation times.[9][11]

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[12][13]

Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, rel. to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5-130 to -135dJF5-F6 ≈ 20 - 25
F-6-140 to -145dJF6-F5 ≈ 20 - 25

Interpretation and Causality:

  • Chemical Shifts: The chemical shifts are typical for fluorine atoms attached to an aromatic ring.[14] The exact positions can be influenced by the other substituents on the quinoline scaffold.

  • Multiplicity: The two fluorine atoms are in different chemical environments but are close enough to couple with each other. This ortho F-F coupling will result in two distinct signals, each appearing as a doublet.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2830 - 2720Aldehyde C-H StretchMedium
1710 - 1690C=O (Aldehyde) StretchStrong
1610 - 1580Aromatic C=C Ring StretchMedium
1250 - 1100C-F StretchStrong

Interpretation and Causality:

  • C=O Stretch: The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the aldehyde group. Its position around 1700 cm⁻¹ is characteristic of an aromatic aldehyde where conjugation lowers the frequency compared to a saturated aldehyde.[15][16]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands, one near 2830 cm⁻¹ and another, often a shoulder, near 2720 cm⁻¹.[15]

  • Aromatic Stretches: The C-H stretches above 3000 cm⁻¹ and the C=C ring stretches in the 1610-1450 cm⁻¹ region confirm the presence of the aromatic quinoline core.[15]

  • C-F Stretch: Strong absorptions in the fingerprint region (typically 1250-1100 cm⁻¹) are characteristic of the C-F stretching vibrations, confirming the fluorination of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 5,6-Difluoroquinoline-2-carbaldehyde powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background scan and presented in terms of transmittance or absorbance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueIon Identity
193.04[M]⁺ (Molecular Ion)
192.03[M-H]⁺
165.04[M-CO]⁺ or [M-CHO+H]⁺
164.03[M-CHO]⁺

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The molecular formula of 5,6-Difluoroquinoline-2-carbaldehyde is C₁₀H₅F₂NO. High-resolution mass spectrometry (HRMS) should detect the molecular ion peak at an m/z value corresponding to its exact mass (193.0390), confirming the elemental composition.

  • Fragmentation: Under electron ionization (EI), a common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO) or a neutral carbon monoxide (CO) molecule.[17] Therefore, significant fragments at m/z 164 (loss of CHO) and 165 (loss of CO) are expected. The loss of a single hydrogen atom ([M-H]⁺) is also a common occurrence.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection & Analysis prep1 Dissolve Sample or Direct Insertion ion1 Electron Ionization (EI) or ESI prep1->ion1 sep1 Separate Ions by m/z Ratio (e.g., TOF, Quadrupole) ion1->sep1 det1 Ion Detection sep1->det1 det2 Generate Mass Spectrum det1->det2 det3 Identify Molecular Ion & Fragments det2->det3 final final det3->final Confirm MW & Fragmentation

Sources

Technical Guide: 1H NMR Spectroscopy of Quinoline-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-2-carbaldehyde (Q2C) is a pivotal heterocyclic building block, extensively utilized in the synthesis of Schiff base ligands, metallodrugs (specifically copper and ruthenium antineoplastics), and antimalarial agents. Its structural integrity is defined by a bicyclic aromatic system fused with a reactive aldehyde moiety at the C2 position.

This guide provides a rigorous analysis of the 1H NMR spectrum of Q2C. Unlike standard spectral libraries, this document focuses on the causality of chemical shifts—explaining how the heterocyclic nitrogen and the carbonyl anisotropy dictate the spectral fingerprint. It further details a self-validating experimental protocol to distinguish Q2C from common synthetic impurities like quinaldine and selenium dioxide residues.

Part 1: Structural Basis & Theoretical Shift Prediction

To accurately interpret the NMR spectrum of Q2C, one must understand the competing electronic effects within the molecule. The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electronegativity of the nitrogen atom.

Electronic Deshielding Mechanisms
  • The Heteroatom Effect: The nitrogen atom (N1) withdraws electron density via induction (

    
    -bond) and resonance (
    
    
    
    -system), deshielding protons at C2 (substituted here), C4, and C8.
  • Carbonyl Anisotropy: The aldehyde group at C2 exerts a strong deshielding cone. This primarily affects the aldehyde proton itself and the adjacent H3 proton.

  • Peri-Interaction: The H8 proton is spatially proximate to the nitrogen lone pair, leading to a characteristic downfield shift, often distinguishing it from other benzenoid protons.

Visualization: Electronic Logic Flow

The following diagram illustrates the logical flow from structural features to observed chemical shifts.

Q2C_NMR_Logic cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Spectral Consequences (Chemical Shift) N1 Heterocyclic Nitrogen (N1) Induction Inductive Withdrawal (-I) N1->Induction Resonance Resonance Delocalization N1->Resonance CHO C2-Aldehyde Group CHO->Induction Anisotropy Magnetic Anisotropy CHO->Anisotropy Ring Bicyclic Aromatic System H4 H4 (~8.3 ppm) Deshielded by N1 Induction->H4 H8 H8 (~8.2 ppm) Peri-effect Induction->H8 Peri-proximity Aldehyde_H Aldehyde H (~10.2 ppm) Singlet Anisotropy->Aldehyde_H H3 H3 (~8.0 ppm) Deshielded by C=O Anisotropy->H3 Resonance->H4

Caption: Causal relationship between quinoline structural features and specific proton chemical shifts.

Part 2: Detailed Spectral Analysis

The 1H NMR spectrum of Q2C in Chloroform-d (


) is distinct, characterized by a highly deshielded singlet and a complex aromatic region (7.5 – 8.5 ppm).
The Aldehyde Region (10.0 – 10.5 ppm)
  • Signal: Singlet (s).

  • Shift:

    
     10.18 ppm.
    
  • Significance: This is the diagnostic peak. Its integration must be set to 1.00.

  • Validation Check: If this peak appears as a doublet, it indicates coupling to H3 (rare in simple spectra but possible in high-resolution fields) or the presence of a rotational isomer. If the peak is absent or shifted to ~6.0 ppm, the aldehyde has formed a gem-diol (hydrate) or hemiacetal (reaction with alcohol solvent).

The Heterocyclic Ring (H3, H4)
  • H4 Proton (

    
     ~8.31 ppm):  Appears as a doublet (
    
    
    
    ). It is significantly deshielded due to resonance contributions placing a positive charge density at C4.
    • Coupling:

      
       Hz.
      
  • H3 Proton (

    
     ~8.05 ppm):  Appears as a doublet (
    
    
    
    ). While ortho to the carbonyl, it is generally less deshielded than H4 in the quinoline system.
    • Coupling:

      
       Hz.
      
The Benzenoid Ring (H5 – H8)

This region is often complex due to second-order effects, but key signals can be resolved:

  • H8 (

    
     ~8.25 ppm):  Often appears as a doublet or broadened doublet. It is deshielded by the adjacent nitrogen lone pair (peri-effect).
    
  • H5 (

    
     ~7.90 ppm):  Doublet (
    
    
    
    ).
  • H6 & H7 (

    
     7.60 – 7.85 ppm):  typically appear as overlapping multiplets (
    
    
    
    ) or triplets of doublets (
    
    
    ).
Summary Table: Chemical Shift Assignments (CDCl3, 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
-CHO Aldehyde10.18 Singlet (s)1H-
H-4 Aromatic8.31 Doublet (d)1H8.5
H-8 Aromatic8.25 Doublet (d)1H8.4
H-3 Aromatic8.05 Doublet (d)1H8.5
H-5 Aromatic7.92 Doublet (d)1H8.1
H-7 Aromatic7.80 Multiplet (m)1H-
H-6 Aromatic7.65 Multiplet (m)1H-

> Note: Exact values may fluctuate by


 ppm depending on concentration and temperature.

Part 3: Experimental Protocol & Workflow

To ensure data integrity, the following workflow integrates synthesis purification with NMR acquisition. This is critical because Q2C is often synthesized via Selenium Dioxide (


) oxidation of 2-methylquinoline (quinaldine), which leaves paramagnetic selenium residues that broaden NMR signals.
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_process Processing Sample Crude Q2C Filter Filtration through Celite (Remove SeO2) Sample->Filter Solvent Dissolve in CDCl3 (Dry over K2CO3) Filter->Solvent Tube Transfer to NMR Tube (Height: 4cm) Solvent->Tube Shim Gradient Shimming Tube->Shim Param ns=16, d1=2.0s sw=14 ppm Shim->Param FT Fourier Transform Param->FT Phase Phase/Baseline Corr FT->Phase Ref Ref TMS (0.00) or CHCl3 (7.26) Phase->Ref

Caption: Operational workflow ensuring removal of paramagnetic impurities before acquisition.

Step-by-Step Methodology
  • Purification (Critical):

    • If synthesized via

      
       oxidation, the crude solid often contains red/grey selenium.
      
    • Action: Dissolve crude product in hot ethyl acetate, filter through a pad of Celite to remove metallic selenium, then recrystallize (usually from hexanes/EtOAc).

    • Why? Paramagnetic selenium causes severe line broadening, making multiplet analysis impossible.

  • Sample Preparation:

    • Mass: 5–10 mg of purified Q2C.

    • Solvent: 0.6 mL

      
       (99.8% D).
      
    • Pre-check: Ensure the sample is completely dissolved. Suspended particles will degrade magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to at least 14 ppm (–1 to 13 ppm) to capture the downfield aldehyde.

    • Relaxation Delay (d1): Set to

      
       seconds. The aldehyde proton has a long 
      
      
      
      relaxation time; insufficient delay will reduce its integration value relative to aromatic protons.
    • Scans (ns): 16 scans are sufficient for 10 mg samples.

Part 4: Common Impurities & Troubleshooting

A "clean" spectrum validates the synthesis. Below are common artifacts found in Q2C spectra.

Artifact / ImpuritySpectral SignatureCause / Solution
Quinaldine (Starting Material) Triplet at ~2.7 ppm (

). Missing peak at 10.2 ppm.
Incomplete oxidation. Recrystallize or run column chromatography.
Aldehyde Hydrate (Gem-diol) Loss of 10.2 ppm signal. New signal at ~6.0–6.5 ppm (

).
Occurs in wet solvents or DMSO-d6 with trace acid. Use fresh, dry

.
Selenium Residues Broad, "fat" peaks. Poor shimming.Paramagnetic interference. Filter sample through Celite or silica plug.
Water Singlet at ~1.56 ppm (in

).
Wet solvent or hygroscopic sample. Add activated molecular sieves to the NMR tube.
Advanced Characterization (Optional)

For definitive assignment of the H3 vs H4 doublet:

  • NOE (Nuclear Overhauser Effect): Irradiate the aldehyde peak (10.18 ppm).

  • Result: You should observe NOE enhancement only at the H3 position (~8.05 ppm). H4 will show no enhancement. This confirms the assignment of the doublet closer to the aldehyde.

References

  • National Institute of Standards and Technology (NIST). (2023). Quinoline-2-carboxaldehyde Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Shaikh, N., et al. (2006). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. [Link]

  • Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR Spectrum of Quinoline-2-carbaldehyde (SDBS No. 3256). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Analysis. [Link]

Structural Elucidation of Aromatic Aldehydes via Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Analysis and Drug Metabolism Studies

Executive Summary

In drug discovery and organic synthesis, aromatic aldehydes often appear as key intermediates, metabolites, or impurity degradation products. While Nuclear Magnetic Resonance (NMR) provides definitive connectivity, Electron Ionization Mass Spectrometry (EI-MS) remains the gold standard for rapid structural fingerprinting and trace analysis.

This guide moves beyond basic spectral interpretation. It details the thermodynamic drivers of fragmentation, the influence of ring substituents (Hammett effects), and the specific "ortho-effects" that allow researchers to distinguish positional isomers.

Fundamental Ionization Physics

Before analyzing fragmentation, one must understand the initial ionization event. In standard EI (70 eV), the aromatic ring acts as a "charge stabilizer."

Unlike aliphatic aldehydes, where the molecular ion (


) is often weak or absent, aromatic aldehydes exhibit a pronounced molecular ion .
  • Charge Localization: The unpaired electron is removed primarily from the oxygen non-bonding orbital (

    
    -electron) or the 
    
    
    
    -system of the aromatic ring.
  • Stability: The resonance energy of the benzene ring stabilizes the radical cation, ensuring

    
     is usually observable, often with 50–90% relative abundance.
    

Core Mechanistic Pathways

The fragmentation of the prototype molecule, Benzaldehyde (


, MW 106), serves as the foundational model for all derivatives.
The Dominant Pathway: -Cleavage

The most diagnostic feature of an aromatic aldehyde is the cleavage of the bond


 to the carbonyl group.
  • Formation of the Acylium Ion (

    
     105): 
    The radical cation (
    
    
    
    ) loses a hydrogen radical (
    
    
    ). This is not a random loss; it is driven by the formation of the resonance-stabilized benzoyl cation (acylium ion).
    
    
    • Diagnostic Value: A strong ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       peak is the primary indicator of an aldehyde. In benzaldehyde, this is often the base peak (100% relative abundance).
      
  • Decarbonylation (

    
     77): 
    The benzoyl cation is stable but possesses excess internal energy. It subsequently ejects a neutral carbon monoxide (CO) molecule to form the phenyl cation .
    
    
    
    
    • Note: The phenyl cation (

      
      ) is a high-energy species (often visualized as a sigma-cation).
      
  • Ring Fragmentation (

    
     51): 
    The phenyl cation further fragments by ejecting acetylene (
    
    
    
    ) to yield the cyclobutadienyl cation (
    
    
    ).
    
    
Visualization of Fragmentation Workflow

The following diagram illustrates the stepwise degradation of Benzaldehyde.

BenzaldehydeFragmentation M_Ion Molecular Ion (M+) m/z 106 [C6H5-CHO]+. Acylium Benzoyl Cation m/z 105 [C6H5-CO]+ M_Ion->Acylium - H• (Alpha Cleavage) Benzene Benzene Ion m/z 78 [C6H6]+. M_Ion->Benzene - CO (Direct Loss) Phenyl Phenyl Cation m/z 77 [C6H5]+ Acylium->Phenyl - CO (Decarbonylation) C4H3 Fragment m/z 51 [C4H3]+ Phenyl->C4H3 - C2H2 (Acetylene Loss)

Figure 1: The canonical fragmentation pathway of Benzaldehyde. The solid blue arrows represent the dominant high-abundance pathway.

Substituent Effects (Hammett Correlation)

In drug development, the aromatic ring is rarely unsubstituted. The nature of the substituent (


) at the para or meta position drastically alters the stability of the acylium ion (

).
Electron Donating Groups (EDG)
  • Examples:

    
    , 
    
    
    
    ,
    
    
    .
  • Effect: These groups stabilize the positive charge on the acylium ion via resonance.

  • Spectral Result: The

    
     peak becomes extremely intense, often suppressing further fragmentation.
    
    • Case Study (Anisaldehyde): The methoxy group stabilizes the cation

      
      . The 
      
      
      
      135 peak is dominant.
Electron Withdrawing Groups (EWG)
  • Examples:

    
    , 
    
    
    
    ,
    
    
    .
  • Effect: These groups destabilize the acylium ion.

  • Spectral Result: The lifetime of the

    
     ion decreases. You will observe a lower abundance of the acylium ion and a higher relative abundance of the phenyl cation variant (
    
    
    
    ) or the molecular ion (
    
    
    ).
Comparative Data Table

The following table summarizes diagnostic peaks for common substituted benzaldehydes.

CompoundSubstituentMolecular Ion (

)
Acylium Ion (

)
Aryl Cation (

)
Key Secondary Loss
Benzaldehyde -H106 (High)105 (Base)7751 (

)
p-Tolualdehyde

120 (High)119 (Base)9165 (

from Tropylium)
p-Anisaldehyde

136 (High)135 (Base)10777 (

from methoxy)
p-Nitrobenzaldehyde

151 (Mod)150 (Low)10476 (

from

)

The Ortho-Effect: Distinguishing Isomers

One of the most challenging aspects of MS interpretation is distinguishing positional isomers (e.g., ortho- vs. para-). In aromatic aldehydes, the Ortho-Effect provides a unique mechanistic handle.[1]

Mechanism: Hydrogen/Group Transfer

When a substituent with a labile hydrogen (like


 or 

) is in the ortho position relative to the aldehyde, a 6-membered transition state allows for transfer of atoms before fragmentation.
Case Study: Salicylaldehyde (o-Hydroxybenzaldehyde)
  • Ortho-Isomer: The phenolic hydrogen can interact with the carbonyl oxygen. This facilitates the direct loss of water (

    
    ) or CO from the molecular ion in ways that para-isomers cannot.
    
    • Key Peak: Significant peaks at

      
       121 (
      
      
      
      ) and
      
      
      93 (
      
      
      ).
  • Para-Isomer: The

    
     and 
    
    
    
    are too far apart to interact. The fragmentation follows the standard Benzaldehyde route (
    
    
    ).
  • Differentiation: While subtle in aldehydes compared to acids, the ratio of the

    
     (water loss) or specific secondary fragments often varies. o-Tolualdehyde (
    
    
    
    ) often shows a stronger
    
    
    peak than its para counterpart due to hydrogen transfer from the methyl group.

Experimental Protocol for Reproducible MS Data

To generate library-quality spectra for aldehyde analysis, strict adherence to ionization parameters is required.

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Dissolve

      
       mg of aldehyde in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
      
    • Note: Avoid protic solvents if analyzing labile intermediates; DCM is preferred for non-polar aromatic aldehydes.

  • GC-MS Parameters:

    • Inlet Temperature:

      
       (Ensure rapid volatilization to prevent thermal degradation).
      
    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m length.

  • Source Tuning (Critical):

    • Ionization Energy: 70 eV (Standard). Do not deviate, as spectral libraries (NIST) are standardized to 70 eV.

    • Source Temperature:

      
      .
      
    • Emission Current:

      
      .[2]
      
  • Data Validation:

    • Run a blank (solvent only) to identify background polysiloxane peaks (

      
       207, 281).
      
    • Verify the PFTBA (tuning standard) ratios:

      
       69 (Base), 219 (>35%), 502 (>2%).
      

Structural Elucidation Workflow

Use this logic gate to identify unknown aromatic aldehydes.

IdentificationWorkflow Start Unknown Spectrum CheckM Is M+ observable and strong? Start->CheckM Aromatic Likely Aromatic Aldehyde CheckM->Aromatic Yes Aliphatic Likely Aliphatic/Unstable CheckM->Aliphatic No CheckM1 Is [M-1]+ (Acylium) the Base Peak? Substituent Check Secondary Fragments CheckM1->Substituent Yes Aromatic->CheckM1 Nitro NO2 Group (Weak M-1, Loss of NO) Substituent->Nitro m/z M-46 observed Methoxy Methoxy Group (Strong M-1, m/z 135) Substituent->Methoxy m/z M-31 or M-15 Halogen Halogen Pattern (Cl: 3:1 ratio, Br: 1:1) Substituent->Halogen Isotope Clusters

Figure 2: Decision tree for identifying aromatic aldehyde functionality based on spectral features.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-methyl- (o-Tolualdehyde) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Reference for -cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Quinoline Scaffolds in Modern Medicinal Chemistry: From Synthesis to Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads. Objective: To provide a rigorous technical analysis of the quinoline core (benzo[b]pyridine), transitioning from electronic fundamentals to high-efficiency synthesis and structure-activity relationships (SAR) in approved therapeutics.

Part 1: The Quinoline Core – Electronic & Structural Fundamentals

The quinoline scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding,


 stacking, and metal chelation. Understanding its electronic distribution is the prerequisite for rational synthetic planning.
Reactivity Profile

Quinoline is an electron-deficient heterocycle compared to naphthalene but electron-rich compared to pyridine. The nitrogen atom withdraws electron density from the ring system, creating a distinct reactivity dichotomy:

  • Nucleophilic Attack: Occurs preferentially at C2 and C4 (electron-deficient positions).

  • Electrophilic Attack: Occurs preferentially at C5 and C8 (on the carbocyclic ring), where electron density is preserved.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision-making process for functionalizing the quinoline core based on electronic density.

QuinolineReactivity Core Quinoline Core (Benzo[b]pyridine) N_Atom Nitrogen Atom (Inductive Withdrawal) Core->N_Atom BenzeneRing Benzene Ring (Electron Rich) Core->BenzeneRing Resonance Stabilization PyridineRing Pyridine Ring (Electron Deficient) N_Atom->PyridineRing Deactivates Pos_2_4 Positions C2 & C4 PyridineRing->Pos_2_4 Pos_5_8 Positions C5 & C8 BenzeneRing->Pos_5_8 Nuc_Attack Nucleophilic Attack (Chichibabin, Grignard) Elec_Attack Electrophilic Substitution (Nitration, Halogenation) Pos_2_4->Nuc_Attack Susceptible to Pos_5_8->Elec_Attack Susceptible to

Figure 1: Electronic distribution dictates that nucleophiles target the pyridine ring (C2/C4), while electrophiles target the benzene ring (C5/C8).

Part 2: Synthetic Architectures – The "How-To"

While the Skraup and Combes syntheses are historically significant, modern drug discovery demands methods that offer regiocontrol , functional group tolerance , and green metrics .

Strategic Selection: The Synthetic Decision Tree

Choose the synthetic route based on available starting materials and desired substitution patterns.

SyntheticRoutes Start Target Quinoline Structure Q1 Starting Material Available? Start->Q1 RouteA Aniline + alpha,beta-Unsaturated Carbonyl Q1->RouteA Route 1 RouteB o-Aminoaryl Carbonyl + Ketone/Aldehyde Q1->RouteB Route 2 RouteC Aniline + 1,3-Dicarbonyl Q1->RouteC Route 3 MethodA Skraup / Doebner-Miller (Acid Catalyzed) RouteA->MethodA MethodB Friedländer Synthesis (Base or Acid Catalyzed) RouteB->MethodB MethodC Combes Synthesis (Acid Catalyzed) RouteC->MethodC ModernB Microwave-Assisted Friedländer (Green Chemistry) MethodB->ModernB Optimization

Figure 2: Synthetic logic flow. The Friedländer route is preferred for complex, polysubstituted quinolines due to high regiocontrol.

Protocol: Microwave-Assisted Friedländer Synthesis

Context: Traditional Friedländer reactions require prolonged reflux and harsh conditions. The microwave-assisted variant drastically reduces reaction time and improves yield, aligning with Green Chemistry principles [1].[1][2][3]

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • 
    -Methylene ketone (1.2 equiv)
    
  • Catalyst: Basic Ionic Liquid (BIL) or solid acid (e.g., Nafion NR50) [2]

  • Solvent: Ethanol or Water (Green solvent)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge 2-aminobenzophenone (1.0 mmol) and the coupling ketone (1.2 mmol).

  • Catalysis: Add the solid acid catalyst (10 mol%) or basic ionic liquid.

  • Irradiation: Seal the vial. Irradiate at 100–120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

    • Why: Microwave heating provides uniform volumetric heating, overcoming the activation energy barrier more efficiently than convective heating.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. If using a solid catalyst, filter it out (catalyst can often be recycled). Pour the filtrate into crushed ice.

  • Purification: The solid product usually precipitates. Filter, wash with cold water/ethanol, and recrystallize from ethanol.

Validation Criteria:

  • Yield: Expect >85%.

  • Purity: Verify via

    
    -NMR (look for the disappearance of the amino 
    
    
    
    signal and appearance of aromatic quinoline protons).

Part 3: Therapeutic Applications & SAR – The "Why"

The quinoline scaffold is not merely a linker; it is a pharmacophore that actively engages biological targets through specific binding modes.

Kinase Inhibition: The Bosutinib Case Study

Bosutinib (Src/Abl inhibitor) exemplifies the "Type I" kinase binding mode. The quinoline core mimics the adenine ring of ATP.

  • Mechanism: The quinoline nitrogen (N1) functions as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase (specifically Met318 in Abl or Met341 in Src) [3].

  • SAR Criticality: The C3-carbonitrile (CN) group is essential for orienting the molecule and enhancing potency, distinguishing it from earlier quinoline inhibitors [4].

Antimalarials: Heme Detoxification

Chloroquine and related 4-aminoquinolines function by inhibiting the crystallization of toxic heme into hemozoin.[4]

  • Mechanism: The planar quinoline ring engages in

    
     stacking with the porphyrin ring of free heme.
    
  • Crystal Growth Inhibition: Recent AFM studies confirm that quinolines bind to specific faces of the hemozoin crystal (step-pinning and kink-blocking), arresting its growth and causing toxic heme buildup in the parasite [5].

Comparative Therapeutic Data
DrugPrimary TargetMechanism of ActionKey Structural Feature
Chloroquine Heme PolymerizationInhibits hemozoin formation (Step-pinning)4-aminoquinoline core + basic side chain
Bosutinib Src/Abl KinaseATP-competitive inhibition (Type I)3-cyanoquinoline + 4-anilino group
Lenvatinib VEGFR/FGFRMulti-kinase inhibition (Type II)Quinoline-4-carboxamide
Bedaquiline ATP SynthaseInhibits mycobacterial ATP synthase (Mtb)Diarylquinoline (distinct non-planar geometry)
Visualization: Kinase Binding Mode

The following diagram abstracts the interaction of a 4-anilinoquinoline-3-carbonitrile (like Bosutinib) within the ATP-binding pocket.

KinaseBinding Hinge Hinge Region (Met318/Met341) QuinolineN Quinoline N1 (H-Bond Acceptor) Hinge->QuinolineN Hydrogen Bond Gatekeeper Gatekeeper Residue (Thr315) Anilino 4-Anilino Ring Gatekeeper->Anilino Steric Proximity Hydrophobic Hydrophobic Pocket II C3_CN C3-Cyano Group Hydrophobic->C3_CN Van der Waals

Figure 3: Pharmacophoric mapping of Bosutinib. The N1 atom anchors the scaffold to the kinase hinge region.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to Abl. PLOS ONE.[5] Available at: [Link][5]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. Available at: [Link]

  • Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. PNAS. Available at: [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Difluoroquinoline Analogs: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Potential Research Areas for Difluoroquinoline Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The difluoroquinoline scaffold, a cornerstone of modern antibacterial therapy, is experiencing a scientific renaissance. While its potent inhibition of bacterial DNA gyrase and topoisomerase IV is well-established, the unique physicochemical properties imparted by its fluorine substituents have opened a gateway to a host of new therapeutic possibilities.[][2] This guide moves beyond the foundational antibacterial applications to provide an in-depth exploration of emerging research frontiers for difluoroquinoline analogs. We will dissect promising avenues in oncology, virology, and materials science, offering not just a survey of the landscape but a detailed rationale for experimental design and step-by-step protocols for key investigations. For drug development professionals, this document serves as a strategic roadmap for repurposing a privileged chemical scaffold to address complex and unmet medical needs.

Section 1: The Difluoroquinoline Core: A Privileged Scaffold

Fundamental Structure and Physicochemical Properties

The archetypal difluoroquinoline structure is a bicyclic aromatic system featuring a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is crucial for target engagement and metal chelation.[3][4] The strategic placement of two fluorine atoms, most commonly at the C-6 and C-8 positions, is not an arbitrary decoration. These substitutions profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. The high electronegativity of fluorine can lower the pKa of adjacent amines and create favorable electrostatic interactions within target binding pockets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the drug candidates.[5][6]

Established Mechanism of Action (Antibacterial)

The bactericidal activity of fluoroquinolones is a classic example of targeted enzyme inhibition. These molecules directly interfere with bacterial DNA synthesis by trapping and stabilizing a cleaved-DNA intermediate state of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8]

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.[][8]

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for cell division.[][9]

By binding to the enzyme-DNA complex, the difluoroquinoline analog forms a ternary complex that physically obstructs the progression of the replication fork, leading to double-strand DNA breaks and subsequent cell death.[10]

G cluster_0 Bacterial DNA Replication cluster_1 Enzyme Action cluster_2 Drug Intervention DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding Gyrase_TopoIV DNA Gyrase / Topo IV ReplicationFork->Gyrase_TopoIV Resolves supercoiling ReplicationStall Replication Stall & DSB Formation ReplicationFork->ReplicationStall Collision CleavedDNA Cleaved DNA Complex Gyrase_TopoIV->CleavedDNA Creates transient DNA break ReligatedDNA Religated DNA CleavedDNA->ReligatedDNA Religation TernaryComplex Ternary Complex (DFQ-Enzyme-DNA) CleavedDNA->TernaryComplex DFQ Difluoroquinoline Analog DFQ->TernaryComplex TernaryComplex->ReplicationStall Stabilizes break, blocks religation CellDeath Bacterial Cell Death ReplicationStall->CellDeath

Fig. 1: Mechanism of Difluoroquinoline Antibacterial Action.
Foundational Structure-Activity Relationships (SAR)

Decades of research have established clear SAR principles for antibacterial activity, which provide a crucial starting point for designing analogs for new applications.[11][12][13]

PositionSubstituent TypeImpact on Antibacterial Activity
N-1 Small alkyl (cyclopropyl, ethyl)Critical for DNA gyrase inhibition and overall potency.
C-3 Carboxylic AcidEssential for binding to the DNA-gyrase complex; chelation of Mg²⁺ ions.[4]
C-6 FluorineDramatically increases potency by enhancing gyrase inhibition and cell penetration.[]
C-7 Piperazine/Aminopyrrolidine RingsModulates spectrum of activity (Gram-negative vs. Gram-positive), potency, and pharmacokinetics.[4]
C-8 Halogen (F, Cl) / MethoxyCan enhance activity and reduce phototoxicity.[2][14]

Section 2: Beyond Antibacterial Activity: Repurposing and Novel Applications

The very features that make difluoroquinolines excellent antibacterials—DNA intercalation and topoisomerase inhibition—also make them compelling candidates for other therapeutic areas, particularly oncology.[3][15]

Anticancer Agents: A Primary Research Thrust

Numerous fluoroquinolone derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[16][17][18] This has spurred a major drug repurposing effort.

2.1.1. Mechanisms of Anticancer Action

  • Inhibition of Human Topoisomerases: Similar to their bacterial targets, difluoroquinolines can inhibit human topoisomerase II, an enzyme critical for managing DNA topology during replication in rapidly dividing cancer cells. This leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[18][19]

  • Kinase Inhibition: The quinoline scaffold has proven to be a versatile framework for designing inhibitors of various protein kinases involved in cancer signaling, such as PI3Kγ and NAK family kinases.[20][21][22] By occupying the ATP-binding pocket, these analogs can shut down pro-survival and proliferative pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond topoisomerase inhibition, these compounds can induce programmed cell death through both intrinsic and extrinsic pathways and can cause cell cycle arrest, typically at the G2/M or S phase, preventing cancer cell proliferation.[17][18]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DFQ_Kinase Difluoroquinoline Kinase Inhibitor DFQ_Kinase->PI3K Inhibition

Fig. 2: Simplified PI3K/Akt Pathway and DFQ Inhibition Point.

2.1.2. Proposed Research Directions & Experimental Protocols

A key challenge is to enhance potency against human enzymes while minimizing off-target effects.

  • Core Hypothesis: Strategic functionalization of the C-7 and C-3 positions can shift the target preference from bacterial topoisomerases to human topoisomerases or specific oncogenic kinases, improving the therapeutic index.

  • Protocol 1: In Vitro Human Topoisomerase IIα Inhibition Assay

    • Objective: To determine the IC₅₀ of a difluoroquinoline analog against human topoisomerase IIα.

    • Principle: The assay measures the enzyme's ability to relax supercoiled plasmid DNA. An active inhibitor will prevent this relaxation.

    • Methodology:

      • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.

      • Add serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) to the reaction mixture. Include a positive control (e.g., Etoposide) and a no-enzyme negative control.

      • Initiate the reaction by adding a fixed amount of recombinant human topoisomerase IIα enzyme.

      • Incubate at 37°C for 30-60 minutes.

      • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

      • Resolve the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

      • Stain the gel with an intercalating dye (e.g., SYBR Safe) and visualize under UV light.

      • Quantify the band intensities using densitometry. The IC₅₀ is the concentration of the compound that inhibits 50% of the DNA relaxation activity.

    • Causality: This cell-free assay directly validates target engagement with human topoisomerase IIα, isolating the effect from cellular uptake or metabolism variables.

  • Protocol 2: Cell Viability and Apoptosis Induction Assay

    • Objective: To assess the cytotoxicity of an analog against a cancer cell line (e.g., MCF-7 breast cancer) and determine if cell death occurs via apoptosis.

    • Methodology (Part A - Viability):

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with serial dilutions of the test compound for 48-72 hours.

      • Add a viability reagent (e.g., MTT or XTT) and incubate until color development.

      • Measure absorbance using a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition).

    • Methodology (Part B - Apoptosis):

      • Treat cells in 6-well plates with the compound at its GI₅₀ concentration for 24 hours.

      • Harvest cells (including floating cells) and wash with cold PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

      • Analyze the stained cells immediately using a flow cytometer.

    • Causality: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI only enters late apoptotic/necrotic cells with compromised membranes. This dual staining provides a quantitative measure of apoptosis induction, validating the mechanism of cell death observed in the viability assay.

Antiviral and Antiparasitic Agents: An Underexplored Frontier

The structural similarity of quinolones to antimalarial drugs like chloroquine, combined with their ability to intercalate into DNA/RNA, suggests a broader anti-infective potential.[23]

  • Rationale: Viruses and parasites rely heavily on host and pathogen-encoded polymerases, helicases, and topoisomerases for replication. The difluoroquinoline scaffold could be adapted to inhibit these enzymes. Furthermore, immunomodulatory effects of fluoroquinolones may contribute to viral clearance.[23]

  • Proposed Research: Focus on developing analogs with activity against pathogens where DNA/RNA replication is a key vulnerability, such as herpesviruses, hepatitis viruses, or Plasmodium falciparum (malaria).

  • Protocol 3: In Vitro Antimalarial SYBR Green I-based Assay

    • Objective: To determine the IC₅₀ of a difluoroquinoline analog against the erythrocytic stage of Plasmodium falciparum.

    • Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.

    • Methodology:

      • Prepare serial dilutions of the test compound in a 96-well plate.

      • Add a synchronized culture of P. falciparum-infected human erythrocytes (ring stage) to each well. Include positive (e.g., Chloroquine) and negative (uninfected RBCs) controls.

      • Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

      • Lyse the cells by freeze-thawing the plate.

      • Add SYBR Green I lysis buffer to each well and incubate in the dark.

      • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

      • Calculate the IC₅₀ value by plotting fluorescence against drug concentration.

    • Causality: This assay directly measures the inhibition of parasite proliferation within its host cell, providing a physiologically relevant measure of antimalarial activity.

Advanced Materials and Photophysical Probes

The rigid, planar, and electron-rich quinoline core is an excellent chromophore. This has led to investigations into their use as fluorescent probes and components of advanced materials.[6][24]

  • Rationale: The introduction of donor-acceptor groups across the quinoline scaffold can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence.[25] Complexation with difluoroborane (BF₂) can further enhance these properties, creating highly stable and bright fluorophores.[24] These probes could be used for biological imaging or as sensors.

  • Proposed Research: Design and synthesize novel difluoroboranyl-difluoroquinoline complexes and characterize their photophysical properties. Investigate their potential for imaging specific cellular compartments or sensing metal ions.

  • Protocol 4: Synthesis and Photophysical Characterization of a Difluoroboranyl-Difluoroquinoline Complex

    • Objective: To synthesize a fluorescent complex and determine its key optical properties.

    • Methodology (Synthesis):

      • Synthesize a difluoroquinoline precursor with a chelating moiety (e.g., a β-keto-enol group at C-3).

      • In an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, dissolve the precursor and an amine base (e.g., triethylamine).

      • Add boron trifluoride etherate (BF₃·OEt₂) dropwise and reflux the mixture for several hours, monitoring by TLC.

      • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting solid complex by column chromatography or recrystallization.

      • Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

    • Methodology (Characterization):

      • Dissolve the purified complex in a series of solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile).

      • Using a spectrophotometer, measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₐₑₛ).

      • Using a spectrofluorometer, measure the emission spectrum (exciting at λₐₑₛ) to determine the maximum emission wavelength (λₑₘ).

      • Calculate the Stokes shift (difference between λₑₘ and λₐₑₛ).

      • Determine the fluorescence quantum yield (Φբ) using a known standard (e.g., quinine sulfate).

    • Causality: Characterizing the complex in different solvents reveals its sensitivity to the environment (solvatochromism), a key property for sensing applications. This systematic approach validates the successful synthesis and provides the fundamental data needed to assess its suitability as a fluorescent probe.

Section 3: Synthetic Strategies and Library Development

Efficiently exploring these research areas requires robust and flexible synthetic methodologies to generate diverse chemical libraries.

Modern Synthetic Methodologies

While classical routes like the Grohe synthesis are effective for the core structure, modern methods are needed for rapid diversification.[26]

  • Flow Chemistry: Using microreactors allows for rapid optimization, improved safety with hazardous reagents, and streamlined sequential synthesis of analog libraries.[5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig amination are invaluable for functionalizing positions such as C-4 or C-7 with a wide array of aryl, heteroaryl, or amine substituents, starting from a common chloro-difluoroquinoline intermediate.[6]

  • Green Chemistry: The use of Deep Eutectic Solvents (DESs) as alternatives to volatile organic solvents can significantly improve the sustainability of the synthesis process without compromising yield.[26]

G Start Common Intermediate (e.g., 4-Chloro-6,8-difluoroquinoline) Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) Start->Coupling Library Diversified Library of Analogs Coupling->Library Varying R-groups (Boronic acids, amines) Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Fig. 3: Workflow for Modern Difluoroquinoline Library Synthesis.

Section 4: Challenges and Future Outlook

Despite the immense potential, researchers must navigate several challenges. The known adverse effects of some clinical fluoroquinolones, such as phototoxicity and rare collagen-related events (e.g., tendon rupture), require careful consideration in analog design.[14][27][28] Minimizing these off-target effects through structural modification (e.g., at the C-8 position) will be critical for clinical translation.

The future of difluoroquinoline research lies in multi-target drug design and precision medicine. By rationally designing analogs that can simultaneously inhibit a kinase and a topoisomerase, for instance, it may be possible to create synergistic anticancer agents that are less susceptible to resistance. As our understanding of the structural requirements for these diverse biological activities grows, so too will our ability to tailor the remarkable difluoroquinoline scaffold to solve some of medicine's most pressing challenges.

References

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Methodological & Application

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Aldehyde Moiety

Aromatic aldehydes are foundational building blocks in the synthesis of a vast array of organic molecules, finding critical applications in pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1] Their inherent reactivity makes them versatile intermediates for constructing molecular complexity. However, classical methods for their synthesis often involve harsh conditions, stoichiometric and often pyrophoric reagents, or suffer from poor functional group tolerance and selectivity, presenting significant hurdles in complex synthetic campaigns.[1][2]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the direct formylation of aryl halides, offering milder, more efficient, and highly functional group-tolerant alternatives to traditional approaches. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Core Methodologies: A Toolkit for Aromatic Aldehyde Synthesis

The palladium-catalyzed conversion of an aryl halide to an aldehyde can be broadly categorized into three main strategies, each with its own set of advantages and considerations.

The Carbonylative Approach: Harnessing Carbon Monoxide and its Surrogates

This is one of the most direct and atom-economical methods, involving the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by reduction of the resulting acyl-palladium intermediate.

Mechanistic Rationale: The catalytic cycle, as illustrated below, is a cornerstone of palladium catalysis.[3][4][5][6][7] It commences with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination and migratory insertion of CO forms a key acylpalladium(II) complex. The final, product-forming step involves the hydrogenolysis of this intermediate to release the aldehyde and regenerate the active Pd(0) catalyst.[4][5] The choice of ligand is critical; sterically hindered, electron-rich phosphines like di-1-adamantyl-n-butylphosphine (cataCXium A) are highly effective, promoting both oxidative addition and preventing catalyst deactivation.[3][4][5]

Carbonylative Formylation cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar(CO)-Pd(II)(X)L2 Ar(CO)-Pd(II)(X)L2 Ar-Pd(II)(X)L2->Ar(CO)-Pd(II)(X)L2 CO Insertion ArCHO ArCHO Ar(CO)-Pd(II)(X)L2->ArCHO Reductive Elimination (H2, Base) Pd(0) Pd(0) Species Pd(II)_OA Oxidative Adduct Pd(II)_Acyl Acylpalladium(II) Product Aldehyde Product

Caption: Catalytic cycle for carbonylative formylation of aryl halides.

CO Surrogates: The use of high-pressure, toxic CO gas can be a significant barrier. Consequently, a variety of CO surrogates have been developed, offering safer and more convenient alternatives.

  • Formic Acid: Can serve as a source for both CO and the hydride reductant, often activated by anhydrides.[8][9][10] This approach is particularly attractive for its low cost and environmental friendliness.

  • Phenyl Formate: Decomposes under basic conditions to provide CO in situ, enabling efficient carbonylation to phenyl esters, which can be subsequently converted to aldehydes.[11]

  • Isocyanides: tert-Butyl isocyanide, in the presence of a hydride source like triethylsilane (Et3SiH) or formate salts, can act as a C1 source.[1][12] The reaction proceeds through isocyanide insertion followed by reduction.

Protocol 1: Formylation of Aryl Bromides using Syngas (CO/H₂) [3][4]

This protocol is based on a highly efficient system for the formylation of aryl bromides.

ParameterValueRationale
Catalyst Precursor Palladium(II) Acetate (Pd(OAc)₂)A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand cataCXium A (PAd₂nBu)A bulky, electron-rich phosphine that facilitates oxidative addition and prevents catalyst dimerization.
Base TMEDAActs as a base and can also coordinate to the palladium center, influencing reactivity.
Solvent TolueneA non-polar solvent suitable for the reaction temperature and solubility of reagents.
Pressure 5 bar (CO/H₂ 1:1)Sufficient pressure to ensure CO and H₂ are available in solution without requiring specialized high-pressure equipment.
Temperature 100 °CProvides the necessary thermal energy for efficient catalytic turnover.

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and cataCXium A (1.2-2.4 mol%). Purge the tube with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the aryl bromide (1.0 mmol), toluene (2-3 mL), and TMEDA (1.5 mmol).

  • Pressurization: Seal the Schlenk tube, purge with the CO/H₂ gas mixture three times, and then pressurize to 5 bar.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the gas. Dilute the reaction mixture with ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Fukuyama Reduction: A Mild, Two-Step Thioester Approach

The Fukuyama reduction offers an exceptionally mild and chemoselective pathway to aldehydes.[13][14][15] This method involves two discrete steps: (1) palladium-catalyzed thiocarbonylation of the aryl halide to form a thioester, and (2) palladium-catalyzed reduction of the thioester to the aldehyde.

Mechanistic Rationale: The key to this reaction's success is the high reactivity of the thioester C-S bond towards oxidative addition to Pd(0), which is more favorable than the oxidative addition to the C-O bond of an ester. The subsequent reduction with a silane is highly efficient and selective, avoiding over-reduction to the alcohol, a common side reaction in other reduction methods.[13][14][16]

Fukuyama_Workflow cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: Fukuyama Reduction Aryl Halide Aryl Halide Thioester Thioester Aryl Halide->Thioester Pd(0), CO, RSH, Base Aromatic Aldehyde Aromatic Aldehyde Thioester->Aromatic Aldehyde Pd/C, Et3SiH

Caption: Two-step workflow for the Fukuyama Reduction.

The reduction mechanism involves oxidative addition of the thioester to Pd(0), followed by transmetalation with the silyl hydride and subsequent reductive elimination to yield the aldehyde.[14][15][16]

Advantages:

  • Exceptional Mildness: Often proceeds at room temperature.

  • High Chemoselectivity: Tolerates a wide variety of sensitive functional groups, including esters, ketones, and amides.[13]

  • Avoids Over-reduction: The aldehyde is the terminal product, with minimal or no alcohol formation.[14]

Protocol 2: Fukuyama Reduction of an Ethyl Thioester [14][15]

This protocol describes the second, key reduction step. The initial thioester is typically prepared from the corresponding aryl halide via a palladium-catalyzed thiocarbonylation.

ParameterValueRationale
Catalyst 10% Palladium on Carbon (Pd/C)A heterogeneous, easily removable catalyst.
Hydride Source Triethylsilane (Et₃SiH)A mild and effective reducing agent for this transformation.
Solvent Acetone or THFPolar aprotic solvents that facilitate the reaction.
Temperature Room TemperatureThe high reactivity of the thioester allows for very mild reaction conditions.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the aryl ethyl thioester (1.0 mmol) and dissolve it in acetone (5 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (2-5 mol% Pd).

  • Reductant Addition: Add triethylsilane (1.5-2.0 mmol) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid (10-60 minutes). Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with acetone.

  • Purification: Concentrate the filtrate in vacuo. The crude aldehyde is often of high purity, but can be further purified by flash column chromatography if necessary.

Formylation via Cross-Coupling with Formyl Anion Equivalents

Inspired by the logic of the renowned Buchwald-Hartwig amination, this strategy involves the cross-coupling of an aryl halide with a nucleophilic partner that acts as a "formyl anion" equivalent.[17][18] While not as widely adopted as the other methods for aldehyde synthesis, it represents a powerful conceptual approach.

Methodology: This approach can utilize various organometallic reagents as the formylating agent. For instance, arylzinc reagents can be formylated directly using S-phenyl thioformate under palladium catalysis.[19] The reaction proceeds under mild conditions and tolerates a range of functional groups.[19]

Conceptual Workflow:

  • Preparation of Organometallic Reagent: The aryl halide is converted to a more nucleophilic organometallic species (e.g., arylzinc, arylstannane).

  • Palladium-Catalyzed Cross-Coupling: The organometallic reagent is coupled with a formylating agent (e.g., S-phenyl thioformate) in the presence of a suitable palladium catalyst and ligand.

Comparative Analysis and Method Selection

Choosing the right method depends critically on the substrate, desired scale, and available equipment.

FeatureCarbonylative (Syngas)Carbonylative (CO Surrogate)Fukuyama Reduction
Starting Material Aryl Bromide/IodideAryl Bromide/IodideAryl Halide (for thioester prep)
Key Reagents CO/H₂ gasFormic acid, IsocyanidesThioester, Silane
Conditions Elevated Temp. & PressureGenerally MilderRoom Temperature
Key Advantage High atom economy, directAvoids toxic gas handlingExceptional mildness & selectivity
Key Limitation Requires pressure equipmentStoichiometric waste from surrogateTwo-step process
Functional Group Tolerance Good[3]Good to Excellent[1][8]Outstanding[13][15]
Best For... Large-scale industrial synthesis[3]Lab-scale synthesis, convenienceComplex molecules, sensitive substrates

digraph "Method_Selection" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial"];

Start [shape=ellipse, label="Start with\nAryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitive_FG [shape=diamond, label="Substrate has\nsensitive functional groups?", fillcolor="#FBBC05"]; Pressure_Equip [shape=diamond, label="Pressure equipment\navailable?", fillcolor="#FBBC05"]; Two_Steps [shape=diamond, label="Is a two-step\nprocess acceptable?", fillcolor="#FBBC05"];

Fukuyama [label="Use Fukuyama Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Syngas [label="Use Syngas Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO_Surrogate [label="Use CO Surrogate Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reconsider [label="Re-evaluate synthetic route\nor consider other methods", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sensitive_FG; Sensitive_FG -> Two_Steps [label="Yes"]; Sensitive_FG -> Pressure_Equip [label="No"]; Two_Steps -> Fukuyama [label="Yes"]; Two_Steps -> Reconsider [label="No"]; Pressure_Equip -> Syngas [label="Yes"]; Pressure_Equip -> CO_Surrogate [label="No"]; }

Caption: Decision tree for selecting a formylation method.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient oxidative addition; Catalyst deactivation; Poor quality reagents.Screen different phosphine ligands (e.g., vary steric bulk and electronics); Use a pre-catalyst; Ensure solvents and bases are anhydrous.
Side Reaction: Dehalogenation Hydride source reacting with Ar-Pd intermediate before CO insertion.Increase CO pressure; For silane-based reductions, add the silane slowly to the reaction mixture.
Side Reaction: Ketone Formation Coupling of the acyl intermediate with another molecule of aryl halide.Lower the reaction temperature; Ensure efficient stirring; Use a more dilute solution.
No Reaction Inactive catalyst; Incorrect base.Test a new bottle of palladium precursor; Ensure the base is strong enough for the specific reaction (e.g., NaOtBu vs. K₂CO₃).

Conclusion and Future Outlook

The palladium-catalyzed synthesis of aldehydes from aryl halides has matured into a robust and versatile tool for organic chemists. Direct carbonylative approaches, particularly with the advent of safe and practical CO surrogates, offer efficiency and convenience for a broad range of substrates. For syntheses involving delicate and highly functionalized molecules, the Fukuyama reduction remains a gold standard due to its unparalleled mildness and chemoselectivity.

Future developments will likely focus on further expanding the substrate scope to include more challenging aryl chlorides, developing more efficient and recyclable catalyst systems, and exploring novel, sustainable formylating agents. The continued innovation in this field promises to provide even more powerful strategies for the synthesis of aromatic aldehydes, further enabling advancements in drug discovery and materials science.

References

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  • Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. University of Liverpool IT Services. Available at: [Link]

  • Larhed, M. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. Available at: [Link]

  • Beller, M. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA. Available at: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2002). Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Bromides. ResearchGate. Available at: [Link]

  • Grushin, V. V., & Alper, H. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. ACS Publications. Available at: [Link]

  • Fukuyama reduction. Wikipedia. Available at: [Link]

  • Knochel, P. (2017). Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate. Synfacts. Available at: [Link]

  • Wu, X-F. (2018). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator. PMC. Available at: [Link]

  • Fukuyama Reduction. Organic Chemistry Portal. Available at: [Link]

  • Fukuyama Reduction. Organic Chemistry Portal. Available at: [Link]

  • Manabe, K., et al. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. Available at: [Link]

  • Beller, M., & Wu, X-F. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-33. Available at: [Link]

  • Rai, G., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Publications. Available at: [Link]

  • Zahoor, F., et al. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications. ResearchGate. Available at: [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

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Application Note: Synthesis of 5,6-Difluoroquinoline-Substituted Dihydropyrimidinones via Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for incorporating 5,6-Difluoroquinoline-2-carbaldehyde (DFQ-CHO) into the Biginelli reaction to synthesize functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The Strategic Value of the Scaffold

The convergence of the quinoline and dihydropyrimidinone scaffolds represents a "privileged structure" strategy in medicinal chemistry.

  • Quinoline Moiety: Known for antimalarial (chloroquine analogs), antibacterial (fluoroquinolones), and anticancer activities.

  • 5,6-Difluoro Substitution: Fluorine atoms act as bioisosteres for hydrogen but significantly alter physicochemical properties.

    • Metabolic Stability: The C5 and C6 positions on quinoline are common sites for oxidative metabolism (P450). Fluorination blocks these "soft spots," potentially extending half-life (

      
      ).
      
    • Electronic Modulation: The strong electronegativity of fluorine (

      
      ) lowers the LUMO energy of the quinoline ring. This makes the C2-aldehyde carbonyl carbon significantly more electrophilic than in unsubstituted quinoline-2-carbaldehyde, accelerating the initial condensation step with urea.
      

Reaction Mechanism & Causality

Understanding the mechanism is critical for troubleshooting. The reaction follows the acid-catalyzed Kappe Mechanism (1997), which supersedes the older Sweet mechanism.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific electronic influence of the 5,6-difluoroquinoline core on the reaction kinetics.

BiginelliMechanism cluster_effect Electronic Effect of 5,6-Difluoro Aldehyde 5,6-Difluoroquinoline- 2-carbaldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Condensation (Fast due to EWG F-atoms) Urea Urea / Thiourea Urea->Iminium Condensation (Fast due to EWG F-atoms) Acid Acid Catalyst (H+) Acid->Iminium Condensation (Fast due to EWG F-atoms) Addition Mannich-type Addition Iminium->Addition Electrophile Enol Beta-Keto Ester (Enol Form) Enol->Addition Nucleophile Cyclization Intramolecular Cyclization (-H2O) Addition->Cyclization Open-chain Ureide Product 4-(5,6-Difluoroquinolin-2-yl)- DHPM Cyclization->Product

Figure 1: Mechanistic pathway highlighting the formation of the reactive N-acyliminium ion. The electron-withdrawing fluorine atoms stabilize the transition state for nucleophilic attack by urea.

Experimental Protocols

We present two validated methods: Method A (Classical Thermal) for scalability and Method B (Microwave-Assisted) for library generation.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended Reagent
Aldehyde Substrate1.05,6-Difluoroquinoline-2-carbaldehyde
1,3-Dicarbonyl Nucleophile1.0 - 1.2Ethyl acetoacetate / Acetylacetone
Urea Source N-Nucleophile1.2 - 1.5Urea / Thiourea
Catalyst Promoter10-20 mol%

(Preferred) or conc. HCl
Solvent MediumN/AEthanol (EtOH) or Acetonitrile (MeCN)
Method A: Classical Acid-Catalyzed Synthesis (Scalable)

Best for gram-scale synthesis where equipment is limited.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-Difluoroquinoline-2-carbaldehyde (1.0 mmol) and Urea (1.5 mmol, 90 mg) in Ethanol (5 mL).

  • Acidification: Add Ethyl Acetoacetate (1.0 mmol, 127 µL) followed by catalytic conc. HCl (2-3 drops) or sulfamic acid (10 mol%).

    • Note: For acid-sensitive substrates, replace HCl with

      
       (10 mol%).
      
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Precipitation: The DHPM product often precipitates as a solid. Filter the solid and wash with cold ethanol (2 x 2 mL) and cold water.

    • Extraction (if no precipitate): Evaporate solvent, redissolve in EtOAc, wash with

      
       (sat), brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for rapid library generation and higher yields.

  • Loading: In a 10 mL microwave process vial, combine 5,6-Difluoroquinoline-2-carbaldehyde (0.5 mmol), Ethyl Acetoacetate (0.5 mmol), Urea (0.6 mmol), and

    
      (5 mol%).
    
  • Solvent-Free (Optional): Add 2-3 drops of DMF to wet the solids, or perform neat if components liquefy upon heating. Alternatively, use 1 mL EtOH.

  • Irradiation: Cap the vial and irradiate at 120°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously. The solid product will precipitate immediately.

  • Isolation: Filter, wash with water, and dry.

Workflow Visualization

ProtocolWorkflow cluster_method Reaction Method Start Start: Weigh Reagents Mix Mix: Aldehyde + Urea + Beta-Keto Ester Start->Mix Cat Add Catalyst: Yb(OTf)3 or HCl Mix->Cat MethodA Method A: Reflux (EtOH) 4-6 Hours Cat->MethodA MethodB Method B: Microwave (120°C) 15 Minutes Cat->MethodB TLC TLC Check: Disappearance of Aldehyde MethodA->TLC MethodB->TLC Workup Workup: Ice/Water Quench or Filtration TLC->Workup Complete Pure Final Product: Recrystallization Workup->Pure

Figure 2: Operational workflow comparing thermal and microwave-assisted protocols.

Characterization & Quality Control

The presence of fluorine provides a unique spectroscopic handle.

  • 
     NMR (DMSO-
    
    
    
    ):
    • DHPM Methine (H4): Look for a doublet or singlet around

      
       5.2 – 5.8 ppm. This shift is diagnostic of ring closure.
      
    • NH Protons: Two distinct singlets (or broad humps) at

      
       7.0 – 9.0 ppm (N1-H and N3-H).
      
    • Quinoline Protons: Aromatic region

      
       7.5 – 8.5 ppm. The splitting pattern will be complex due to H-F coupling.
      
  • 
     NMR: 
    
    • Crucial for confirming the integrity of the 5,6-difluoro motif. Expect two distinct signals in the range of

      
       -130 to -150 ppm (depending on reference).
      
  • Mass Spectrometry (ESI-MS):

    • Look for

      
       and 
      
      
      
      . The difluoro substitution adds exactly 36 Da compared to the non-fluorinated analog (
      
      
      ).

Applications & Troubleshooting

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete Knoevenagel condensationIncrease catalyst loading; switch to Method B (Microwave).
Sticky Solid Impurities/OligomersRecrystallize from EtOH/DMF; avoid Acetone (can react).
Aldehyde Remains Deactivation of CatalystEnsure reagents are dry; water can deactivate Lewis acids like

.
Biological Relevance

Compounds synthesized via this protocol are candidates for:

  • Calcium Channel Blockers: Analogous to Nifedipine, but with enhanced lipophilicity due to the F-quinoline.

  • Anticancer Agents: Targeting kinesin spindle protein (Eg5) or multidrug resistance (MDR) modulation, where quinolines are privileged scaffolds.

References

  • Kappe, C. O. (1997).[1][2] "A New Mechanism for the Biginelli Dihydropyrimidine Synthesis." Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Kappe, C. O., & Stadler, A. (2004). "The Biginelli Dihydropyrimidine Synthesis." Organic Reactions, 63, 1-116. Link

  • Muscia, G. C., et al. (2011). "Microwave-assisted Biginelli reaction: synthesis and evaluation of cytotoxicity of new dihydropyrimidinones." Journal of the Brazilian Chemical Society, 22, 1750-1755. Link

  • Kumar, S., et al. (2018). "Quinoline-fused dihydropyrimidinones: Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters, 28(10), 1935-1940. (Contextual grounding for quinoline-DHPM hybrids).
  • Simon, C., et al. (2004). "Fluorine-containing quinolines: Synthesis and biological activity." Journal of Fluorine Chemistry, 125(4), 493-500.

Sources

derivatization of 5,6-Difluoroquinoline-2-carbaldehyde for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Derivatization of 5,6-Difluoroquinoline-2-carbaldehyde for Bioassays

Executive Summary

This guide details the derivatization of 5,6-difluoroquinoline-2-carbaldehyde , a high-value pharmacophore intermediate. While the quinoline core is a privileged scaffold in medicinal chemistry, the specific inclusion of fluorine atoms at the 5 and 6 positions introduces critical bioisosteric advantages. These include enhanced metabolic stability against oxidative defluorination, modulated lipophilicity (


), and altered electronic distribution that influences the pKa of the ring nitrogen [1, 3].

This document outlines two primary application pathways:

  • Therapeutics: Synthesis of thiosemicarbazones for antiproliferative (anticancer) bioassays.

  • Diagnostics: Development of "turn-on" fluorescent chemosensors for transition metal detection (Zn²⁺/Cu²⁺).

Chemical Basis & Rationale

Why 5,6-Difluoroquinoline-2-carbaldehyde? The 2-carbaldehyde group acts as a highly reactive electrophilic handle, ideal for condensation reactions with nucleophiles (amines, hydrazines). The presence of electron-withdrawing fluorine atoms at positions 5 and 6 exerts a specific inductive effect:

  • Increased Electrophilicity: The carbonyl carbon becomes more susceptible to nucleophilic attack compared to the non-fluorinated parent, accelerating Schiff base formation.

  • Fluorescence Modulation: Fluorination often reduces quenching via photoinduced electron transfer (PET), enhancing the quantum yield of the resulting derivatives [2].

Application Pathway A: Anticancer Thiosemicarbazones[1][2]

Quinoline-2-carboxaldehyde thiosemicarbazones are potent inhibitors of Ribonucleotide Reductase and Topoisomerase II


. They function primarily by chelating iron (Fe) and copper (Cu), which are essential for rapid tumor proliferation [4, 5].
Synthesis Protocol: Condensation Reaction[3]

Objective: Synthesize (E)-2-(5,6-difluoroquinolin-2-yl)methylene)hydrazine-1-carbothioamide.

Reagents:

  • 5,6-Difluoroquinoline-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2][3]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH. Ensure complete solubilization; mild heating (40°C) may be required due to the lipophilic nature of the fluorinated ring.

  • Addition: Add 1.1 mmol of thiosemicarbazide dissolved in 5 mL of hot water/EtOH (1:1 mixture).

  • Catalysis: Add 2-3 drops of glacial AcOH. The acid activates the carbonyl oxygen, facilitating the nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours. Critical: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically appears as a yellow precipitate.

  • Work-up: Cool the mixture to room temperature, then to 4°C in an ice bath. Filter the precipitate under vacuum.[1][2]

  • Purification: Wash the cake with cold EtOH (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot EtOH if purity is <95% by HPLC.

Bioassay Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC


 of the derivative against cancer cell lines (e.g., A549, HeLa).

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solvent: DMSO (Dimethyl sulfoxide)[4]

Protocol:

  • Seeding: Plate cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the fluorinated derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final concentrations: 0.1, 1, 10, 50, 100 µM). Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Concentration] to calculate IC

    
     using non-linear regression.
    

Application Pathway B: Fluorescent Metal Sensors

Hydrazone derivatives of quinoline act as "turn-on" sensors. The nitrogen atoms in the quinoline ring and the imine bond create a binding pocket for metal ions (Zn²⁺, Cu²⁺), triggering Chelation-Enhanced Fluorescence (CHEF) by inhibiting C=N isomerization [6].

Synthesis Protocol: Hydrazone Formation

Objective: Synthesize a sensor probe by reacting the aldehyde with 2-hydrazinopyridine or benzohydrazide.

Methodology: Follow the condensation protocol in Section 3.1 , but substitute thiosemicarbazide with 2-hydrazinopyridine . The reaction time may decrease to 2–3 hours due to the higher nucleophilicity of the hydrazine moiety.

Bioassay Protocol: Fluorescence Titration

Objective: Measure the binding affinity (


) and Limit of Detection (LOD) for Zn²⁺.

Protocol:

  • Stock Preparation: Prepare a 10 µM solution of the probe in HEPES buffer (pH 7.4, containing 10% DMSO to ensure solubility of the fluorinated ligand).

  • Baseline Scan: Record the emission spectrum (excitation ~350 nm) of the free probe. It should be weakly fluorescent.

  • Titration: Add aliquots of Zn(ClO₄)₂ stock solution (0 to 5 equivalents).

  • Observation: Record emission spectra after each addition. Expect a bathochromic shift or intensity increase at ~450–500 nm.

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) vs. [Zn²⁺].
      
    • LOD Calculation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear range.

Visual Workflows (Graphviz)

Figure 1: Synthetic & Bioassay Workflow

G Aldehyde 5,6-Difluoroquinoline- 2-carbaldehyde Process_Synth Reflux (EtOH + AcOH) Schiff Base Condensation Aldehyde->Process_Synth Reagent_A Thiosemicarbazide (Anticancer) Reagent_A->Process_Synth Reagent_B Hydrazine Derivative (Sensor) Reagent_B->Process_Synth Product_A Thiosemicarbazone Derivative Process_Synth->Product_A Path A Product_B Fluorescent Hydrazone Probe Process_Synth->Product_B Path B Assay_MTT MTT Assay (Cytotoxicity IC50) Product_A->Assay_MTT Assay_FL Fluorescence Titration (Metal Sensing) Product_B->Assay_FL

Caption: Divergent synthesis pathways for therapeutic (Path A) and diagnostic (Path B) applications of the fluorinated scaffold.

Figure 2: Mechanism of Action

Mechanism Probe Free Probe (Weak Fluorescence) Complex Metal-Ligand Complex (Rigid Structure) Probe->Complex + Metal Ion Metal Zn2+ / Cu2+ Metal->Complex Effect Inhibition of C=N Isomerization (CHEF Effect) Complex->Effect Signal Strong Fluorescence Turn-On Effect->Signal

Caption: Mechanism of fluorescence enhancement upon metal coordination (CHEF: Chelation-Enhanced Fluorescence).

Data Summary & QC Parameters

Table 1: Expected Analytical Parameters for Derivatives

ParameterThiosemicarbazone (Anticancer)Hydrazone (Sensor)
Appearance Yellow/Orange SolidPale Yellow Solid
Solubility DMSO, DMF, hot EtOHDMSO, Acetonitrile
¹H NMR (CHO) Disappearance of ~10.1 ppm singletDisappearance of ~10.1 ppm singlet
¹H NMR (CH=N) Appearance of singlet at 8.2–8.6 ppmAppearance of singlet at 8.4–8.8 ppm
Target IC₅₀ < 10 µM (Cancer Cell Lines)N/A
Detection Limit N/A< 1 µM (Zn²⁺)

References

  • Hagman, W. K. (2008).[5] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Wang, J., et al. (2018). Structure-activity relationships of 2‑quinolinecarboxaldehyde thiosemicarbazone gallium(III) complexes with potent and selective anticancer activity. Journal of Inorganic Biochemistry, 180, 199-207. Link

  • Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Mrozek-Wilczkiewicz, A., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors.[6][7] Journal of Inorganic Biochemistry, 152, 10-19. Link

  • Richardson, D. R., et al. (2006). Thiosemicarbazones as potent iron chelators: A new anticancer strategy.[8] Current Medicinal Chemistry, 13(12), 1437-1450. Link

  • Zhang, X., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. Arabian Journal of Chemistry, 18(7). Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Quinoline-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and performance evaluation of novel corrosion inhibitors derived from quinoline aldehydes. Quinoline and its derivatives are a class of N-heterocyclic compounds recognized for their exceptional efficacy in mitigating metallic corrosion, particularly in acidic environments.[1][2] Their effectiveness stems from the high electron density of the aromatic system and the presence of a nitrogen heteroatom, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][3] This guide details a robust synthetic protocol for creating Schiff base derivatives from quinoline aldehydes, outlines rigorous characterization techniques, and presents standardized methodologies for evaluating their inhibition performance using both gravimetric and electrochemical methods.

Scientific Foundation: The Mechanism of Quinoline-Based Corrosion Inhibition

Effective organic corrosion inhibitors typically possess heteroatoms (such as N, O, S) and π-electrons in their molecular structure.[1] These features are central to the inhibitor's ability to adsorb onto a metal surface. The quinoline moiety is an exemplary scaffold for corrosion inhibitors for several key reasons:

  • Coordinative Bonding: The lone pair of electrons on the nitrogen atom in the quinoline ring can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron in steel), leading to strong chemisorption.[4]

  • π-Electron Stacking: The flat, aromatic structure of the quinoline ring allows it to lie parallel to the metal surface. The delocalized π-electrons in the bicyclic system interact with the metal surface, further strengthening the adsorption and creating a dense protective film.[5]

  • Formation of a Protective Barrier: Through these adsorption mechanisms, the inhibitor molecules displace water and aggressive ions (like Cl⁻) from the metal surface, forming a physical barrier that significantly retards both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[3][6]

By derivatizing quinoline aldehydes into Schiff bases (imines), we can enhance these properties. The introduction of an azomethine group (-C=N-) extends the conjugated system and adds another nitrogen atom, providing more active sites for adsorption and thereby increasing the potential inhibition efficiency.

Synthesis and Characterization of Quinoline-Based Schiff Base Inhibitors

The reaction of an aldehyde with a primary amine to form a Schiff base is a robust and versatile synthetic strategy. This section provides a generalized protocol for this synthesis, followed by essential characterization steps to ensure the identity and purity of the novel inhibitor.

General Synthetic Protocol: Schiff Base Formation

This protocol describes the acid-catalyzed condensation reaction between a quinoline aldehyde and a primary amine.

Materials:

  • Quinoline-x-carbaldehyde (e.g., 2-chloroquinoline-3-carbaldehyde)

  • Substituted primary amine (R-NH₂)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve the selected quinoline aldehyde (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: To this solution, add the primary amine (1 equivalent), also dissolved in a small amount of ethanol.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic addition of the amine to the aldehyde carbonyl group.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by pouring the reaction mixture into ice-cold water.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol or distilled water to remove unreacted starting materials. For higher purity, the product should be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Drying and Storage: Dry the purified crystals in a vacuum oven at a low temperature (40-50°C) to a constant weight. Store the final product in a desiccator.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from synthesis to a fully characterized novel inhibitor, a critical process for ensuring the trustworthiness and reproducibility of subsequent application studies.

SynthesisWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation Reactants Quinoline Aldehyde + Primary Amine Reaction Acid-Catalyzed Condensation (Reflux) Reactants->Reaction Ethanol, H+ Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification FTIR FT-IR Spectroscopy Purification->FTIR Confirm functional groups (e.g., C=N stretch) NMR ¹H & ¹³C NMR Purification->NMR Confirm proton & carbon framework MS Mass Spectrometry Purification->MS Confirm molecular weight FinalProduct Pure, Characterized Inhibitor

Caption: Workflow for the synthesis and structural validation of a novel quinoline-based inhibitor.

Essential Characterization Techniques
  • FT-IR Spectroscopy: Used to confirm the formation of the Schiff base. Look for the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretch from the amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N (imine) stretching band (around 1600-1650 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's structure. The formation of the imine bond is confirmed by a characteristic downfield shift of the CH=N proton in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive proof of its identity.

Application Protocols: Evaluating Corrosion Inhibition Performance

Once a novel inhibitor is synthesized and characterized, its efficacy must be quantified. The following protocols outline standard laboratory methods for this evaluation.[7] All tests should be performed on prepared metal specimens (e.g., mild steel coupons) in a corrosive medium (e.g., 1.0 M HCl) with and without the inhibitor.[8][9][10]

Protocol: Weight Loss (Gravimetric) Method

This method provides a straightforward, average corrosion rate over a period of immersion.[2][11]

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive paper (various grits)

  • Acetone, distilled water

  • Corrosive solution (e.g., 1.0 M HCl)

  • Synthesized inhibitor

  • Analytical balance (precision ±0.1 mg)

  • Water bath/thermostat

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry them in warm air.

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution. One beaker should serve as a blank (no inhibitor), while others contain the corrosive solution with varying concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Exposure: Maintain the beakers in a thermostat-controlled water bath at a specific temperature (e.g., 303 K) for a fixed immersion period (e.g., 6 hours).[8]

  • Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., 20% NaOH with zinc dust), rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculation: Calculate the weight loss (ΔW = W_initial - W_final) and the corrosion rate (CR).

Protocol: Electrochemical Evaluation

Electrochemical methods offer rapid results and provide insights into the inhibition mechanism (i.e., whether the inhibitor affects anodic, cathodic, or both reactions).[6][12] A standard three-electrode electrochemical cell is used, containing the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[10]

Step-by-Step Methodology:

  • Electrode Preparation: Prepare the working electrode (mild steel) as described in the weight loss method (Step 1).

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, CE, and RE immersed in the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the plot relates to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger semicircle indicates better inhibition.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • The resulting Tafel plot (log(current density) vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear (Tafel) regions of the cathodic and anodic curves. A lower i_corr value signifies a lower corrosion rate.

Workflow for Inhibitor Performance Evaluation

EvaluationWorkflow cluster_tests Corrosion Testing cluster_methods Measurement Techniques Coupon Mild Steel Coupon Preparation Polishing, Cleaning, Weighing Coupon->Preparation Blank Blank (e.g., 1M HCl) Preparation->Blank Inhibited Inhibited Solution (Blank + Inhibitor) Preparation->Inhibited WL Weight Loss Blank->WL EIS EIS Blank->EIS PDP PDP Blank->PDP Inhibited->WL Inhibited->EIS Inhibited->PDP Analysis Data Analysis & Calculation of IE% WL->Analysis EIS->Analysis PDP->Analysis

Caption: Standard workflow for evaluating the performance of synthesized corrosion inhibitors.

Data Interpretation and Presentation

Calculating Inhibition Efficiency (IE%)

The primary metric for evaluating an inhibitor is its Inhibition Efficiency (IE%), which is calculated as follows:

  • From Weight Loss: IE% = [ (ΔW_blank - ΔW_inh) / ΔW_blank ] × 100 Where ΔW_blank and ΔW_inh are the weight losses in the absence and presence of the inhibitor, respectively.

  • From Potentiodynamic Polarization (Tafel) Data: IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] × 100 Where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[9]

  • From EIS Data: IE% = [ (R_ct_inh - R_ct_blank) / R_ct_inh ] × 100 Where R_ct_blank and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.

Interpreting Polarization Data

The PDP curves provide insight into the inhibitor's mechanism. An inhibitor is classified as:

  • Anodic: If the shift in E_corr is greater than +85 mV.

  • Cathodic: If the shift in E_corr is less than -85 mV.

  • Mixed-Type: If the shift in E_corr is less than 85 mV in either direction.[6][8] Most quinoline derivatives act as mixed-type inhibitors, suppressing both metal dissolution and hydrogen evolution reactions.[3]

Data Presentation Tables

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/yr) Inhibition Efficiency (IE%)
0 (Blank) 55.2 12.85 -
50 15.1 3.52 72.6%
100 8.3 1.93 85.0%
200 4.1 0.95 92.6%

| 500 | 2.5 | 0.58 | 95.5% |

Table 2: Example Data from Electrochemical Measurements

Inhibitor Conc. (ppm) E_corr (mV vs. SCE) i_corr (μA/cm²) R_ct (Ω·cm²) IE% (from i_corr) IE% (from R_ct)
0 (Blank) -485 1150 45 - -
50 -492 312 175 72.9% 74.3%
100 -501 168 340 85.4% 86.8%
200 -505 85 680 92.6% 93.4%

| 500 | -510 | 52 | 1120 | 95.5% | 96.0% |

Conclusion

This guide provides a foundational framework for the rational design, synthesis, and evaluation of novel corrosion inhibitors based on quinoline aldehydes. By following the detailed protocols for Schiff base synthesis, structural characterization, and performance testing, researchers can systematically develop and validate new, highly effective molecules for metal protection. The combination of gravimetric and electrochemical techniques ensures a comprehensive understanding of inhibitor efficiency and mechanism, paving the way for the development of advanced materials for industrial applications.

References

  • Title: Quinoline and its derivatives as corrosion inhibitors: A review Source: ResearchGate URL: [Link]

  • Title: Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl Source: Indian Academy of Sciences URL: [Link]

  • Title: Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution Source: J. Mater. Environ. Sci. URL: [Link]

  • Title: Evaluation and Selection of Corrosion Inhibitors Source: ResearchGate URL: [Link]

  • Title: Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors Source: AMPP Knowledge Hub URL: [Link]

  • Title: Evaluating the efficacy of synthesized quinoline derivatives as Corrosion inhibitors for mild steel in acidic environments: An analysis using electrochemical, computational, and surface techniques Source: Journal of Molecular Structure URL: [Link]

  • Title: Experimental and theoretical evaluation of a newly synthesized quinoline derivative as corrosion inhibitor for iron in 1.0 M hydrochloric acid solution Source: ResearchGate URL: [Link]

  • Title: Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Anti Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium Source: ResearchGate URL: [Link]

  • Title: Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M Source: An-Najah Staff URL: [Link]

  • Title: Corrosion inhibition studies of Quinoline intermediate on mild steel Source: Der Pharma Chemica URL: [Link]

  • Title: Excellent corrosion inhibition performance of novel quinoline derivatives on mild steel in HCl media: Experimental and computational investigations Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5,6-Difluoroquinoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFQ-ALD-001 Subject: Yield Optimization & Troubleshooting for 5,6-Difluoroquinoline-2-carbaldehyde Assigned Specialist: Senior Application Scientist Status: Open[1]

Core Directive & Executive Summary

The Challenge: Synthesizing 5,6-difluoroquinoline-2-carbaldehyde presents a specific electronic challenge. The two fluorine atoms at positions 5 and 6 are strongly electron-withdrawing (inductive effect,


).[1] This renders the quinoline ring significantly electron-deficient compared to a standard quinoline.[1]

Impact on Synthesis:

  • Methyl Reactivity (SeO₂ Route): The electron-poor ring destabilizes the cationic intermediates formed during the Riley oxidation, potentially leading to sluggish reaction rates and incomplete conversion.

  • Aldehyde Stability: While the electron-withdrawing groups (EWGs) stabilize the aldehyde against autoxidation to some degree, they also make the carbonyl carbon highly electrophilic, increasing susceptibility to hydration (gem-diol formation) or nucleophilic attack during workup.

Recommended Strategy: We recommend a bifurcated approach based on your starting material availability. If you have the 2-methyl precursor, utilize the Catalytic SeO₂/TBHP Protocol (Route A) to minimize over-oxidation. If you have the ester, utilize the Cryogenic DIBAL-H Reduction (Route B).

Route A: The Modified Riley Oxidation (From 2-Methyl Precursor)

Standard Protocol Issues: Stoichiometric Selenium Dioxide (SeO₂) oxidations often suffer from the deposition of colloidal red selenium, which is difficult to remove and toxic. Furthermore, the harsh reflux conditions frequently lead to the carboxylic acid byproduct (over-oxidation).

Optimized Protocol: Catalytic SeO₂ with tert-Butyl Hydroperoxide (TBHP) This method uses TBHP to re-oxidize reduced Selenium back to SeO₂, allowing you to use only 1-5 mol% of the toxic reagent. This is the "Gold Standard" for yield improvement in electron-deficient heterocycles.

Step-by-Step Methodology
  • Reagents:

    • 5,6-Difluoro-2-methylquinoline (1.0 equiv)[1]

    • SeO₂ (0.05 equiv / 5 mol%)

    • tert-Butyl hydroperoxide (TBHP) (1.5 equiv, 70% aq.[1] solution)

    • Solvent: 1,4-Dioxane (Preferred over ethanol to prevent acetal formation).[1]

  • Procedure:

    • Dissolve substrate and SeO₂ in 1,4-dioxane.[1]

    • Add TBHP dropwise at room temperature.[1]

    • Heat to 80°C (gentler than the standard 100°C+ reflux).

    • Monitor: Check TLC every 2 hours. The spot for the aldehyde will appear less polar than the acid but more polar than the methyl starting material.

    • Stop Point: Quench when starting material is <5%.[1] Do not wait for 100% conversion if it risks acid formation.[1]

  • Workup (Crucial for Yield):

    • Evaporate dioxane under reduced pressure.[1]

    • Redissolve in DCM.[1]

    • Wash 1: 10% NaHCO₃ (removes any over-oxidized carboxylic acid).[1]

    • Wash 2: 10% Na₂S₂O₃ (Sodium Thiosulfate) or NaHSO₃ to reduce residual peroxides.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

Troubleshooting Logic (Route A)

SeO2_Troubleshooting Start Issue: Low Yield in SeO2 Oxidation CheckTLC Check TLC Analysis Start->CheckTLC Result3 Red Solid in Product Start->Result3 Result1 Starting Material Remains CheckTLC->Result1 Result2 Spot at Baseline (Acid) CheckTLC->Result2 Action1 Increase Temp to 100°C (Ring is too deactivated) Result1->Action1 Action2 Reduce TBHP to 1.1 equiv Stop reaction sooner Result2->Action2 Action3 Wash with Na2S2O3 Filter through Celite Result3->Action3

Figure 1: Decision tree for troubleshooting SeO₂ oxidation issues.

Route B: Cryogenic Reduction (From Ester Precursor)

If you are synthesizing the ring via a condensation that yields an ester (e.g., Ethyl 5,6-difluoroquinoline-2-carboxylate), this route is often cleaner but requires strict temperature control.[1]

The Mechanism: DIBAL-H acts as a Lewis acid and a hydride donor.[1] At -78°C, it forms a stable tetrahedral aluminate intermediate.[1] This intermediate does not collapse to the aldehyde until hydrolysis. If the temperature rises, the intermediate collapses, releasing the aldehyde, which is then immediately reduced to the alcohol (over-reduction).

Step-by-Step Methodology
  • Setup: Flame-dry glassware. Argon atmosphere is mandatory.[1]

  • Solvent: Anhydrous Toluene or DCM (Toluene is often preferred for solubility of quinolines).[1]

  • Cooling: Cool substrate solution to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 equiv) slowly down the side of the flask over 30 mins.

    • Note: Monitor internal temperature.[1] Do not let it rise above -70°C.[1]

  • Stir: Maintain at -78°C for 2 hours.

  • Quench (The "Rochelle" Protocol):

    • While still at -78°C, add Methanol (excess) to destroy excess hydride.[1]

    • Add saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) .[1]

    • Allow to warm to Room Temp and stir vigorously for 1-2 hours.

    • Why? The tartrate chelates aluminum, breaking the gelatinous emulsion that typically traps the product.

Data Comparison: Route Selection

FeatureRoute A: Catalytic SeO₂/TBHPRoute B: DIBAL-H Reduction
Starting Material 2-Methyl-5,6-difluoroquinolineEthyl 5,6-difluoroquinoline-2-carboxylate
Primary Risk Over-oxidation to Carboxylic AcidOver-reduction to Alcohol
Scalability High (easier temp control)Medium (cryogenic requirement)
Purification Column Chromatography often neededOften clean after workup
Typical Yield 60-75%80-90% (if strictly anhydrous)
Toxicity Moderate (Selenium is toxic)Low (Aluminum salts are safe)

Advanced Purification: The Bisulfite Adduct Trick

If your aldehyde is impure (mixed with starting material or alcohol) and column chromatography is difficult due to streaking, use this chemical purification method.

  • Formation: Dissolve crude oil in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃) .[1][4]

  • Precipitation: Shake vigorously. The aldehyde forms a water-soluble (or solid precipitate) bisulfite adduct.[4] Impurities remain in the organic layer.

  • Wash: Wash the solid/aqueous layer with Ether/EtOAc to remove non-aldehyde impurities.[1]

  • Regeneration: Treat the adduct with 10% Na₂CO₃ or dilute formaldehyde solution to release the pure aldehyde. Extract with DCM.[1]

Frequently Asked Questions (FAQ)

Q1: My product is turning brown upon storage. Is it degrading? A: Yes. Quinoline carbaldehydes are sensitive to air oxidation (autoxidation to the acid) and light.

  • Fix: Store under Argon at -20°C. If it is a solid, it is more stable than as an oil.[1] The 5,6-difluoro substitution makes the carbonyl carbon highly electrophilic; ensure it is stored dry to prevent hydration.

Q2: I have a stubborn emulsion during the DIBAL workup. A: This is aluminum hydroxide gel.

  • Fix: Did you use Rochelle's salt? If not, add it now and stir for 3 hours. Alternatively, filter the emulsion through a pad of Celite, though you may lose yield trapped in the cake.

Q3: Can I use MnO₂ to oxidize the alcohol instead? A: Yes. If you accidentally over-reduce to the alcohol (5,6-difluoroquinolin-2-yl)methanol, or if you choose to reduce the ester all the way to the alcohol (using LiAlH₄), you can re-oxidize using activated MnO₂ in DCM. This is a very mild and selective route to the aldehyde, often yielding >90%.

Visualization: Pathway Logic

Synthesis_Pathways Start_Methyl 2-Methyl Precursor RouteA Route A: SeO2/TBHP (Riley Oxidation) Start_Methyl->RouteA Start_Ester Ester Precursor RouteB Route B: DIBAL-H (-78°C) Start_Ester->RouteB Intermediate_Enol Enol Intermediate RouteA->Intermediate_Enol Slow Step Side_Acid Side Product: Carboxylic Acid RouteA->Side_Acid Over-oxidation (Excess Oxidant) Intermediate_Tetra Tetrahedral Aluminate RouteB->Intermediate_Tetra Stable at -78°C Side_Alc Side Product: Alcohol RouteB->Side_Alc Temp > -70°C Target 5,6-Difluoroquinoline- 2-carbaldehyde Intermediate_Enol->Target Intermediate_Tetra->Target Hydrolysis

Figure 2: Mechanistic flow and failure modes for both synthetic routes.

References

  • Riley Oxidation Mechanism & SeO₂/TBHP Optimization

    • Title: Selenium Dioxide: A Selective Oxidizing Agent for the Functionalization of Quinolines.[5]

    • Source: ResearchGate / ChemInform.[1]

    • URL:

  • DIBAL-H Reduction Protocol

    • Title: Reduction of Esters to Aldehydes with DIBAL.[1][6]

    • Source: Master Organic Chemistry.[1]

    • URL:

  • Aldehyde Purification (Bisulfite Method)

    • Title: Technical Support Center: Aldehyde Purific
    • Source: BenchChem.[1][4]

    • URL:

  • 6-Fluoroquinoline Analog Synthesis (Proxy Data)

    • Title: 6-Fluoroquinoline-2-carboxaldehyde Properties & Synthesis.[1][7]

    • Source: ChemicalBook.[1]

    • URL:

Sources

challenges in the purification of fluorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Quinoline Purification

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization for Fluorinated Aza-Arenes

Introduction: The "Fluorine Factor" in Purification

Welcome to the technical support hub. If you are here, you likely realized that adding a fluorine atom to the quinoline scaffold does more than just block metabolic hotspots—it fundamentally alters the physicochemical landscape of your purification.

Fluorine is a "wolf in sheep's clothing." It is small (Van der Waals radius ~1.47 Å) but possesses extreme electronegativity (3.98). This creates three specific purification challenges that standard protocols fail to address:

  • Drastic pKa Shifts: Fluorine creates a dipole that significantly lowers the basicity of the quinoline nitrogen, rendering standard acid-base extractions inefficient.

  • Regioisomer Co-elution: Syntheses like the Skraup or Gould-Jacobs reaction often generate 5-/7-fluoro or 6-/8-fluoro isomers with nearly identical retention factors (

    
    ) on silica.
    
  • Hidden Instability: The C-F bond, while strong, activates the ring toward Nucleophilic Aromatic Substitution (

    
    ) at the 2- and 4-positions, leading to "silent" decomposition during alkaline workups.
    

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The Isomer Nightmare (Regioisomer Separation)

User Query: "I synthesized 7-fluoroquinoline via the Skraup reaction, but NMR shows a persistent ~15% impurity of the 5-fluoro isomer. They co-elute on my silica column (Hex/EtOAc). How do I separate them?"

The Science: Why this happens

When using a meta-substituted aniline (e.g., 3-fluoroaniline), cyclization can occur at either the ortho or para position relative to the fluorine, yielding a mixture of 5-fluoro and 7-fluoro isomers. Because fluorine is small, it does not provide enough steric bulk to significantly differentiate the isomers on standard silica gel, which relies primarily on hydrogen bonding with silanols.

Protocol: The "π-Selectivity" Switch

Standard silica (normal phase) interacts with the basic nitrogen. To separate isomers, you must exploit the difference in electron density of the


-cloud, which is perturbed differently by the fluorine position.

Step-by-Step Solution:

  • Abandon Standard Silica: If

    
    , standard silica is futile.
    
  • Switch to Phenyl-Hexyl Stationary Phase (Reverse Phase):

    • Use a Phenyl-Hexyl modified silica column. The

      
       interactions between the stationary phase and the electron-deficient fluorinated ring will differ between isomers.
      
    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Alternative: Fractional Crystallization (The Solubility Gap)

    • Fluorinated isomers often have vastly different lattice energies due to C-F

      
      H interactions.
      
    • Solvent System: Dissolve the mixture in hot Heptane/Toluene (9:1) .

    • Cooling: Slow cooling to 4°C. The 7-fluoro isomer (typically more symmetric/planar packing) often crystallizes first, leaving the 5-fluoro isomer in the mother liquor.

Data: Isomer Separation Efficiency

MethodStationary PhaseSelectivity (

)
Purity AchievedNotes
Standard Silica (Si-OH)1.05 (Poor)~85%Co-elution common.
Optimized Phenyl-Hexyl1.25 (Good)>98%Exploits

-stacking.
Crystallization N/A (Solid State)High>99%Yield sacrifice (~40% loss).

Module 2: The Basicity Trap (Acid-Base Extraction)

User Query: "I tried to purify my 3-fluoroquinoline by washing with 1M HCl and then neutralizing, but the recovery was terrible. Did it decompose?"

The Science: pKa Suppression

You likely didn't lose the product to decomposition; you lost it to the aqueous layer—or failed to extract it into the acid initially.

  • Standard Quinoline pKa: ~4.9

  • Fluorinated Quinoline pKa: ~2.5 – 3.8 (depending on F position).

The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair. If you use a weak acid (like 5% citric acid) or a pH that isn't low enough, the fluorinated quinoline will not fully protonate. Conversely, during neutralization, it will precipitate at a much lower pH than expected.

Protocol: The "Titrated" Workup

Do not use "bulk" pH adjustments. Use the pKa shift to your advantage to remove non-fluorinated impurities.

  • Extraction (Organic to Aqueous):

    • Use 2M HCl (Stronger acid required). Ensure aqueous pH < 1.0 to guarantee full protonation of the weak fluoro-quinoline base.

  • Washing:

    • Wash the acidic aqueous layer with DCM. (Removes non-basic impurities).

  • Recovery (Aqueous to Organic):

    • Critical Step: Do not jump to pH 10.

    • Slowly basify with NH

      
      OH to pH 4.5 - 5.0 .
      
    • Why? The fluorinated quinoline (pKa ~3) will deprotonate and extract into organic solvent at pH 5. Stronger basic impurities (e.g., non-fluorinated anilines) may remain protonated/water-soluble at this pH.

Module 3: Stability & SNAr (The Hidden Decomposition)

User Query: "My 2,4-difluoroquinoline turned into a yellow gum during the bicarb wash. LCMS shows a mass +17 peak."

The Science: Nucleophilic Vulnerability

Fluorine at the 2- or 4-position of a quinoline ring activates the carbon toward Nucleophilic Aromatic Substitution (


). The nitrogen atom acts as an electron sink (similar to the nitro group in nitrobenzene).
  • Reaction:

    
    
    
  • Result: You hydrolyzed your product into a quinolone (tautomer of hydroxyquinoline).

Protocol: Non-Nucleophilic Workup
  • Avoid Hydroxide/Alkoxides: Never use NaOH, KOH, or NaOMe if you have F at C2/C4.

  • Buffer Substitution: Use Phosphate Buffer (pH 7.0) or dilute NaHCO

    
      (cold, rapid wash) for neutralization.
    
  • Stationary Phase: Avoid basic Alumina. Use Silica buffered with 1% Triethylamine (TEA) if the compound is acid-sensitive, but ensure the TEA is flushed out quickly.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude fluorinated quinoline mixtures.

PurificationLogic Start Crude Fluorinated Quinoline Mixture CheckPos Check Fluorine Position Start->CheckPos IsomerIssue Isomer Mixture? (e.g., 5-F vs 7-F) CheckPos->IsomerIssue Regioisomers SNArRisk F at Pos 2 or 4? CheckPos->SNArRisk Single Isomer PhenylCol Use Phenyl-Hexyl Column (Pi-Pi Selectivity) IsomerIssue->PhenylCol Small Scale (<1g) Cryst Fractional Crystallization (Heptane/Toluene) IsomerIssue->Cryst Large Scale (>5g) SafeWorkup Buffer pH 7.0 NO NaOH/KOH SNArRisk->SafeWorkup Standard Hydrolysis STOP: High Risk of Hydrolysis (Quinolone) SNArRisk->Hydrolysis If pH > 9 AcidWash Acid-Base Extraction SafeWorkup->AcidWash StrongAcid Use 2M HCl (pH < 1) Due to low pKa AcidWash->StrongAcid CarefulBase Basify to pH 5 only (Selective Recovery) StrongAcid->CarefulBase

Caption: Decision matrix for selecting purification modality based on fluorination pattern and scale.

References

  • Skraup Synthesis & Isomer Challenges: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , Vol 7. Note: Foundational text establishing the regioselectivity issues in Skraup cyclization.

  • Fluorine Effects on Basicity (pKa): Schlosser, M. "The 2- and 4-position of Pyridines and Quinolines: A Study of Fluorine Substituent Effects." Journal of Organic Chemistry, 1998 . Note: Establishes the electron-withdrawing impact of F on heterocyclic nitrogen basicity.

  • Nucleophilic Arom

    
    ) in Fluoro-Quinolines: 
    Chambers, R. D., et al. "Polyfluoroarenes. Nucleophilic substitution in polyfluoroquinolines." Journal of the Chemical Society C, 1966 .
    Note: Defines the reactivity of 2- and 4-fluoroquinolines toward nucleophiles.
    
    
  • Regis Technologies. "Separation of Fluorinated Isomers using Phenyl Stationary Phases." Application Note, 2020.

    
    -selective phases for halo-aromatics.
    
    

preventing decomposition of 5,6-Difluoroquinoline-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,6-Difluoroquinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate during storage and handling. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

Introduction to the Stability of 5,6-Difluoroquinoline-2-carbaldehyde

5,6-Difluoroquinoline-2-carbaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its aldehyde functional group, coupled with the electron-withdrawing nature of the difluorinated quinoline ring system, makes it susceptible to degradation. The primary modes of decomposition are oxidation and photodegradation. Understanding the causality behind these degradation pathways is crucial for maintaining the compound's purity and reactivity.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the storage and use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 5,6-Difluoroquinoline-2-carbaldehyde?

A1: The most common visual indicator of decomposition is a change in the physical appearance of the compound. Fresh, pure 5,6-Difluoroquinoline-2-carbaldehyde is typically a white to off-white or pale yellow solid. Signs of degradation include:

  • Color Change: A noticeable shift to a darker yellow, tan, or brown coloration. This often suggests the formation of oxidized impurities or polymeric byproducts.

  • Change in Consistency: The solid may become clumpy, sticky, or oily, which can indicate the presence of hygroscopic degradation products or the absorption of atmospheric moisture.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of the formation of insoluble polymeric material.

For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q2: What is the most common decomposition pathway for this compound?

A2: The most prevalent decomposition pathway for 5,6-Difluoroquinoline-2-carbaldehyde is the oxidation of the aldehyde group to a carboxylic acid. Aromatic aldehydes are generally susceptible to autoxidation in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The resulting 5,6-difluoroquinoline-2-carboxylic acid is often the primary impurity observed in aged samples.

Q3: How do the fluorine substituents affect the stability of the molecule?

A3: The two fluorine atoms at the 5 and 6 positions of the quinoline ring are strongly electron-withdrawing. This has a significant impact on the electronic properties of the molecule. This electron-withdrawing effect can influence the metabolic stability of the compound and the reactivity of the aromatic system.[2] While this electronic effect can be beneficial in planned synthetic transformations, it also influences the aldehyde's susceptibility to certain degradation pathways.

Q4: What are the ideal storage conditions for long-term stability?

A4: To minimize decomposition and ensure the long-term integrity of 5,6-Difluoroquinoline-2-carbaldehyde, the following storage conditions are strongly recommended, based on guidelines for analogous fluoroaromatic aldehydes:[3][4][5][6]

ParameterRecommended ConditionRationale
Temperature -20°C to 8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or stored in the darkFluoroquinolone structures can be light-sensitive, leading to photodegradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential moisture-mediated degradation.
Q5: I've observed a decrease in the yield of my reaction using an older batch of 5,6-Difluoroquinoline-2-carbaldehyde. What could be the cause?

A5: A decrease in reaction yield is a classic symptom of reagent degradation. The most probable cause is the partial oxidation of the aldehyde to the corresponding carboxylic acid. This carboxylic acid impurity will not participate in reactions where the aldehyde functionality is required (e.g., reductive amination, Wittig reactions), thus lowering the effective concentration of the starting material and reducing your yield. It is also possible that other, more complex degradation products are inhibiting your reaction. It is advisable to check the purity of the aldehyde by an appropriate analytical method before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the decomposition of 5,6-Difluoroquinoline-2-carbaldehyde.

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: Appearance of unknown peaks in your reaction mixture's analytical data (e.g., LC-MS, GC-MS, NMR).

  • Possible Cause: Use of a partially decomposed starting material. The primary impurity, 5,6-difluoroquinoline-2-carboxylic acid, may be carried through the reaction or react with other components to form new byproducts.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a purity check on your batch of 5,6-Difluoroquinoline-2-carbaldehyde using HPLC or ¹H NMR. Compare the data to a reference spectrum of a pure sample.

    • Purify the Aldehyde: If impurities are detected, consider purifying the aldehyde before use. Recrystallization or column chromatography are potential methods, though care must be taken to avoid further decomposition during the process.

    • Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reaction to account for the lower purity of the starting material.

Issue 2: Inconsistent Reaction Performance Between Batches
  • Symptom: Significant variations in reaction yield, rate, or purity profile when using different lots of 5,6-Difluoroquinoline-2-carbaldehyde.

  • Possible Cause: Differences in the age, storage conditions, and handling of the batches, leading to varying levels of degradation.

  • Preventative Workflow:

    • Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound as outlined in the FAQ section.

    • "First In, First Out" (FIFO): Use the oldest batches of the reagent first to minimize the impact of long-term storage.

    • Purity Verification Upon Receipt: Perform a quick purity check (e.g., melting point or TLC) on all new batches to establish a baseline.

Visualizing Decomposition and Prevention

The following diagrams illustrate the primary decomposition pathway and the recommended workflow for handling and storage to maintain the integrity of 5,6-Difluoroquinoline-2-carbaldehyde.

Aldehyde 5,6-Difluoroquinoline-2-carbaldehyde (Pristine) Oxidized 5,6-Difluoroquinoline-2-carboxylic Acid (Decomposition Product) Aldehyde->Oxidized  O2, Light, Heat

Caption: Primary decomposition pathway of 5,6-Difluoroquinoline-2-carbaldehyde.

cluster_storage Optimal Storage cluster_handling Handling Workflow Store Store at -20°C to 8°C Equilibrate Equilibrate to Room Temp Store->Equilibrate Inert Inert Atmosphere (Ar/N2) Dark Protect from Light Dry Tightly Sealed & Dry Weigh Weigh Quickly Equilibrate->Weigh Purge Purge with Inert Gas Weigh->Purge Use Use in Experiment Weigh->Use Reseal Reseal Tightly Purge->Reseal Reseal->Store Receive Receive Compound Purity_Check Initial Purity Check (Optional but Recommended) Receive->Purity_Check Purity_Check->Store

Caption: Recommended workflow for storage and handling.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5,6-Difluoroquinoline-2-carbaldehyde and detecting the presence of its primary oxidation product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5,6-Difluoroquinoline-2-carbaldehyde.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The aldehyde should elute as a major peak. The corresponding carboxylic acid, being more polar, will typically have a shorter retention time.

    • Calculate the purity by peak area percentage.

Protocol 2: Purification by Recrystallization

If the starting material shows significant degradation, recrystallization can be an effective purification method.

  • Solvent Selection: Determine a suitable solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be effective.

  • Dissolution: In a flask, dissolve the impure aldehyde in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Confirmation: Confirm the purity of the recrystallized material using the HPLC method described above.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hu, J., & Ni, C. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803-7810. [Link]

  • Shen, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2999. [Link]

  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]

Sources

troubleshooting low yields in Suzuki coupling of quinoline aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Quinoline-Aldehyde Coupling Technical Support Center

Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Quinoline Carbaldehydes Ticket ID: #Q-CHO-SUZUKI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

The Challenge: Coupling quinoline aldehydes presents a "double-jeopardy" scenario in catalysis. You are fighting two distinct deactivation pathways simultaneously:

  • Catalyst Poisoning: The quinoline nitrogen (

    
     hybridized) is a potent 
    
    
    
    -donor that displaces phosphine ligands, forming inactive Palladium-Nitrogen complexes (Pd-N).
  • Electrophile Instability: The aldehyde moiety (-CHO) renders the ring electron-deficient but is itself susceptible to base-mediated degradation (Cannizzaro disproportionation) and oxidation, particularly under the aqueous-basic conditions typical of Suzuki coupling.

Interactive Diagnostic Tree: Before altering your protocol, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is Quinoline-CHO Starting Material (SM) consumed? Start->CheckSM CheckProd Is the Desired Product forming? CheckSM->CheckProd Yes (SM Consumed) CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron No (SM Remains) Protodeb DIAGNOSIS: Protodeboronation of Coupling Partner CheckProd->Protodeb Trace Product (Boronic Acid consumed) AldehydeDeath DIAGNOSIS: Aldehyde Degradation (Cannizzaro/Oxidation) CheckProd->AldehydeDeath No (Complex Mixture) CatPoison DIAGNOSIS: Catalyst Poisoning (Pd-N coordination) CheckBoron->CatPoison Yes (Boron Remains) OxAddFail DIAGNOSIS: Oxidative Addition Failure (Steric/Electronic) CheckBoron->OxAddFail No (Boron Consumed)

Figure 1: Diagnostic logic tree for isolating failure modes in quinoline cross-couplings.

Technical Modules: Root Cause & Remediation

Module A: The Nitrogen Trap (Catalyst Deactivation)

Symptom: High recovery of unreacted quinoline aldehyde; catalyst precipitates as "Pd black" early in the reaction.

Mechanism: The quinoline nitrogen competes with your phosphine ligands for the Pd(II) center. If the quinoline binds effectively, it shuts down the catalytic cycle before transmetallation can occur. This is exacerbated in 2-substituted quinolines where the N-atom is proximal to the reaction site.

Protocol Adjustment:

  • The Fix: Switch to bulky, electron-rich ligands that sterically preclude N-coordination.

  • Recommended Ligands:

    • XPhos / SPhos: The biaryl backbone provides steric bulk that shields the Pd center from the quinoline nitrogen while accelerating oxidative addition.

    • A-taPhos: Exceptionally good for heteroaryl chlorides.

  • Pre-catalysts: Stop using

    
    . It is notoriously unstable and ineffective for electron-deficient heterocycles. Use Pd-G3 or Pd-G4 precatalysts  (e.g., XPhos Pd G4) which ensure a 1:1 L:Pd ratio and rapid activation.
    

Expert Insight: If you observe the reaction stalling at 20-30% conversion, add a "spike" of fresh ligand (not metal) to re-solubilize the Pd species.

Module B: The Aldehyde Fragility (Base Sensitivity)

Symptom: Quinoline SM is consumed, but the mass balance is lost to a "baseline streak" on TLC or multiple side products (acids/alcohols).

Mechanism: Standard Suzuki bases like


 or hydroxide sources (

,

) are fatal here.
  • Cannizzaro Reaction: In aqueous base, the aldehyde disproportionates into the carboxylic acid and alcohol.

  • Aldol Condensation: If enolizable protons are present (e.g., ketones in the system), the aldehyde will polymerize.

Protocol Adjustment:

  • The Fix: Use anhydrous conditions with mild bases or "water-controlled" systems.

  • Base Selection:

    • 
       (Tribasic Potassium Phosphate):  The gold standard for aldehyde-containing substrates. It buffers the pH effectively.
      
    • 
      :  Useful in dry solvents (DMF/Dioxane) due to higher solubility.
      
  • Water Control: Do not use 1:1 solvent:water mixtures. Use anhydrous dioxane with exactly 2-5 equivalents of water added. This provides just enough proton shuttle for the mechanism without solvating aggressive hydroxide ions.

Module C: Protodeboronation (The Silent Killer)

Symptom: The quinoline remains, but the boronic acid disappears (converted to the neutral arene, Ar-H).

Mechanism: Heterocyclic boronic acids (especially 2-pyridyl, 2-thiazolyl) are prone to rapid hydrolysis of the C-B bond under basic conditions. This is faster than the transmetallation step if the catalyst is sluggish.

Protocol Adjustment:

  • The Fix: Slow-release boron reagents.

  • Reagents:

    • MIDA Boronates: These slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and preventing side reactions.

    • Potassium Trifluoroborates (

      
      ):  More stable than boronic acids; require a specific hydrolysis window or Lewis acid assistance.
      

Experimental Protocol: The "Robust" Screen

Do not rely on a single set of conditions. Run this parallel screen (4 vials) to cover the mechanistic bases.

Substrate: 2-Chloroquinoline-3-carbaldehyde (1.0 equiv) Coupling Partner: Phenylboronic acid (1.5 equiv) Scale: 0.2 mmol

ParameterCondition A (Standard)Condition B (The "Buchwald")Condition C (Base-Sensitive)Condition D (Difficult/Steric)
Catalyst

(5 mol%)
XPhos Pd G4 (2-3 mol%)

+ SPhos

+

Base

(2M aq)

(3.0 equiv)

(3.0 equiv)

(3.0 equiv)
Solvent Dioxane / Water (4:1)THF / Water (10:1)Anhydrous Toluenen-Butanol
Temp 90 °C60 °C100 °C110 °C
Target Issue Baseline checkCatalyst Poisoning Aldehyde Stability Steric Bulk

Step-by-Step Execution (Condition B - Recommended Starting Point):

  • Charge Solids: Add Quinoline-CHO (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos Pd G4 (2.5 mol%) to a reaction vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 cycles of vac/fill). Crucial: Oxygen accelerates aldehyde oxidation.

  • Solvent Addition: Add degassed THF (or Dioxane) followed by degassed water (ratio 10:1). The water volume should be minimal (e.g., 2 mL solvent, 0.2 mL water).

  • Reaction: Heat to 60 °C. Monitor by UPLC/LCMS at 1 hour.

    • Note: If conversion is <50% at 1 hour, raise temp to 80 °C. Do not start at high temp to avoid aldehyde degradation.

  • Workup: Dilute with EtOAc, wash with water (not brine initially) to remove phosphate salts, then brine. Dry over

    
    .
    

Mechanistic Visualization: The Pathway to Failure vs. Success

This diagram illustrates where the specific failure modes intercept the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd Quinoline-Cl TransMet Transmetallation OxAdd->TransMet Boronic Acid + Base N_Poison Quinoline N-Binding (Catalyst Arrest) OxAdd->N_Poison Low Steric Ligand RedElim Reductive Elimination (Product) TransMet->RedElim Aldehyde_Side Aldehyde Oxidation (Base Mediated) TransMet->Aldehyde_Side Strong Base (OH-) Proto_Side Protodeboronation (Boron Loss) TransMet->Proto_Side High pH / Unstable Ar-B RedElim->Pd0

Figure 2: Catalytic cycle of Suzuki coupling showing interception points by Quinoline Nitrogen (poisoning) and Base (side reactions).

Frequently Asked Questions (FAQs)

Q: Can I use


 if I don't have Buchwald precatalysts? 
A:  It is risky. If you must, use a high loading (5-10 mol%) and ensure the catalyst is yellow (not orange/brown) before use. However, for 2-chloroquinolines, the oxidative addition is slow; 

often decomposes before the reaction completes. Consider

as a more robust, traditional alternative.

Q: My aldehyde is turning into an acid. How do I stop this? A: This is likely air oxidation facilitated by base. Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins) and the reaction is under positive inert pressure. Switch from carbonate bases to


  and reduce water content.

Q: The reaction works for 3-bromoquinoline but fails for 2-chloroquinoline. Why? A: The 2-position is electronically deactivated (adjacent to Nitrogen) and sterically hindered. The Nitrogen atom coordinates to the Pd more easily when the metal is trying to insert at the C2 position. You absolutely need a bulky ligand (XPhos or tert-butyl substituted phosphines) to force the reaction at C2.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[1][2]

  • Buchwald Ligands for Heterocycles

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[1][2]

  • Base Sensitivity in Suzuki Coupling

    • Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions." Topics in Current Chemistry.
  • Optimization of Quinoline Couplings

    • Li, H., et al. (2011). "Pd-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives." Organic Process Research & Development.

Sources

Technical Support Center: Enhancing the Stability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the stability challenges encountered when working with quinoline-based compounds. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reproducibility of your experimental results.

Fundamentals of Quinoline Stability: Understanding Degradation Pathways

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] However, its aromatic and heterocyclic nature also makes it susceptible to various degradation pathways that can compromise its efficacy and safety. A fundamental understanding of these pathways is the first step toward developing robust stabilization strategies.

The primary routes of degradation for quinoline-based compounds include:

  • Oxidation: The electron-rich quinoline ring system, particularly at the heterocyclic ring, can be prone to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in biological systems, or the presence of oxidizing agents in the formulation.[3] For instance, phenolic hydroxyl groups on the quinoline scaffold are particularly susceptible to oxidation.[4]

  • Hydrolysis: The introduction of hydrolytically labile functional groups onto the quinoline core can lead to degradation in aqueous environments. The rate of hydrolysis is often highly dependent on pH.[5][6]

  • Photodegradation: Many quinoline derivatives are photosensitive and can degrade upon exposure to light, particularly UV radiation.[4][6] This can lead to the formation of colored degradants and a loss of potency.

  • Metabolic Degradation: In biological systems, quinoline compounds can be metabolized by various enzymes, most notably aldehyde oxidase (AO) and cytochrome P450s.[7] This is a critical consideration in drug development as it affects the compound's pharmacokinetic profile and half-life.

Below is a generalized representation of potential degradation pathways for a substituted quinoline compound.

cluster_degradation Common Degradation Pathways of Quinolines Quinoline Substituted Quinoline Oxidation Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Quinoline->Oxidation O₂, ROS, Peroxides Hydrolysis Hydrolyzed Products (cleavage of esters, amides, etc.) Quinoline->Hydrolysis H₂O, Acid/Base Catalysis Photodegradation Photodegradation Products (e.g., ring-opened species, dimers) Quinoline->Photodegradation UV/Visible Light Metabolism Metabolites (e.g., hydroxylated or demethylated forms) Quinoline->Metabolism Enzymes (e.g., AO, CYPs)

Caption: Common degradation pathways for quinoline compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and experimentation of quinoline-based compounds in a question-and-answer format.

Q1: My quinoline solution is changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?

A1: A color change in your solution is often a visual indicator of chemical degradation, most commonly due to oxidation or photodegradation.[6]

Causality:

  • Oxidation: The quinoline ring system and certain substituents can be oxidized, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions which can act as catalysts.

  • Photodegradation: Many quinoline derivatives are sensitive to light.[6] Exposure to ambient laboratory light, especially UV wavelengths, can trigger photochemical reactions that result in colored degradants.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[6]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the time for degradation to occur.[8]

  • Inert Atmosphere: For sensitive compounds or long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation reactions.[6]

  • pH Control: The stability of your compound may be pH-dependent. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[8]

Q2: I'm observing a time-dependent loss of my quinoline compound in an aqueous assay buffer. How do I diagnose and solve this issue?

A2: A time-dependent loss of your compound suggests either poor solubility and precipitation over time, or chemical instability in the assay medium.

Causality:

  • Solubility Issues: Quinoline derivatives often have limited aqueous solubility.[9] Even if a compound appears to dissolve initially, it may be in a supersaturated state and can precipitate over time, leading to a decrease in the effective concentration.

  • Hydrolytic Instability: Your compound may contain functional groups (e.g., esters, amides) that are susceptible to hydrolysis in the aqueous buffer. This is often pH-dependent.[4]

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Compound Loss in Aqueous Buffer Start Compound Loss Observed Check_Solubility Visually inspect for precipitate. Centrifuge and analyze supernatant. Start->Check_Solubility Precipitate_Found Precipitate Observed? Check_Solubility->Precipitate_Found Improve_Solubility Improve Solubility: - Add co-solvent (e.g., DMSO, ethanol) - Adjust pH - Use solubilizing excipients Precipitate_Found->Improve_Solubility Yes No_Precipitate No Precipitate Precipitate_Found->No_Precipitate No End Stable Solution Achieved Improve_Solubility->End Assess_Stability Assess Chemical Stability: - Incubate in buffer at different pH values - Analyze by HPLC over time No_Precipitate->Assess_Stability Degradation_Observed Degradation Observed? Assess_Stability->Degradation_Observed Modify_Compound Modify Compound: - Replace labile groups - Alter substitution pattern Degradation_Observed->Modify_Compound Yes Optimize_Buffer Optimize Buffer: - Adjust pH to region of maximal stability - Add antioxidants Degradation_Observed->Optimize_Buffer Yes Modify_Compound->End Optimize_Buffer->End

Caption: Workflow for troubleshooting quinoline instability.

Q3: My lead quinoline compound has poor metabolic stability in liver microsomes. What strategies can I employ to improve it?

A3: Poor metabolic stability is a common challenge in drug discovery. For quinoline derivatives, metabolism is often mediated by aldehyde oxidase (AO) or cytochrome P450 (CYP) enzymes.[7] Improving stability involves identifying the metabolic "soft spots" and modifying the structure to block or slow down these metabolic reactions.

Strategies to Enhance Metabolic Stability:

  • Blocking Metabolic Sites:

    • Fluorination: Introducing a fluorine atom at a position susceptible to oxidation can block metabolic attack due to the strength of the C-F bond.

    • Methylation/Alkylation: Placing a small alkyl group at a metabolically active site can sterically hinder the enzyme's access.[7]

  • Modulating Electronics: The susceptibility of the quinoline ring to AO-mediated metabolism can be influenced by the electronic properties of its substituents. Small electron-donating groups can increase susceptibility, while larger or electron-withdrawing groups may decrease it.[7]

  • Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring.

The following table provides a conceptual summary of how structural modifications can impact metabolic stability.

Modification Strategy Rationale Potential Outcome
Introduce electron-withdrawing group (e.g., -CF₃, -Cl) Reduces electron density of the quinoline ring, making it less susceptible to oxidative metabolism.Increased metabolic half-life.
Incorporate bulky substituents near metabolic site Steric hindrance prevents the enzyme from accessing the site of metabolism.[7]Increased metabolic half-life.
Replace labile functional groups Remove groups known to be easily metabolized (e.g., replace an ether with a more stable linkage).Reduced formation of specific metabolites.
Q4: How does pH affect the stability of my quinoline derivative, and how can I determine the optimal pH for my experiments?

A4: The pH of the medium is a critical factor that influences both the solubility and stability of quinoline derivatives.[5][9] Quinoline itself is a weak base, and many derivatives contain a basic nitrogen atom in the ring system.[9]

Impact of pH:

  • Solubility: In acidic conditions (pH < pKa), the quinoline nitrogen is protonated, forming a more water-soluble salt.[5][9] In neutral or basic conditions, the compound exists in its less soluble free-base form.

  • Stability: The rate of hydrolysis of susceptible functional groups is often pH-dependent. Some compounds may be more stable at a specific pH range. For example, chloroquine and quinine show different membrane destabilization effects depending on the pH.[10]

Determining Optimal pH: To find the optimal pH for stability, you should perform a pH-rate profile study. This involves incubating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method. The pH at which the degradation rate is lowest is the optimal pH for stability.

Illustrative pH-Stability Data:

pH of Buffer Initial Concentration (µM) Concentration after 24h at 37°C (µM) % Remaining Apparent Degradation Rate Constant (k, hr⁻¹)
3.01007575%0.0120
5.01009090%0.0044
7.41009898%0.0008
9.01008282%0.0083

This is hypothetical data for illustrative purposes.

Experimental Protocols

To systematically evaluate the stability of your quinoline-based compounds, the following protocols are recommended.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

    • Run a gradient elution to separate compounds with a wide range of polarities.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the UV absorbance maxima of the parent compound. Select a wavelength that provides good sensitivity for the parent compound and its potential degradants.

  • Forced Degradation:

    • Subject the compound to forced degradation conditions (see Protocol 2) to generate degradation products.

  • Method Optimization:

    • Inject a mixture of the stressed samples and the parent compound.

    • Optimize the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and demonstrating the specificity of your stability-indicating analytical method.[4]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your quinoline compound in a suitable solvent.

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:[4]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14]

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

    • Analyze all samples using the validated stability-indicating HPLC method.

Workflow for Forced Degradation Studies:

cluster_forced_degradation Forced Degradation Study Workflow Start Prepare Compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Data Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants Analyze->Data End Degradation Pathway Elucidated Data->End

Caption: Workflow for a typical stability study.

Data Interpretation:

  • Peak Purity: Assess the purity of the parent peak in stressed samples using a PDA detector to ensure it is not co-eluting with any degradants.

  • Mass Balance: The sum of the amount of parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound.

By implementing these strategies and protocols, you can effectively diagnose and mitigate stability issues with your quinoline-based compounds, leading to more reliable and reproducible research outcomes.

References

  • Water Science & Technology. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing.
  • Khan, F., et al. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research.
  • Water Science & Technology. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing.
  • Various Authors. (n.d.). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols.
  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
  • Zhu, et al. (2017). Possible degradation pathway of quinoline.
  • PubMed. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • BenchChem. (n.d.).
  • Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Fiori, J., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1JGF9KaUq0AkA3T2DB8bXG9sjaDKDebY182oArL9sptKw3vQqlwSEDI_bahOQwvyD7x7qFlWC9W0nX3IOsEhu3sFgDlDCAFu4r0paH98t9YZ9fVkAzhkXPf9jPDjWH7TKk9X6]([Link]

  • Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Various Authors. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. PubMed.
  • Various Authors. (n.d.). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
  • Various Authors. (2025).
  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Tanaka, M. (2025).
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Wang, S., et al. (2019). Effects of the initial pH value on the degradation of quinoline in the AD (A), ZVI (B) and ZVI-AD (C) systems.
  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • BenchChem. (n.d.). Technical Support Center: 4,6,8-Trimethyl-quinoline-2-thiol Based Assays.
  • Tanaka, M. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • Various Authors. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry.
  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Various Authors. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • Various Authors. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • ResearchGate. (n.d.). Conventional methods of quinoline synthesis.
  • Various Authors. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • Various Authors. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Various Authors. (2022). New Synthetic Quinoline (Qui)
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • BenchChem. (n.d.).
  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
  • de Azevedo Filho, C. A., et al. (2010). Considerations on the quinine actinometry calibration method used in photostability testing of pharmaceuticals. CORE.
  • Various Authors. (n.d.).
  • Petitcolas, E., et al. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • BenchChem. (n.d.).
  • The PCCA Blog. (2022).
  • International Journal of Pharmaceutical Sciences. (n.d.).

Sources

avoiding common pitfalls in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Optimization Operator: Dr. A. Vance, Senior Application Scientist Status: Online Current Ticket Volume: High (Thermal runaways, Regio-isomer mixtures, Purification failures)

Welcome to the Quinoline Synthesis Support Hub

You are likely here because your Skraup reaction turned into a black tar volcano, or your Combes cyclization yielded an inseparable mixture of isomers. Quinoline synthesis is a cornerstone of medicinal chemistry, but the classical methods (Skraup, Friedländer, Combes) are unforgiving.[1]

This guide treats your synthesis problems as "support tickets." We move beyond textbook definitions to address the causality of failure and provide self-validating protocols to fix them.

Ticket #001: The Skraup Reaction "Volcano"

Issue: "My reaction exotherm spiraled out of control, resulting in a violent eruption and a tarry mess."

Diagnosis: The Skraup synthesis (Aniline + Glycerol + H₂SO₄ + Oxidant) relies on the in situ dehydration of glycerol to acrolein. This dehydration is endothermic, but the subsequent Michael addition and oxidative aromatization are violently exothermic. If you mix everything and heat, acrolein accumulates. Once the reaction triggers, it consumes the accumulated acrolein all at once—causing a thermal runaway.

The Fix: The "Dosed" Acrolein Protocol Do not allow acrolein to accumulate. You must control the rate of acrolein generation or the rate of oxidation.

Protocol 1.1: The Ferrous Sulfate Moderator (Self-Validating System) The addition of FeSO₄ acts as an electron transfer mediator, smoothing out the oxidation spikes.

  • Setup: 3-neck flask, reflux condenser, internal temp probe (Critical), addition funnel.

  • The Mix: Combine Aniline (1.0 equiv), Glycerol (3.0 equiv), and FeSO₄·7H₂O (0.1 equiv) .

  • Acid Addition: Cool to 0°C. Add conc. H₂SO₄ dropwise. Validation: Internal temp must not exceed 20°C.

  • The Ramp: Heat slowly.

    • Checkpoint: At ~100-110°C, the dehydration begins. You will see a slight exotherm. Stop heating immediately.

    • Validation: If temp spikes >5°C/min without external heat, cool with air stream.

  • Reflux: Once stabilized, reflux for 3-4 hours.

Visual Workflow: Safe Skraup Execution

SkraupSafety start Start: Reagent Mixing add_mod Add Moderator (FeSO4 or Boric Acid) start->add_mod acid_add Add H2SO4 at 0°C (Slow Addition) add_mod->acid_add heat_ramp Ramp Temp to 100°C acid_add->heat_ramp check_exo Monitor Internal Temp (dT/dt) heat_ramp->check_exo spike Temp Spike >5°C/min? check_exo->spike cool Emergency Cooling (Remove Mantle/Air Stream) spike->cool Yes sustain Sustain Reflux (3-4 Hours) spike->sustain No (Stable) cool->check_exo

Caption: Logic flow for managing the Skraup exotherm. Note the critical feedback loop at the temperature spike stage.

Ticket #002: The Regioselectivity Crisis (Meta-Anilines)

Issue: "I used a meta-substituted aniline in a Combes/Conrad-Limpach synthesis and got a 50:50 mixture of 5- and 7-substituted quinolines."

Diagnosis: Meta-substituted anilines have two ortho positions available for cyclization:

  • Position 2 (crowded): Between the amine and the substituent.[2][3] Yields the 5-substituted quinoline.

  • Position 6 (open): Para to the substituent. Yields the 7-substituted quinoline.[4]

The outcome depends on the mechanism (Combes vs. Conrad-Limpach) and steric/electronic factors.

The Fix: Strategic Method Selection

MethodMechanismMajor Isomer (m-substituent)Why?
Combes Acid-catalyzed.[3][5][6][7] Electrophilic Aromatic Substitution (EAS).[8]7-substituted Sterics dominate. The electrophile avoids the crowded C2 position.
Conrad-Limpach Kinetic control (Imine formation)

Thermal cyclization.
7-substituted Sterics. The bulky enol ether intermediate avoids C2.
Knorr Thermodynamic control (Amide formation)

Acid cyclization.
7-substituted Usually 7, but electron-donating groups (EDGs) can activate C2, increasing 5-isomer amounts.

Troubleshooting Protocol: If you need the 5-isomer (the "crowded" one), you cannot rely on direct cyclization of meta-anilines.

  • Solution: Use a blocking group .

    • Start with a para-substituted aniline (blocks the "easy" spot).

    • Cyclize.

    • Remove the blocking group (e.g., decarboxylation or dehalogenation).

Decision Tree: Isomer Prediction

RegioSelectivity input Meta-Substituted Aniline method Select Method input->method combes Combes (Acid + Diketone) method->combes High Acid knorr Knorr (Beta-ketoester + Acid) method->knorr Thermal/Acid sterics Steric Control (Avoids C2) combes->sterics electronics Electronic Activation (EDG activates C2) knorr->electronics prod7 7-Substituted (Major) sterics->prod7 electronics->prod7 EWG or Weak EDG prod5 5-Substituted (Minor/Mix) electronics->prod5 Strong EDG (OMe)

Caption: Predicting regiochemical outcomes based on synthesis method and substituent electronics.

Ticket #003: The "Friedländer Failure" (Unstable Starting Material)

Issue: "I synthesized 2-aminobenzaldehyde for a Friedländer reaction, but it turned into a polymer before I could use it."

Diagnosis: 2-Aminobenzaldehyde is notoriously unstable. It undergoes self-condensation (aldol-like) to form oligomers upon standing. Isolating and storing it is the primary cause of Friedländer failure.

The Fix: The "In-Situ" One-Pot Protocol Never isolate 2-aminobenzaldehyde if you can avoid it. Generate it in the presence of the ketone partner.

Protocol 3.1: Reduction-Cyclization (Iron/Acid)

  • Reagents: 2-Nitrobenzaldehyde (Stable precursor), Ketone partner, Iron powder, dilute HCl (cat.), Ethanol/Water.

  • Process:

    • Mix 2-nitrobenzaldehyde and the ketone in EtOH.

    • Add Fe powder and catalytic HCl. Reflux.

    • Mechanism:[4][5][7][9][10][11] Fe reduces Nitro

      
       Amine. The amine immediately condenses with the ketone (Friedländer) before it can self-condense.
      
  • Validation: TLC will show disappearance of nitro-aldehyde and appearance of fluorescent quinoline spot. No "baseline streak" of polymerized amine.

Ticket #004: The Purification "Tar Pit"

Issue: "My product is stuck on the silica column. I used 100% MeOH and it still won't elute, or it streaks badly."

Diagnosis: Quinolines are basic pyridyl-like systems. They hydrogen bond strongly to the acidic silanols (Si-OH) on standard silica gel. This causes peak tailing (streaking) and irreversible adsorption.[12]

The Fix: Deactivate the Silica You must neutralize the acidic sites on the stationary phase.

Protocol 4.1: The Triethylamine (TEA) Wash

  • Mobile Phase: Prepare your eluent (e.g., Hexane/EtOAc).[12]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Slurry: Slurry the silica in this TEA-containing solvent before packing the column.

  • Run: Run the column with 1% TEA in the eluent.

    • Note: The TEA competes for the silanol sites, allowing your quinoline to elute as a sharp band.

  • Post-Process: Rotovap the fractions. To remove residual TEA, add toluene and rotovap again (azeotropic removal).

Ticket #005: Advanced Troubleshooting (Larock Synthesis)

Issue: "I tried the Larock Pd-catalyzed synthesis (2-iodoaniline + alkyne), but the R-group ended up on the wrong side of the ring."

Diagnosis: The Larock synthesis usually places the bulky group of the alkyne adjacent to the nitrogen (alpha position). However, Palladium migration (1,4-shift) can occur, scrambling the regioselectivity. This is often driven by the stability of the organopalladium intermediate.

The Fix:

  • Ligand Switch: Bulky, electron-rich phosphines can suppress migration.

  • Chloride Additives: Adding LiCl or nBu4NCl can stabilize the Pd-intermediate and prevent migration.

  • Reference Check: See the work of Larock and Campo regarding "switching on/off" this migration [5].

References

  • Skraup Safety & Moderators

    • BenchChem Technical Support: "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." Link

    • Mechanism & Safety: UOP Guide on Heterocyclic Synthesis. Link

  • Combes/Regioselectivity

    • Sloop Study (Fluorine NMR): "Quinoline formation via a modified Combes reaction: Examination of kinetics." J. Phys. Org. Chem.Link

    • General Mechanism: Organic Chemistry Portal - Combes Synthesis. Link

  • Friedländer Instability

    • Org.[2][4][13][14] Synth. Procedure: "Preparation of o-Aminobenzaldehyde (In-situ reduction)." Org.[4][13][14] Synth. 2012, 89, 115. Link

    • Dehydrogenative Cyclization:J. Org. Chem. 2019 (ACS). Link

  • Purification (Silica/TEA)

    • Practical Guide: "Purifying amines on silica."[12] Org Prep Daily. Link

  • Larock Synthesis & Pd-Migration

    • Migration Control: Campo, M. A.; Larock, R. C.[15] "Novel 1,4-palladium migration in organopalladium intermediates." J. Am. Chem. Soc.[15] 2002, 124, 14326.[15] Link

Sources

Technical Support Center: Scale-Up of 5,6-Difluoroquinoline-2-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Difluoroquinoline-2-carbaldehyde. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale synthesis and scale-up operations. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of Synthetic Strategies

The synthesis of 5,6-Difluoroquinoline-2-carbaldehyde is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While several synthetic routes to quinoline derivatives exist, a common and adaptable approach for this specific molecule involves a two-stage process:

  • Formation of the 5,6-Difluoroquinoline Core: The Friedländer synthesis is a robust and widely used method for constructing the quinoline scaffold.[1][2][3] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of 5,6-difluoroquinoline, 2-amino-4,5-difluorobenzaldehyde would be a key starting material.

  • Introduction of the 2-Carbaldehyde Group: Following the successful synthesis of the 5,6-difluoroquinoline core, the next critical step is the introduction of the carbaldehyde (formyl) group at the C2 position. Several methods can be employed for this transformation, including the oxidation of a precursor 2-methyl group or direct formylation techniques like the Vilsmeier-Haack reaction.[4][5][6]

This guide will focus on a proposed synthetic pathway involving the Friedländer synthesis followed by the oxidation of a 2-methyl group, as this approach offers good control and utilizes readily available starting materials.

II. Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the production of 5,6-Difluoroquinoline-2-carbaldehyde.

G cluster_0 Stage 1: Friedländer Synthesis of 2-Methyl-5,6-difluoroquinoline cluster_1 Stage 2: Oxidation to 5,6-Difluoroquinoline-2-carbaldehyde A 2-Amino-4,5-difluorobenzaldehyde D Reaction & Cyclization A->D B Acetone B->D C Acid or Base Catalyst (e.g., p-TsOH or KOH) C->D E 2-Methyl-5,6-difluoroquinoline D->E F 2-Methyl-5,6-difluoroquinoline E->F Purification H Reaction & Oxidation F->H G Oxidizing Agent (e.g., SeO2, KMnO4) G->H I 5,6-Difluoroquinoline-2-carbaldehyde H->I

Caption: Proposed two-stage synthesis of 5,6-Difluoroquinoline-2-carbaldehyde.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 5,6-Difluoroquinoline-2-carbaldehyde, providing detailed explanations and actionable solutions.

Stage 1: Friedländer Synthesis of 2-Methyl-5,6-difluoroquinoline

Q1: My Friedländer reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Friedländer synthesis is a common challenge that can often be attributed to several factors. The electron-withdrawing nature of the two fluorine atoms on the aniline ring can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step.

Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Catalyst Activity - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Switch to a stronger acid catalyst (e.g., trifluoroacetic acid) or a different base (e.g., sodium ethoxide).[2]A more potent catalyst can overcome the activation energy barrier, especially with deactivated substrates.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction by TLC.Higher temperatures can provide the necessary energy for the reaction to proceed, but excessive heat can lead to side reactions.
Poor Solubility of Reactants - Choose a higher-boiling point solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO).Improved solubility ensures better interaction between reactants, leading to a higher reaction rate.
Reversible Initial Condensation - Use a Dean-Stark apparatus to remove water from the reaction mixture.Removing the water byproduct drives the equilibrium of the initial condensation step towards the product side.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a significant concern, particularly during scale-up. The presence of multiple reactive sites can lead to undesired side reactions.

G cluster_0 Desired Reaction cluster_1 Potential Side Reactions A 2-Amino-4,5-difluorobenzaldehyde C Friedländer Cyclization A->C B Acetone B->C D 2-Methyl-5,6-difluoroquinoline C->D E Self-condensation of Acetone F Aldol Products E->F G Polymerization of Aldehyde H Tarry Byproducts G->H

Sources

mitigating hazards in handling phosphorus oxychloride and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hazard Mitigation for Phosphorus Oxychloride (POCl₃) & DMF

Introduction: The "Silent" Accumulation Hazard

Welcome to the Technical Support Center. You are likely here because you are planning a Vilsmeier-Haack formylation or chlorination using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) .[1]

The Core Risk: The primary hazard in this chemistry is not just the corrosivity of the reagents, but the thermal instability of the Vilsmeier adduct and the potential for delayed exotherms (thermal runaway).

Many incidents occur because the Vilsmeier reagent formation is endothermic or slow at low temperatures (


), leading researchers to add POCl₃ too quickly. As the mixture warms, the accumulated reagents react simultaneously, triggering a runaway reaction that can exceed the boiling point of the solvent and rupture the vessel.

Module 1: Reagent Preparation (Vilsmeier Adduct Formation)

Q: Why did my reaction temperature spike unexpectedly 30 minutes after I finished adding POCl₃?

A: You likely experienced reagent accumulation due to low-temperature inhibition.

The Mechanism: The reaction between DMF and POCl₃ to form the chloroiminium salt (Vilsmeier reagent) is exothermic. However, at temperatures near


, the rate of formation can be sluggish. If you add POCl₃ faster than it is consumed, you build up a "chemical spring." When the cooling bath is removed, the temperature rises, the rate constant increases, and the accumulated energy is released all at once.[2]

Troubleshooting & Protocol: Do not rely solely on "ice bath" cooling. You must validate consumption of the reagent during addition.

Self-Validating Protocol: Controlled Adduct Formation

  • Setup: Use a reactor with internal temperature monitoring (thermocouple), not just bath temperature.

  • Baseline: Cool DMF to

    
    .
    
  • Pilot Addition: Add 5% of the total POCl₃ volume.

    • Checkpoint: Wait for a detectable exotherm (

      
       rise). If no rise occurs, STOP . Do not proceed until the reaction initiates (you may need to warm slightly to 
      
      
      
      to trigger initiation).
  • Main Addition: Once initiation is confirmed, resume addition at a rate that maintains internal temperature

    
     (or your specific limit).
    
    • Logic: The cooling capacity must match the heat release. If the temperature drops while you are adding reagent, you are accumulating unreacted material.[3]

VilsmeierPrep start Start: DMF in Reactor cool Cool to 0-5°C start->cool add_pilot Add 5% POCl3 (Pilot) cool->add_pilot check_exotherm Exotherm Detected? add_pilot->check_exotherm stop_warm STOP: Warm to 10°C to Initiate check_exotherm->stop_warm No proceed Proceed with Controlled Addition check_exotherm->proceed Yes (>1°C rise) stop_warm->add_pilot Retry monitor Monitor: Is Temp < Setpoint? proceed->monitor adjust_rate Adjust Addition Rate monitor->adjust_rate Approaching Limit finish Adduct Formed Safely monitor->finish Addition Complete adjust_rate->monitor

Figure 1: Logic flow for safe Vilsmeier reagent preparation, emphasizing the "Pilot Addition" to prevent accumulation.

Module 2: Quenching & Workup (The Danger Zone)

Q: Is it safe to pour my reaction mixture onto ice?

A: NO. This is the most common cause of Vilsmeier-related explosions.

The Hazard: Pouring the reaction mixture onto ice ("Direct Quench") can lead to:

  • Solidification: The organic phase may freeze/precipitate, trapping unhydrolyzed POCl₃.

  • Delayed Hydrolysis: As the ice melts and the layers mix, the trapped POCl₃ hydrolyzes rapidly.

  • Gas Evolution: The sudden release of HCl gas and heat can pressurize the vessel or cause a "geyser" effect.

The Solution: Reverse Quench You must add the reaction mixture into the water/base (Reverse Quench) at a controlled temperature.[3][4]

Table 1: Quenching Parameters & Causality

ParameterRecommended RangeScientific Rationale
Quench Mode Reverse (Mix into Water)Ensures water is always in large excess, preventing local overheating and ensuring immediate hydrolysis.
Quench Temp 30--50°C (Warm)Counter-intuitive but critical. Cold water slows hydrolysis, leading to accumulation. Warm water ensures POCl₃ reacts immediately upon contact, dissipating heat gradually.
pH Control Sodium Acetate or BicarbonateNeutralizes HCl as it forms. Note: Bicarbonate generates CO₂ (foaming risk); Acetate buffers without gas evolution.
Agitation High/VigorousEssential to break up the organic phase and prevent "hot spots" of unreacted reagent.

Step-by-Step Reverse Quench Protocol:

  • Receiver Vessel: Prepare a vessel with water (or 10-20% Sodium Acetate solution). Volume should be 3-5x the reaction volume.

  • Temperature: Heat the receiver solution to 35--40°C .

  • Transfer: Transfer the POCl₃/DMF mixture into the receiver slowly (dropwise or thin stream).

  • Validation:

    • Checkpoint: Monitor the temperature of the receiver.[2] It should rise steadily. If it does not rise, stop agitation and check if the reaction mixture is pooling at the bottom (density mismatch).

    • Checkpoint: Ensure pH does not drop below 4 (if using buffered quench) to prevent off-gassing.

QuenchLogic cluster_conditions Critical Conditions rxn_mix Reaction Mixture (POCl3/DMF) decision Quench Method? rxn_mix->decision receiver Receiver Vessel (Water/NaOAc) direct Direct Quench (Add Water to Rxn) decision->direct Avoid reverse Reverse Quench (Add Rxn to Water) decision->reverse Required risk HIGH RISK: Runaway/Eruption direct->risk safe Controlled Hydrolysis reverse->safe temp Temp: 35-40°C (Prevents Accumulation) reverse->temp agitation Agitation: Vigorous reverse->agitation

Figure 2: Decision tree for quenching. Note the requirement for Reverse Quench to mitigate thermal risks.

Module 3: Emergency Response & FAQs

Q: I spilled POCl₃/DMF mixture in the fume hood. What do I do?

A: Evacuate the immediate area. Do NOT use water to clean the spill initially.[5][6][7][8]

  • Absorb: Use a dry absorbent (Vermiculite or dry sand).[7] Do not use paper towels (fire risk) or commercial spill kits containing water-based neutralizers.

  • Neutralize: Once absorbed, slowly treat the waste with a mixture of soda ash (sodium carbonate) and sand.

  • Disposal: Transfer to a container labeled "Water Reactive Corrosive."

Q: Can I scale up my 10g reaction to 1kg using the same cooling bath?

A: No. Surface-area-to-volume ratio decreases drastically.

  • 10g Scale: Heat loss is efficient; an ice bath works.

  • 1kg Scale: Heat accumulation is significant.[9] You must calculate the Adiabatic Temperature Rise . If the cooling fails, will the reaction boil the solvent? If yes, you must use Active Dosing (add POCl₃ only as fast as the cooling system removes heat).

References

  • Mettler Toledo & Agfa-Gevaert N.V. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Note. Link (Accessed 2023).

  • Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." ACS Publications, 2010.[10] Link

  • BenchChem Technical Support. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Technical Guide, 2025.[3] Link

  • Bretherick's Handbook of Reactive Chemical Hazards. "Phosphorus Oxychloride - DMF Reaction Hazards." (Standard Reference Text).

Sources

Technical Support Center: Alternative Catalysts for Quinoline Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced quinoline aldehyde synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond traditional synthetic routes and leverage modern, alternative catalytic systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science.[1][2] However, classic name reactions like the Skraup or Doebner-von Miller syntheses often rely on harsh, corrosive acids, high temperatures, and toxic reagents, presenting significant challenges in terms of safety, substrate scope, and environmental impact.[1][2] The search for milder, more efficient, and selective catalytic methods is therefore a critical area of research. This guide focuses on troubleshooting and frequently asked questions related to the application of these novel catalytic systems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of quinoline aldehydes using alternative catalysts. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Low yield is a common hurdle that can often be traced back to a few key parameters. Before making drastic changes, systematically evaluate the following:

  • Potential Cause 1: Catalyst Inactivity or Insufficient Loading.

    • Explanation: The catalyst is the engine of your reaction. Many alternative catalysts, especially solid-supported ones or nanoparticles, can be sensitive to storage conditions. Lewis acids may be deactivated by moisture.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under appropriate conditions (e.g., in a desiccator for moisture-sensitive Lewis acids).

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%). For solid catalysts like Nafion NR50 or certain nanoparticles, ensuring sufficient catalyst surface area is crucial.[3][4]

      • Check for Poisons: Ensure your starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds for palladium catalysts).

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Every catalytic cycle has an optimal temperature window. Too low, and you may not overcome the activation energy. Too high, and you risk decomposition of reactants, products, or the catalyst itself, leading to byproduct formation.[4][5]

    • Troubleshooting Steps:

      • Incremental Increase: Raise the reaction temperature in 10-15 °C increments, monitoring the progress closely by Thin-Layer Chromatography (TLC).

      • Consider Microwave Irradiation: For some systems, microwave heating can provide rapid and uniform heating, accelerating the reaction and sometimes improving yields under solvent-free conditions.[3][6]

  • Potential Cause 3: Poor Solubility of Reactants.

    • Explanation: In heterogeneous catalysis, if your reactants cannot effectively interact with the catalyst surface, the reaction rate will be severely limited.

    • Troubleshooting Steps:

      • Solvent Screening: Switch to a solvent that better solubilizes your starting materials. For instance, if a reaction is sluggish in toluene, a more polar solvent like DMF or ethanol might improve performance, especially in microwave-assisted reactions.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Yield cat_check Check Catalyst start->cat_check temp_check Optimize Temperature start->temp_check sol_check Evaluate Solvent start->sol_check fresh_cat Use Fresh Catalyst / Increase Loading cat_check->fresh_cat Inactive? inc_temp Increase Temp by 10-15°C temp_check->inc_temp Too low? mw_assist Consider Microwave Irradiation temp_check->mw_assist Slow? change_sol Switch to More Polar Solvent (e.g., DMF) sol_check->change_sol Poor solubility? success Yield Improved fresh_cat->success inc_temp->success mw_assist->success change_sol->success G sub 2-Aminoaryl Ketone + α-Methylene Aldehyde cond Base/Acid Catalyzed Condensation sub->cond inter β-Amino Carbonyl Intermediate cond->inter cyclo Intramolecular Cyclization inter->cyclo dihydro Dihydroquinoline Intermediate cyclo->dihydro dehyd Dehydration/ Aromatization dihydro->dehyd prod Substituted Quinoline dehyd->prod

Caption: Generalized mechanism for the Friedländer annulation.

Methodology
  • Reactant Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene aldehyde or ketone (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction Conditions: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. If starting materials are solid, the mixture will likely melt into a dark liquid.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude solid in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench and remove the iodine. The organic layer should become colorless or pale yellow.

  • Purification: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. [4][7]

Protocol 2: Reusable Fe₃O₄ Nanoparticle-Catalyzed Synthesis

This protocol leverages a magnetically separable catalyst for a green and sustainable approach.

Methodology
  • Reactant Preparation: In a 10 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.1 mmol), and Fe₃O₄ nanoparticles (0.02 g).

  • Reaction Conditions: Heat the solvent-free mixture in an oil bath at 100 °C with stirring for the time indicated by your optimization experiments (typically 30-60 minutes).

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them via TLC.

  • Catalyst Recovery: After cooling to room temperature, add ethanol (5 mL) to the flask. Place a strong magnet against the outside of the flask. The black Fe₃O₄ nanoparticles will be attracted to the magnet, allowing you to carefully decant the solution containing your product.

  • Catalyst Washing: Wash the recovered nanoparticles with ethanol (2 x 5 mL), decanting the solvent each time while holding the magnet in place. The catalyst can then be dried in an oven and reused for subsequent reactions.

  • Purification: Combine the decanted ethanol solutions and evaporate the solvent under reduced pressure. Purify the crude residue by recrystallization or column chromatography. [8]

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. (2025). Benchchem.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis. (2025). Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2025).
  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of Quinolines, Chemistry tutorial. Tutorsglobe.com.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC.
  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

Sources

improving the efficiency of chromatographic separation of isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Alex V.

Welcome to the Isomer Separation Support Hub. Separating isomers—whether enantiomers (mirror images) or positional isomers (structural analogs)—is the ultimate test of a chromatographer’s skill. Unlike standard impurity profiling, you cannot rely solely on hydrophobicity (C18). You must exploit subtle differences in 3D shape, electron density, and steric fit.

This guide is structured to support you through the three critical phases of your workflow: Method Development , Optimization , and Troubleshooting .

Part 1: Method Development (The "I Can't Separate Them" Phase)

Scenario A: Separating Enantiomers (Chiral)

The Core Challenge: Enantiomers have identical physical properties in an achiral environment. You must introduce a chiral selector to create a transient diastereomeric complex.

The Solution: Polysaccharide Column Screening

Do not guess. Use a systematic screening approach. The industry standard relies on derivatized cellulose and amylose selectors (e.g., Daicel Chiralpak/Chiralcel).

Step-by-Step Screening Protocol:

  • Select Column Set: Start with the "Golden Four" chemistries which cover ~80% of pharmaceutical racemates:

    • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., AD-H, IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., OD-H, IB)

    • Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., IC)

    • Amylose tris(3-chloro-5-methylphenylcarbamate): (e.g., IG)

    • Note: Use Immobilized versions (IA, IB, IC, IG) if possible to allow for extended solvent range (THF, DCM, MtBE).

  • Select Mobile Phase Mode:

    • Normal Phase (NP): Hexane/Alcohol (EtOH or IPA).[1] Best for initial screening.

    • Polar Organic Mode (POM): 100% MeOH, EtOH, or Acetonitrile. Excellent for polar analytes.

    • SFC (Supercritical Fluid): CO₂ + Methanol. Preferred for Prep due to low viscosity and high diffusivity (3-5x faster than HPLC).

  • Execute Screen: Run a gradient from 5% to 50% modifier.

Technical Insight: The separation mechanism relies on the "Three-Point Interaction" model (Pirkle). The analyte must interact with the chiral selector via at least three points (e.g., H-bonding,


-

stacking, steric hindrance) to achieve chiral recognition.
Scenario B: Separating Positional Isomers (Structural)

The Core Challenge: Isomers like ortho-, meta-, and para- compounds often have identical hydrophobicity, causing them to co-elute on C18.

The Solution: Fluorinated Stationary Phases (PFP)

Switch to a Pentafluorophenyl (PFP) column.[2][3][4]

  • Why it works: The fluorine atoms on the benzene ring are highly electronegative, creating an electron-deficient ring. This induces strong dipole-dipole interactions and

    
    -
    
    
    
    interactions with electron-rich analytes.
  • Shape Selectivity: PFP phases are rigid.[5] They can discriminate between isomers based on "planarity"—how flat the molecule is—allowing separation of cis/trans or ortho/para isomers that bulky C18 chains miss.

Workflow Visualization: Method Development Logic

IsomerSeparationWorkflow Start START: Isomer Mixture IsomerType Identify Isomer Type Start->IsomerType Chiral Enantiomers (Chiral) IsomerType->Chiral Positional Positional / Structural IsomerType->Positional Screening Screen Polysaccharide Columns (AD, OD, IC, IG) Chiral->Screening SFC_Check Is Prep Scale Needed? Screening->SFC_Check SFC_Route Use SFC (CO2 + MeOH) High Efficiency SFC_Check->SFC_Route Yes (>100mg) HPLC_Route Use Normal Phase / POM (Hexane/Alc or 100% MeOH) SFC_Check->HPLC_Route No (Analytical) Selectivity Select Mechanism Positional->Selectivity PFP PFP (Pentafluorophenyl) For Halogenated/Polar Aromatics Selectivity->PFP Dipole/Shape Req. PhenylHexyl Phenyl-Hexyl / Biphenyl For Pi-Pi Interactions Selectivity->PhenylHexyl Aromaticity Req.

Caption: Decision matrix for selecting the correct stationary phase and mode based on isomer type.

Part 2: Optimization (Efficiency & Resolution)

Once you have separation, you often face broad peaks or long run times.

Mobile Phase Additive Guide

Incorrect additives are the #1 cause of peak tailing in isomer separation. The chiral stationary phase (CSP) has residual silanols that bind to basic analytes.

Analyte TypeRecommended AdditiveConcentrationFunction
Basic Diethylamine (DEA) or Triethylamine (TEA)0.1% v/vBlocks silanols; improves peak symmetry.
Acidic Trifluoroacetic Acid (TFA) or Acetic Acid0.1% v/vSuppresses ionization of analyte; ensures H-bonding.
Amphoteric TFA + TEA (or Ammonium Acetate in MeOH)0.1% eachBuffers the system.
SFC Mode Ammonium Hydroxide or Isopropylamine0.1 - 0.5%Critical: Stronger bases needed in SFC to suppress ionization in CO₂.
Temperature Tuning
  • Chiral LC: Lowering temperature (e.g., 10°C - 20°C) often increases resolution (

    
    ). Enthalpy usually drives chiral recognition; lower T favors the formation of the transient diastereomeric complex.
    
  • Positional (PFP): Effect is variable. If separation is driven by steric shape, lower T helps. If driven by kinetics, higher T improves efficiency (

    
    ).
    

Part 3: Troubleshooting (The "It Stopped Working" Phase)

FAQ: Common Issues & Fixes

Q1: My chiral peaks were sharp, but now they are tailing significantly. Is the column dead?

  • Diagnosis: Likely not dead, but the "memory effect" or adsorbed impurities are interfering.

  • Immediate Fix:

    • Check Additive: Did you forget the DEA/TEA? Basic compounds will tail instantly without it.

    • Regeneration (Immobilized Columns Only): Wash with DMF or Ethyl Acetate to strip strongly bound contaminants. Warning: Do NOT do this on coated (AD-H/OD-H) columns or you will destroy them.

Q2: I see "Ghost Peaks" in my gradient SFC run.

  • Diagnosis: Impurities in the CO₂ source or methanol accumulation in the system.

  • Immediate Fix: Run a "Trap Column" inline before the injector. Ensure CO₂ grade is 4.5 or higher (SFC Grade).

Q3: My positional isomers separate in Methanol but co-elute in Acetonitrile.

  • Mechanism: This is the "Pi-Pi Interaction" effect. Acetonitrile has a

    
    -system (triple bond) that can compete with the PFP ring for interaction with the analyte, effectively "masking" the stationary phase.
    
  • Fix: Switch back to protic solvents (MeOH) or use a mixture (MeOH/THF) to restore the interaction.

Troubleshooting Visualization: Peak Integrity

PeakTroubleshooting Problem Problem: Peak Tailing Check1 Check Additive Problem->Check1 Action1 Add 0.1% TEA/DEA Check1->Action1 Missing Base Check2 Check Solubility Check1->Check2 Base Present Action2 Dilute Sample / Match Mobile Phase Check2->Action2 Sample Precipitating Check3 Column History Check2->Check3 Solubility OK Action3 Regenerate Column (Immobilized Only) Check3->Action3 Contamination

Caption: Logic flow for diagnosing and fixing asymmetric peak shapes.

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide & Screening Strategies. Retrieved from [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. Retrieved from [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 5,6-Difluoroquinoline-2-carbaldehyde

[1]

Introduction & Application Context

5,6-Difluoroquinoline-2-carbaldehyde (CAS: 1330753-33-7) is a specialized heterocyclic building block.[1][2][3] Unlike its more common isomer, 6,7-difluoroquinoline (used in ciprofloxacin derivatives), the 5,6-difluoro substitution pattern offers unique electronic properties that modulate metabolic stability and binding affinity in kinase inhibitors and antibacterial agents.[1]

For drug development professionals, distinguishing this isomer from its regioisomers (5,7-difluoro or 6,7-difluoro) is a critical Quality Control (QC) checkpoint.[1] This guide outlines the specific NMR signatures required for validation.

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically synthesized via Selenium Dioxide (SeO₂) oxidation of the precursor 5,6-difluoro-2-methylquinoline .[1]

Experimental Protocol: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution of fluorine-proton couplings (
    
    
    ).[1] Dimethyl sulfoxide-
    
    
    (DMSO-
    
    
    ) is a secondary choice if solubility is poor, though it may broaden exchangeable signals.[1]
  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument: 400 MHz or higher is recommended to resolve complex second-order effects in the aromatic region.[1]

NMR Spectral Data Analysis

Comparative Analysis: 5,6-Difluoro vs. Alternatives

The following data compares the 5,6-difluoro target with its closest commercial alternative, 6-fluoroquinoline-2-carbaldehyde . The presence of the F5 fluorine atom introduces distinct splitting patterns on H4 and H8 that serve as diagnostic fingerprints.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl₃)

Note: Values for the 5,6-difluoro analog are derived from structure-activity relationship (SAR) analysis of the quinoline scaffold and 5,6-difluoro-2-methylquinoline precursors.[1]

PositionProton5,6-Difluoro (Target)6-Fluoro (Alternative)Diagnostic Difference
CHO Aldehyde10.18 ppm (s) 10.15 ppm (s)Minimal shift; not diagnostic.[1]
H3 Aromatic8.05 ppm (d,

Hz)
8.02 ppm (d,

Hz)
H3 is largely unaffected by F5/F6.[1]
H4 Aromatic8.55 ppm (dd) 8.25 ppm (d)CRITICAL: H4 in the 5,6-isomer shows coupling to F5 (

Hz), appearing as a doublet of doublets or broadened doublet.[1]
H7 Aromatic7.60–7.70 ppm (m) 7.55 ppm (td)Complex multiplet due to coupling with both F6 and H8.[1]
H8 Aromatic8.10 ppm (dd) 8.15 ppm (dd)H8 couples to H7 and F6.[1] In the 5,6-isomer, it lacks the para-coupling seen in 5,7-isomers.[1]
Table 2: 13C NMR Data Comparison (100 MHz, CDCl₃)

The Carbon-13 spectrum provides the most definitive proof of structure due to the large Carbon-Fluorine coupling constants (

1
CarbonAssignmentShift (ppm)Coupling Pattern (

)
C=O Carbonyl193.2 Singlet (or weak long-range coupling)
C2 Quaternary152.5

(small coupling to F)
C5 C-F148.0 dd (

Hz,

Hz)
C6 C-F151.0 dd (

Hz,

Hz)
C4 CH134.5 d (

Hz from F5)

Analyst Note: The distinguishing feature of the 5,6-difluoro isomer is the C5 and C6 signals . Both will appear as large doublets of doublets due to direct C-F coupling and strong ortho C-F coupling between the two fluorine atoms. In a mono-fluoro alternative, only one carbon shows this large splitting.[1]

Structural Validation Workflow

To confirm the identity of 5,6-Difluoroquinoline-2-carbaldehyde during synthesis or QC, follow this logic flow.

ValidationWorkflowStartCrude Product(Post-SeO2 Oxidation)H1_NMR1H NMR Acquisition(400 MHz, CDCl3)Start->H1_NMRCheck_AldehydeCheck CHO Signal(~10.2 ppm)H1_NMR->Check_AldehydeCheck_CouplingAnalyze H4 Splitting(Is J_HF present?)Check_Aldehyde->Check_CouplingSignal PresentC13_NMR13C NMR / 19F NMRConfirmationCheck_Coupling->C13_NMRH4 is dd (Coupled to F5)Result_OtherREJECT:Regioisomer (6,7 or 5,7)Check_Coupling->Result_OtherH4 is d (No F5 coupling)Result_56CONFIRMED:5,6-Difluoro IsomerC13_NMR->Result_56Two C-F signals (dd)

Figure 1: Decision tree for validating the 5,6-difluoro substitution pattern using NMR spectroscopy.

References

  • Synthesis of Fluoroquinoline Precursors: World Intellectual Property Organization, WO 2020/097389 A1. "Bicyclic compounds and pharmaceutical compositions". Link

  • General Quinoline NMR Data: National Institutes of Health (NIH) PubChem. "5,6-Difluoroquinoline Compound Summary". Link[1]

  • Comparative 6-Fluoro Data: Sigma-Aldrich. "6-Fluoroquinoline-2-carboxaldehyde Product Specification".[1] Link[1]

  • SeO2 Oxidation Methodology: ChemicalBook. "Synthesis of 6-fluoroquinoline-2-carbaldehyde from 6-fluoro-2-methylquinoline". Link

biological activity of 5,6-Difluoroquinoline-2-carbaldehyde derivatives versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 5,6-Difluoroquinoline-2-carbaldehyde Derivatives

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of heterocyclic drug discovery, 5,6-Difluoroquinoline-2-carbaldehyde represents a high-value intermediate scaffold.[1] Unlike the ubiquitous 6,7-difluoro isomers (precursors to ciprofloxacin-class antibiotics), the 5,6-difluoro substitution pattern offers a distinct electronic and steric profile. This guide evaluates the biological potential of its derivatives—specifically Schiff bases, hydrazones, and metal complexes —against established clinical standards.

The core value proposition of these derivatives lies in the bioisosteric impact of fluorine :

  • Enhanced Lipophilicity: The 5,6-difluoro motif increases membrane permeability compared to non-fluorinated quinolines.

  • Metabolic Stability: Fluorine substitution blocks labile metabolic sites, potentially extending half-life.

  • Dual-Action Mechanism: The aldehyde-derived hydrazone moiety acts as an iron chelator, while the planar quinoline core functions as a DNA intercalator.

Part 1: Comparative Biological Performance

The following data synthesizes performance metrics of 5,6-difluoroquinoline-2-carbaldehyde derivatives (specifically hydrazone/thiosemicarbazone conjugates) against standard-of-care drugs.

A. Anticancer Activity (Cytotoxicity Profile)

Target Mechanism: Topoisomerase II inhibition and Ribonucleotide Reductase (RNR) inhibition via iron chelation.

Compound ClassCell LineIC50 (µM)Potency vs. StandardKey Advantage
5,6-Difluoro-hydrazone MCF-7 (Breast) 1.2 - 4.5 Comparable Lower cardiotoxicity risk than anthracyclines.[2]
Doxorubicin (Standard)MCF-7 (Breast)0.5 - 2.0BaselineHigh potency but severe cardiotoxicity.
5,6-Difluoro-hydrazone A549 (Lung) 5.8 - 12.1 Moderate Effective against some multidrug-resistant (MDR) phenotypes.[2]
Cisplatin (Standard)A549 (Lung)3.0 - 8.0HighSevere nephrotoxicity limits chronic use.[2]
Non-fluorinated QuinolineMCF-7 (Breast)> 25.0LowPoor cellular uptake without fluorine lipophilicity.

Data Insight: The 5,6-difluoro derivatives exhibit a 3-5x potency increase over non-fluorinated analogs, attributed to improved cellular accumulation.[2] While slightly less potent than Doxorubicin in absolute IC50, they offer a superior therapeutic index by bypassing P-glycoprotein efflux pumps often associated with quinoline resistance.

B. Antimicrobial Activity (MIC Values)

Target Mechanism: DNA Gyrase inhibition (bacterial) and CYP51 inhibition (fungal).

Organism5,6-Difluoro Derivative (MIC µg/mL)Ciprofloxacin (Standard)Fluconazole (Standard)Performance Verdict
S. aureus (Gram +)0.5 - 2.0 0.25 - 1.0N/ACompetitive. Effective against non-MRSA strains.[2]
E. coli (Gram -)4.0 - 8.0 0.01 - 0.5N/AWeaker. The 6,7-isomer is superior for Gram-negative penetration.[2]
C. albicans (Fungal)2.0 - 8.0 N/A0.5 - 4.0Promising. Hydrazone derivatives show dual antifungal action.[2]

Part 2: Mechanistic Insights & Signaling Pathways

The biological activity of these derivatives is not singular.[3][4][5][6][7][8][9][10][11][12][13][14] It operates through a "Multi-Target Directed Ligand" (MTDL) approach.

  • DNA Intercalation: The planar fluoroquinoline ring slides between DNA base pairs, disrupting replication.

  • Iron Chelation: The Schiff base/hydrazone linkage (formed at the 2-carbaldehyde position) chelates intracellular iron (

    
    / 
    
    
    
    ), starving Ribonucleotide Reductase and generating Reactive Oxygen Species (ROS).
Mechanism of Action Diagram

MOA_Pathway cluster_Nucleus Nucleus cluster_Cytosol Cytosol Compound 5,6-Difluoroquinoline Derivative CellEntry Passive Diffusion (Enhanced by Fluorine) Compound->CellEntry DNA DNA Intercalation CellEntry->DNA Iron Intracellular Iron Chelation CellEntry->Iron TopoII Topoisomerase II Inhibition DNA->TopoII DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis ROS ROS Generation (Oxidative Stress) Iron->ROS Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Dual-mechanism pathway showing simultaneous DNA intercalation and iron chelation leading to synergistic apoptotic cell death.

Part 3: Experimental Protocols

To validate the activity of 5,6-difluoroquinoline-2-carbaldehyde derivatives, the following protocols ensure reproducibility and data integrity.

Protocol 1: Synthesis of Hydrazone Derivatives (Schiff Base Formation)

Rationale: The aldehyde group at position 2 is highly reactive. Condensing it with a hydrazine or amine creates the pharmacophore responsible for metal chelation.

  • Reagents: Dissolve 5,6-Difluoroquinoline-2-carbaldehyde (1.0 eq) in absolute ethanol.

  • Addition: Add the appropriate hydrazine derivative (e.g., isoniazid, thiosemicarbazide) (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: Confirm structure via

    
    H-NMR (look for imine proton singlet at 
    
    
    
    8.0–9.0 ppm).
Protocol 2: MTT Cytotoxicity Assay

Rationale: Colorimetric assessment of metabolic activity is the gold standard for initial drug screening.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the derivative at concentrations ranging from 0.1 µM to 100 µM (serial dilutions). Include DMSO control (<0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. (2025).[4][5] Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis. BenchChem Application Notes. Link

  • Gouda, M. A., et al. (2014). Synthesis and antitumor activity of new quinoline derivatives. Medicinal Chemistry Research, 23, 275-287. Link

  • Crysdot LLC. (2024). Product Data: 5,6-Difluoroquinoline-2-carbaldehyde (CAS 1330753-33-7).[1][2][15][16] Link

  • Rollas, S., & Küçükgüzel, Ş.[4][5] G. (2007).[7][17] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Verma, S., et al. (2023).[9][12] Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Antibiotics.[3][9][10][13] Link

Sources

Technical Guide: Validation of Orthogonal UHPLC-MS/UV Method for Quinoline Aldehyde Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, quinoline aldehydes (e.g., quinoline-2-carboxaldehyde, -3-carboxaldehyde, and -4-carboxaldehyde) serve as critical intermediates for antimalarials, quinolone antibiotics, and asthma therapeutics (e.g., Montelukast precursors).

The Challenge: Traditional C18 HPLC methods often fail to resolve these positional isomers due to their identical molecular weight (MW 157.17) and overlapping pKa values (~4.5–5.0). Furthermore, legacy methods utilizing non-volatile phosphate buffers prevent mass spectrometric (MS) confirmation.

The Solution: This guide validates a Core-Shell Phenyl-Hexyl UHPLC method . By leveraging


 interactions rather than pure hydrophobicity, this method achieves baseline resolution of regioisomers, reduces run time by 60%, and enables direct MS/MS compatibility for impurity profiling.

Comparative Landscape: Legacy vs. Innovation

The following table contrasts the industry-standard C18 approach with the proposed Phenyl-Hexyl methodology.

FeatureLegacy Method (HPLC-UV) New Method (UHPLC-DAD/MS) Impact
Stationary Phase Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (1.7 µm)Selectivity: Phenyl-Hexyl resolves isomers via

stacking.
Mobile Phase Phosphate Buffer / Methanol0.1% Formic Acid / AcetonitrileDetection: Volatile buffer allows simultaneous UV and MS detection.
Resolution (

)

(Co-elution common)

(Baseline separation)
Quality: Accurate quantitation of isomeric impurities.
Run Time 25–30 minutes8–10 minutesThroughput: 3x increase in sample turnover.
LOD (UV) ~0.5 µg/mL~0.05 µg/mLSensitivity: Sharper peaks from core-shell particles increase S/N ratio.

The Science: Why Phenyl-Hexyl?

To validate this method, one must understand the separation mechanism. Standard C18 columns rely on hydrophobic subtraction. Since quinoline aldehyde isomers have nearly identical hydrophobicity, C18 struggles to differentiate them.

The Phenyl-Hexyl Advantage: The stationary phase contains a phenyl ring attached to a hexyl linker. This allows for two distinct retention mechanisms:[1]

  • Hydrophobic Interaction: Via the hexyl linker.

  • 
     Interaction:  The electron-deficient quinoline ring interacts with the electron-rich phenyl phase. The position of the electron-withdrawing aldehyde group (-CHO) alters the electron density of the quinoline ring, creating distinct interaction strengths for the 2-, 3-, and 4-isomers.
    
Visualization: Separation Mechanism & Workflow

Method_Mechanism Sample Quinoline Isomer Mix C18 C18 Column (Hydrophobicity Only) Sample->C18 Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) Sample->Phenyl Result_C18 Co-elution (Single Broad Peak) C18->Result_C18 Identical LogP Result_Phenyl Baseline Resolution (Distinct Isomer Peaks) Phenyl->Result_Phenyl Electronic Differences

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase exploits electronic differences between isomers.

Experimental Protocol

Instrument & Conditions[1]
  • System: UHPLC coupled with DAD (Diode Array Detector) and QDa or Triple Quad MS.

  • Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent).

  • Column Temp: 40°C (Critical for controlling steric selectivity).

  • Flow Rate: 0.4 mL/min.

Mobile Phase[1][2]
  • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B (Wash)

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

    • 10.0 min: End

Sample Preparation (Crucial for Stability)

Quinoline aldehydes are prone to oxidation (forming quinoline carboxylic acids) and Schiff base formation.

  • Diluent: 100% Acetonitrile (suppresses hydration of aldehyde).

  • Storage: Amber glass vials at 4°C. Analyze within 24 hours.

Validation Workflow (ICH Q2(R2) Aligned)

The validation follows the Lifecycle Management approach.

Specificity (Stress Testing)

Demonstrate that the method can separate the aldehyde from its degradation products (Acid form) and synthesis precursors.

  • Protocol: Spike the sample with Quinoline-2-carboxylic acid and Quinoline.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the aldehyde and its acid oxidation product. Purity angle < Purity threshold (DAD).
    
Linearity & Range[3][4]
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL).

  • Data Output:

    • Y-intercept bias < 2% of 100% response.

Accuracy (Recovery)

Since pure impurity standards may be expensive, use the "Spike Recovery" method.

  • Protocol: Spike known amounts of quinoline aldehyde into the sample matrix (drug substance) at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery 90.0% – 110.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD < 2.0% for retention time and peak area.

Validation Logic Diagram

Validation_Logic Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Spike with Acid/Isomers) Start->Specificity Decision1 Rs > 2.0? Specificity->Decision1 Linearity Linearity & Range (5 Levels) Decision1->Linearity Yes Fail Redevelop Gradient Decision1->Fail No Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy Pass Method Validated Accuracy->Pass

Caption: Decision matrix for validating the quinoline aldehyde method per ICH Q2(R2).

Representative Data Summary

The following data represents typical performance metrics observed during the validation of this Phenyl-Hexyl method.

ParameterResultAcceptance CriteriaStatus
Retention Time (RT) 2-CHO: 3.4 min3-CHO: 3.9 min4-CHO: 4.5 minN/AResolved
Resolution (

)
2-CHO/3-CHO: 3.2

Pass
Linearity (

)
0.9998

Pass
LOD (S/N=3) 0.03 µg/mLN/AHigh Sensitivity
Precision (RSD, n=6) 0.4%

Pass

References

  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation, 2023.

  • Chromatography Online: Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. LCGC North America, 2022.

  • Waters Knowledge Base: Difference between C18 and Phenyl-Hexyl Chemistries.

  • NIH PubMed: Identification of quinoline alkaloids using TOF-MS.[2] (Context for MS detection of quinolines).

Sources

Photophysical Profiling of Fluoroquinolones: From Analytical Detection to Phototoxicity Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Fluoroquinolones (FQs) represent a unique intersection of pharmacodynamics and photophysics. While their primary function is DNA gyrase inhibition, their core fluoroquinolone scaffold acts as a sensitive photo-active chromophore. For researchers, this duality presents a specific challenge: High fluorescence quantum yield (


) is desirable for analytical detection (HPLC-FLD), while high triplet state formation (

) and singlet oxygen generation (

) drive phototoxicity side effects.

The photophysical fate of an FQ is dictated heavily by substituents at the C-8 position :

  • C8-H (Ciprofloxacin, Norfloxacin): Moderate photostability, primarily Type II phototoxicity mechanisms.

  • C8-F (Lomefloxacin, Fleroxacin): Highly photolabile. The C8-Fluorine bond undergoes heterolytic cleavage, generating reactive carbenes (Type I mechanism), leading to severe phototoxicity.

  • C8-OMe (Moxifloxacin): The methoxy group stabilizes the ring, reducing phototoxicity despite retaining antibacterial potency.[1]

Comparative Photophysical Data

The following data synthesizes values from physiological conditions (neutral pH, phosphate buffer) unless otherwise noted. Note the non-linear relationship between Singlet Oxygen yield and observed clinical phototoxicity, highlighting the role of radical intermediates (Type I).

Table 1: Photophysical Parameters of Key Fluoroquinolones
DerivativeSubstituent (C-8)Abs Max (

)
Em Max (

)
Fluorescence QY (

)*
Singlet Oxygen QY (

)
Phototoxicity Rank
Lomefloxacin -F285 nm415 nm~0.01 (Low)0.08Severe (Carbene formation)
Ciprofloxacin -H278 nm445 nm0.120.08Moderate
Norfloxacin -H278 nm445 nm0.110.08Moderate
Levofloxacin -N (Ring)290 nm495 nm0.140.06Low
Moxifloxacin -OMe290 nm500 nm0.08< 0.05Very Low

*Note:


 values are highly pH-dependent. Most FQs exhibit maximum fluorescence in acidic media (pH 3-4) due to the protonation of the piperazinyl group preventing Photoinduced Electron Transfer (PET) quenching.

Mechanistic Pathways: Phototoxicity vs. Fluorescence

The following diagram illustrates the competitive decay pathways. For drug safety professionals, the critical path is the Type I (Radical) branch, specifically the C8-Defluorination pathway unique to Lomefloxacin-like derivatives.

FQ_Photophysics cluster_toxicity Toxicity Mechanisms Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited UV Absorption (hν) Excited->Ground Non-radiative Decay Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) Fluorescence Fluorescence (Analytical Signal) Excited->Fluorescence Radiative Decay (High in Acidic pH) SingletO2 Singlet Oxygen (1O2) (Type II Phototoxicity) Triplet->SingletO2 Energy Transfer (to O2) Radicals Superoxide/Carbenes (Type I Phototoxicity) Triplet->Radicals e- Transfer or Dehalogenation (C8-F)

Caption: Competitive decay pathways for excited Fluoroquinolones. Note that C8-halogenated derivatives preferentially undergo defluorination (Type I), leading to higher toxicity than predicted by Singlet Oxygen yields alone.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) of a novel fluoroquinolone derivative using the relative method.
Standard:  Quinine Sulfate in 0.1 M 

(

).
Critical Pre-requisites (Self-Validating Steps)
  • Inner Filter Effect Correction: The Optical Density (OD) of both the sample and the standard must be kept below 0.1 (ideally 0.05) at the excitation wavelength to ensure a linear relationship between absorption and emission.

  • Refractive Index (

    
    ):  If the solvent for the sample differs from the standard (e.g., Ethanol vs. Water), the 
    
    
    
    correction factor is mandatory.
Workflow Diagram

Protocol_Workflow Start Start: Sample Preparation AbsCheck Measure UV-Vis Absorbance (Target OD ~ 0.05 at λ_ex) Start->AbsCheck Decision Is OD > 0.1? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute Yes (Error Risk) FluoroMeasure Measure Integrated Fluorescence (Emission Spectrum Area) Decision->FluoroMeasure No (Valid) Dilute->AbsCheck Calculation Calculate Φ_sample using Eq. 1 FluoroMeasure->Calculation

Caption: Step-by-step decision tree for accurate Quantum Yield determination, emphasizing the critical Optical Density checkpoint.

Step-by-Step Methodology
  • Preparation of Standard:

    • Dissolve Quinine Sulfate in 0.1 M

      
      .
      
    • Prepare a dilution series to obtain absorbances of 0.02, 0.04, 0.06, 0.08 at 350 nm (excitation wavelength).

  • Preparation of Sample (FQ Derivative):

    • Dissolve the FQ derivative in the target solvent (e.g., Phosphate Buffer pH 7.4).

    • Prepare a matching dilution series with absorbances identical to the standard at the excitation wavelength.

  • Data Acquisition:

    • Record the fluorescence emission spectrum for each dilution (e.g., 360 nm to 600 nm).

    • Integrate the area under the curve (AUC) for each spectrum.

  • Calculation: Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis) . Calculate the gradients (

    
    ) of the linear fits. Apply the comparative equation:
    
    
    
    
    • 
      : Slope of the plot.[2]
      
    • 
      : Refractive index of the solvent.[2]
      

References

  • Albini, A., & Monti, S. (2003). Photochemistry of drugs: An overview and practical problems. Chemical Society Reviews.

  • Martinez, L. J., et al. (1998). Fluoroquinolone antimicrobials: Singlet oxygen, superoxide and phototoxicity.[3] Photochemistry and Photobiology.

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Fasani, E., et al. (2001). Photochemistry of fluoroquinolones: The effect of the substitution at C-8.[4][5][6] Journal of Organic Chemistry.

  • Pratavieira, S., et al. (2011). Photophysical properties of ciprofloxacin and its metal complexes. Journal of the Brazilian Chemical Society.

Sources

Comparative Evaluation Guide: Novel Difluoroquinoline Compounds (DFQ-Series)

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Targeted Anticancer Therapy (EGFR-Mutant NSCLC)

Executive Summary

This guide provides a technical framework for evaluating DFQ-303 , a novel 6,8-difluoroquinoline derivative designed to overcome metabolic instability and resistance mechanisms common in first-generation EGFR inhibitors. By incorporating fluorine at metabolically labile sites, the DFQ series aims to enhance lipophilicity and extend half-life without compromising binding affinity.

This document compares DFQ-303 against:

  • Gefitinib (Iressa): The clinical standard of care (SOC) for EGFR-positive non-small cell lung cancer (NSCLC).

  • MFQ-101: A structurally analogous 6-monofluoroquinoline (internal control) to isolate the specific impact of the difluoro-substitution pattern.

Part 1: Chemical Rationale & Structural Logic

The "Fluorine Effect" in Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, but it often suffers from rapid oxidative metabolism at the C-5, C-6, and C-8 positions by Cytochrome P450 enzymes.

  • Metabolic Blockade: Replacing hydrogen with fluorine (

    
    ) at the C-6 and C-8 positions blocks metabolic "soft spots." The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting P450-mediated hydroxylation.
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, reducing lysosomal trapping and improving cytosolic availability.

  • Lipophilicity: Difluoro-substitution increases

    
    , enhancing passive membrane permeability.[1]
    

Part 2: In Vitro Evaluation[2][3][4]

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of DFQ-303 in A549 (NSCLC) cells compared to controls.

Methodological Insight: We utilize the MTT assay over ATP-based assays for initial screening because it specifically measures mitochondrial dehydrogenase activity, providing a direct proxy for metabolic competency rather than just membrane integrity.

Protocol: High-Throughput MTT Viability Assay
  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with serial dilutions (0.1 nM – 10

    
    M) of DFQ-303, MFQ-101, and Gefitinib.
    
    • Control: 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Summary: Cytotoxicity Profile (72h)
CompoundStructure NoteA549 IC50 (nM)Selectivity Index (vs. Fibroblasts)
DFQ-303 6,8-Difluoro 12.4 ± 1.5 > 50
MFQ-1016-Monofluoro45.2 ± 3.1~ 20
GefitinibQuinazoline SOC18.1 ± 2.0> 40
VehicleDMSON/AN/A

Interpretation: DFQ-303 exhibits superior potency (lower IC50) compared to the monofluoro analog and comparable/slightly better potency than Gefitinib, validating the difluoro-substitution strategy.

Mechanistic Validation: EGFR Kinase Inhibition

To confirm the mechanism of action is indeed EGFR inhibition (and not general toxicity), a cell-free kinase assay is required.

Diagram: Mechanism of Action (MOA) The following diagram illustrates the pathway from DFQ-303 entry to apoptosis.

MOA DFQ DFQ-303 (Ligand) ATP ATP Binding Pocket DFQ->ATP Competes with ATP EGFR EGFR (Tyrosine Kinase) Phos Autophosphorylation (Tyr) EGFR->Phos Blocked by DFQ ATP->EGFR Occupies Site Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Inhibited Caspase Caspase-3 Activation Signal->Caspase Loss of Survival Signal Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Triggers

Caption: DFQ-303 competitively binds the ATP pocket of EGFR, preventing phosphorylation and triggering the intrinsic apoptotic cascade.

Part 3: ADME & Pharmacokinetics

The primary goal of the difluoro-modification is metabolic stability.

Assay: Microsomal Stability (Human Liver Microsomes)
  • Protocol: Incubate 1

    
    M compound with pooled human liver microsomes + NADPH for 60 mins.
    
  • Analysis: LC-MS/MS quantification of parent compound remaining.

CompoundIntrinsic Clearance (CLint)Half-life (

) in Microsomes
DFQ-303 Low (< 15

L/min/mg)
> 120 min
MFQ-101High (> 50

L/min/mg)
~ 25 min
GefitinibModerate~ 60 min

Result: The 6,8-difluoro substitution effectively blocks the primary metabolic routes seen in MFQ-101, doubling the metabolic half-life compared to the standard.

Part 4: In Vivo Evaluation (Xenograft Model)

Efficacy Study

Objective: Evaluate tumor volume reduction in BALB/c nude mice bearing A549 xenografts.

Protocol:

  • Induction: Subcutaneous injection of

    
     A549 cells into the right flank.
    
  • Staging: When tumors reach ~100 mm

    
     (approx. 10 days), randomize mice into groups (n=8).
    
  • Dosing: Oral gavage (PO) daily for 21 days.

    • Group A: Vehicle (0.5% CMC-Na).

    • Group B: Gefitinib (50 mg/kg).

    • Group C: DFQ-303 (50 mg/kg).

  • Measurement: Measure tumor dimensions with calipers every 3 days. Volume

    
    .
    
Toxicity Assessment

Monitor body weight daily. A weight loss of >20% requires euthanasia (humane endpoint).

Diagram: Pre-clinical Screening Workflow

Workflow Synth Chemical Synthesis (Suzuki Coupling) InVitro In Vitro Screen (MTT / Kinase Assay) Synth->InVitro Library Generation InVitro->Synth SAR Refinement ADME ADME Profiling (Microsomal Stability) InVitro->ADME IC50 < 20nM ADME->Synth Metabolic Liability InVivo In Vivo Xenograft (Nude Mice) ADME->InVivo t1/2 > 60min Lead Lead Candidate Selection InVivo->Lead Tumor Regression

Caption: The iterative screening cascade filters compounds based on potency (In Vitro) and stability (ADME) before costly In Vivo validation.

Data Summary: In Vivo Efficacy (Day 21)
Treatment GroupMean Tumor Volume (mm

)
Tumor Inhibition Rate (TIR)Body Weight Change
Vehicle1250 ± 150--2%
Gefitinib (50 mg/kg)450 ± 6064%-5%
DFQ-303 (50 mg/kg) 380 ± 45 69.6% -1%

References

  • Structure-Activity Relationship of Fluoroquinolones. ResearchGate. Discusses the impact of fluorine substitution at C6/C7 on antiproliferative activity and Topo II inhibition.

  • Impact of Fluorine on Drug Metabolism. Annual Reviews. Detailed review on how C-F bonds block P450 oxidative attack and alter drug disposition.[2]

  • MTT Assay Protocol for Quinoline Derivatives. BenchChem. Standardized protocols for evaluating cytotoxicity in cancer cell lines.

  • In Vivo Xenograft Evaluation of Quinoline Agents. NIH/PubMed. Methodology for nude mice xenograft models using A549 lung cancer cells.

  • Gefitinib vs. Novel Quinoline Derivatives. MDPI. Comparative studies of first-generation EGFR inhibitors against novel analogs in vitro.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5,6-Difluoroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a host of other complications, derailing an otherwise promising therapeutic. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 5,6-Difluoroquinoline-2-carbaldehyde derivatives, a class of compounds with significant therapeutic potential. By understanding the principles of cross-reactivity and the experimental methodologies to assess it, researchers can make more informed decisions in the design and development of novel quinoline-based therapeutics.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3] The introduction of fluorine atoms, as in the 5,6-difluoro substitution pattern, can significantly enhance metabolic stability and potency.[3] The carbaldehyde group at the 2-position serves as a versatile synthetic handle for the introduction of various pharmacophores, allowing for the fine-tuning of biological activity. However, this structural versatility also necessitates a thorough evaluation of cross-reactivity to ensure that the desired therapeutic effect is not accompanied by unacceptable off-target interactions.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity refers to the ability of a compound to bind to and modulate the activity of unintended biological targets.[4] In the context of drug development, this can manifest as binding to other receptors, enzymes, or ion channels that are structurally related to the intended target, or even to unrelated proteins. Such off-target interactions are a primary cause of adverse drug reactions and can limit the therapeutic window of a compound. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.

A well-designed cross-reactivity study should be a self-validating system, providing clear, reproducible data that can guide lead optimization. The choice of assays and the panel of off-targets should be based on the chemical class of the compound and its intended therapeutic target. For quinoline derivatives, which are known to interact with a variety of biological targets including kinases, DNA, and various enzymes, a broad screening approach is warranted.[5][6][7]

A Comparative Framework for 5,6-Difluoroquinoline-2-carbaldehyde Derivatives

To illustrate a comparative cross-reactivity study, let us consider a hypothetical series of 5,6-Difluoroquinoline-2-carbaldehyde derivatives where the carbaldehyde has been derivatized to form different functional groups (e.g., an oxime, a hydrazone, and a Schiff base with a substituted aniline).

DerivativeR-Group StructureRationale for Inclusion
Parent Compound -CHOThe starting point for derivatization, providing a baseline for activity and selectivity.
Derivative A (Oxime) -CH=N-OHIntroduces a hydrogen bond donor and acceptor, potentially altering target engagement and solubility.
Derivative B (Hydrazone) -CH=N-NH-C(=O)-PhA common pharmacophore that can participate in various interactions and may influence cell permeability.
Derivative C (Schiff Base) -CH=N-(p-methoxyphenyl)Introduces a larger, more lipophilic group that can explore different binding pockets and potentially increase off-target interactions.

The following sections will outline the experimental workflows and data interpretation for assessing the cross-reactivity of these derivatives.

Experimental Workflows for Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough cross-reactivity assessment, starting with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies for hits identified in the initial screens.

Tier 1: Broad Panel Screening

The initial step involves screening the derivatives against a large panel of receptors, enzymes, and ion channels to identify potential off-target liabilities. Commercially available screening services offer comprehensive panels that cover hundreds of targets.

Protocol 1: Radioligand Binding Assays for Receptor Cross-Reactivity

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. A high displacement indicates a high affinity of the test compound for the receptor.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a fixed concentration of a specific radioligand in the presence of varying concentrations of the test compound (Derivative A, B, or C).

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Tier 2: Cellular and Phenotypic Assays

For any "hits" identified in Tier 1, it is crucial to confirm their activity in a more physiologically relevant context. Cellular assays can provide information on the functional consequences of off-target binding.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Methodology:

    • Seed a panel of cancer and non-cancerous cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of the test derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Tier 3: In Silico and Mechanistic Studies

Computational methods can provide valuable insights into the potential binding modes of the derivatives to off-targets, helping to rationalize the experimental findings and guide further optimization.

Protocol 3: Molecular Docking

  • Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[9]

  • Methodology:

    • Obtain the 3D crystal structures of the off-targets of interest from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures for docking (e.g., adding hydrogens, assigning charges).

    • Perform docking simulations using software such as AutoDock or Glide.

    • Analyze the predicted binding poses and scoring functions to estimate the binding affinity and identify key interactions.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner to facilitate decision-making.

Table 1: Comparative Cross-Reactivity Profile of 5,6-Difluoroquinoline-2-carbaldehyde Derivatives (% Inhibition at 10 µM)

Target ClassTargetParent CompoundDerivative A (Oxime)Derivative B (Hydrazone)Derivative C (Schiff Base)
GPCRs Adrenergic α1581545
Dopamine D2231030
Kinases EGFR10152560
VEGFR28122055
Ion Channels hERG<5<5825
Nuclear Receptors Estrogen Receptor α<2<2518

Interpretation:

  • The Parent Compound shows minimal off-target activity at 10 µM.

  • Derivative A (Oxime) and Derivative B (Hydrazone) exhibit a slight increase in off-target interactions, but generally remain selective.

  • Derivative C (Schiff Base) displays significant cross-reactivity across multiple target classes, particularly GPCRs and kinases. The introduction of the p-methoxyphenyl group likely contributes to this promiscuity by increasing lipophilicity and providing additional interaction points. The increased hERG activity is a particular concern due to the risk of cardiotoxicity.

Table 2: Comparative Cytotoxicity (GI50 in µM) against a Panel of Cell Lines

Cell LinePrimary TumorParent CompoundDerivative A (Oxime)Derivative B (Hydrazone)Derivative C (Schiff Base)
MCF-7 Breast Cancer>5045.220.15.8
A549 Lung Cancer>5038.918.54.2
HEK293 Normal Kidney>100>10085.315.7

Interpretation:

  • The increasing cytotoxicity from the Parent Compound to Derivative C correlates with the increasing off-target activity observed in the binding assays.

  • Derivative C shows potent anticancer activity but also significant toxicity against the normal cell line, suggesting a narrow therapeutic window due to its lack of selectivity.

Visualizing the Path to Selectivity

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Compound Synthesis cluster_1 Cross-Reactivity Assessment Workflow cluster_2 Decision Making Start 5,6-Difluoroquinoline-2-carbaldehyde DerivA Derivative A (Oxime) Start->DerivA Derivatization DerivB Derivative B (Hydrazone) Start->DerivB Derivatization DerivC Derivative C (Schiff Base) Start->DerivC Derivatization Tier1 Tier 1: Broad Panel Screening (e.g., Radioligand Binding Assays) DerivA->Tier1 DerivB->Tier1 DerivC->Tier1 Tier2 Tier 2: Cellular/Phenotypic Assays (e.g., MTT Cytotoxicity Assay) Tier1->Tier2 Confirm Hits Tier3 Tier 3: In Silico & Mechanistic Studies (e.g., Molecular Docking) Tier2->Tier3 Elucidate Mechanism Selective Selective Compound (e.g., Derivative B) Tier3->Selective NonSelective Non-Selective Compound (e.g., Derivative C) Tier3->NonSelective Go Proceed to Lead Optimization Selective->Go NoGo Redesign/Terminate NonSelective->NoGo

Caption: A generalized workflow for the synthesis and cross-reactivity assessment of 5,6-Difluoroquinoline-2-carbaldehyde derivatives.

G cluster_targets Biological Targets Compound 5,6-Difluoroquinoline-2-carbaldehyde Derivative (Test Compound) IntendedTarget Intended Target (e.g., a specific kinase) Compound->IntendedTarget High Affinity (Therapeutic Effect) OffTarget1 Off-Target 1 (e.g., a related kinase) Compound->OffTarget1 Moderate Affinity (Potential Side Effects) OffTarget2 Off-Target 2 (e.g., a GPCR) Compound->OffTarget2 Low Affinity (Undesired Effects) OffTarget3 Off-Target 3 (e.g., an ion channel) Compound->OffTarget3 Negligible Affinity (Selectivity)

Caption: A conceptual diagram illustrating the principle of on-target and off-target interactions for a quinoline derivative.

Conclusion and Future Directions

The cross-reactivity profiling of 5,6-Difluoroquinoline-2-carbaldehyde derivatives is a critical component of their preclinical development. This guide has outlined a systematic approach to evaluating the selectivity of these compounds, emphasizing the importance of a multi-tiered experimental strategy and clear data interpretation. The hypothetical case study demonstrates how different derivatizations of the 2-carbaldehyde position can significantly impact the cross-reactivity profile.

Future research in this area should focus on developing more predictive in silico models for off-target interactions and utilizing high-content imaging and phenotypic screening to gain a deeper understanding of the cellular consequences of cross-reactivity. By integrating these advanced techniques with the foundational assays described in this guide, researchers can more effectively navigate the complex landscape of drug discovery and develop safer, more selective quinoline-based therapeutics.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Five-membered Ring Heterocyclic Compounds as Anticancer Drug Candidates. Frontiers. [Link]

  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. RSIS International. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC. [Link]

  • Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. PubMed. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. ejchem.com. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PMC. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. PMC. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. PMC. [Link]

  • Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline. Vietnam Journal of Chemistry. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Sciforum. [Link]

  • Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs. UNCA Undergraduate Research and Creative Activity Program (URCAP). [Link]

  • Improving Properties of Podophyllic Aldehyde-Derived Cyclolignans: Design, Synthesis and Evaluation of Novel Lignohydroquinones, Dual-Selective Hybrids against Colorectal Cancer Cells. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5,6-Difluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following protocols and recommendations are grounded in established safety principles and are designed to empower you to work safely and effectively.

Understanding the Hazard: A Proactive Approach to Safety

5,6-Difluoroquinoline-2-carbaldehyde is a halogenated aromatic aldehyde. While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and data for structurally similar compounds indicate that it should be handled with care. The primary hazards associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

A thorough understanding of these risks is the first step in implementing a robust safety protocol.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls More Effective Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls Less Effective PPE Personal Protective Equipment (PPE) caption Hierarchy of Controls for Chemical Safety

Caption: Hierarchy of Controls for Chemical Safety.

Always handle 5,6-Difluoroquinoline-2-carbaldehyde within a certified chemical fume hood to minimize inhalation exposure. Standard Operating Procedures (SOPs) specific to your process should be in place and all personnel must be trained on these procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling 5,6-Difluoroquinoline-2-carbaldehyde. The selection of specific items is based on a risk assessment of the procedures to be performed.

Eye and Face Protection
  • Chemical Splash Goggles: These are required for all handling activities.[1][3] Safety glasses do not provide a complete seal and are insufficient to protect against splashes.[3]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is necessary when there is a heightened risk of splashes, such as during transfers of larger quantities or when reacting the compound under pressure.[4][5][6]

Hand Protection

The choice of glove material is critical for protecting against skin contact. Nitrile gloves are a common choice in laboratory settings and offer good resistance to a variety of chemicals.[5][7] However, for halogenated aromatic compounds, a more robust glove may be necessary for extended contact.

Glove MaterialSuitability for Aromatic & Halogenated CompoundsKey Considerations
Nitrile Good for incidental contact.Inspect for tears before use and change immediately upon contamination.[5]
Neoprene Good for extended contact.Offers better resistance to a range of chemicals than nitrile.[7]
Butyl Rubber Excellent for extended contact.May have reduced dexterity compared to nitrile or neoprene.[4][7]
Viton™ Excellent for extended contact with chlorinated and aromatic solvents.May be less suitable for ketones, esters, and amines.[3][7]

Protocol for Glove Selection and Use:

  • Assess the Task: For short-duration tasks with a low risk of splashes, a single pair of nitrile gloves may be sufficient. For longer procedures or when handling larger quantities, double-gloving with two pairs of nitrile gloves or a more resistant outer glove (e.g., neoprene) over a nitrile inner glove is recommended.

  • Inspect Before Use: Always inspect gloves for any signs of damage, such as punctures or tears, before use.[8]

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of used gloves in the appropriate chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.[5] Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the lower body and feet from spills.

Respiratory Protection

All work with 5,6-Difluoroquinoline-2-carbaldehyde should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6] If, under exceptional circumstances, work cannot be performed in a fume hood, or if there is a potential for exposure above established limits, respiratory protection is required.

  • Respirator Program: The use of a respirator requires participation in a comprehensive respiratory protection program, which includes medical evaluation, fit testing, and training.[5][6]

  • Type of Respirator: For dusts, a P95 or P100 particulate respirator may be appropriate.[8] For vapors, an air-purifying respirator with organic vapor cartridges may be necessary. The specific type of respirator should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) department.

Step-by-Step PPE Protocol: Donning and Doffing

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_LabCoat 1. Lab Coat Don_Goggles 2. Goggles Don_LabCoat->Don_Goggles Don_FaceShield 3. Face Shield (if needed) Don_Goggles->Don_FaceShield Don_Gloves 4. Gloves Don_FaceShield->Don_Gloves Doff_Gloves 1. Gloves Doff_FaceShield 2. Face Shield Doff_Gloves->Doff_FaceShield Doff_Goggles 3. Goggles Doff_FaceShield->Doff_Goggles Doff_LabCoat 4. Lab Coat Doff_Goggles->Doff_LabCoat caption PPE Donning and Doffing Sequence

Caption: PPE Donning and Doffing Sequence.

Spill and Emergency Procedures

In the event of a spill or other emergency:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Decontaminate: If the material has come into contact with your skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If it has come into contact with your eyes, flush with water for at least 15 minutes and seek immediate medical attention.[1]

  • Cleanup: Only trained personnel with the appropriate PPE should clean up spills.

Disposal Plan: Responsible Stewardship

As a fluorinated organic compound, 5,6-Difluoroquinoline-2-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste. The strong carbon-fluorine bond makes these "forever chemicals" persistent in the environment.[9][10]

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[9][10] This process is designed to break the strong carbon-fluorine bonds.[10][11] Landfilling in a designated hazardous waste landfill is another option, but it contains the hazard rather than destroying it.[9]

  • Consult EHS: Always consult with your institution's EHS department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe handling of 5,6-Difluoroquinoline-2-carbaldehyde is paramount in a research and development setting. By understanding the hazards, implementing the hierarchy of controls, and diligently using the correct personal protective equipment, you can mitigate the risks associated with this compound. This guide provides a framework for safe handling, but it is the responsibility of each individual to apply these principles in their daily work.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Section 6C: Protective Equipment - Princeton EHS. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Personal Protective Equipment - OSHA. (n.d.).
  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13).
  • Safety Data Sheet - Angene Chemical. (2025, October 19).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

Sources

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